Hydroxydione
Description
Hydroxydione (Viadril) is a neuroactive steroid used as a general anesthetic.
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYDUPOCUYHQL-VEVMSBRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027269 | |
| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-01-5 | |
| Record name | Hydroxydione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxydione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxydione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08956 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC86000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VFN88375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5beta-dihydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxydione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydione, chemically known as 21-hydroxy-5β-pregnane-3,20-dione, is a neuroactive steroid that has historically been used as a general anesthetic.[1] As a member of the pregnane class of steroids, its pharmacological effects are primarily attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a technical resource for researchers and professionals in drug development and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available steroid precursors. A common route involves the reduction of deoxycorticosterone, followed by esterification to produce the water-soluble sodium succinate salt, which is the form in which this compound was clinically administered.
Experimental Protocol: Synthesis of this compound Sodium Succinate from Deoxycorticosterone
This protocol is based on the method described by Laubach et al. in U.S. Patent 2,708,651.
Step 1: Palladium-Catalyzed Reduction of Deoxycorticosterone to 21-hydroxy-5β-pregnane-3,20-dione (this compound)
-
Materials:
-
Deoxycorticosterone
-
Palladium catalyst (e.g., 5% Palladium on Carbon)
-
Solvent (e.g., Isopropanol)
-
Hydrogen gas
-
-
Procedure:
-
In a suitable reaction vessel, dissolve deoxycorticosterone in the chosen solvent.
-
Add the palladium catalyst to the solution.
-
Introduce hydrogen gas into the reaction vessel, typically at a controlled pressure (e.g., 1 bar).[2]
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Esterification of this compound with Succinic Anhydride
-
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (as solvent and catalyst)
-
-
Procedure:
-
Dissolve the purified this compound in pyridine.
-
Add succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction for the formation of the this compound hemisuccinate.
-
Once the reaction is complete, remove the pyridine under vacuum.
-
Step 3: Formation of this compound Sodium Succinate
-
Materials:
-
This compound hemisuccinate
-
Sodium bicarbonate or Sodium hydroxide solution
-
Acetone
-
-
Procedure:
-
Dissolve the this compound hemisuccinate in a suitable solvent like acetone.
-
Slowly add a solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the carboxylic acid and form the sodium salt.[4]
-
The sodium salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold acetone, and dry under vacuum to yield this compound sodium succinate.[4]
-
Experimental Workflow for the Synthesis of this compound Sodium Succinate
Caption: this compound enhances GABA-A receptor-mediated inhibition.
References
- 1. Synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione (‘18-hydroxy-deoxycorticosterone’) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 21-hydroxy-5β-pregnane-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 21-hydroxy-5β-pregnane-3,20-dione, a C21-steroid and a metabolite of the mineralocorticoid pathway. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows to support research and development activities.
Compound Identification and Core Properties
21-hydroxy-5β-pregnane-3,20-dione, also known as 5β-dihydrodeoxycorticosterone, is an endogenous steroid formed from deoxycorticosterone. Its distinct stereochemistry at the A/B ring junction (a cis-fusion, characteristic of the 5β-configuration) results in a bent molecular shape, which influences its biological activity and physicochemical characteristics compared to its 5α-isomer.[1]
| Property | Value | Source/Method |
| IUPAC Name | 21-hydroxy-5β-pregnan-3,20-dione | --- |
| Synonyms | 5β-Dihydrodeoxycorticosterone, 5β-Pregnan-21-ol-3,20-dione | --- |
| Molecular Formula | C₂₁H₃₂O₃ | PubChem |
| Molecular Weight | 332.48 g/mol | PubChem |
| Physical State | Solid (Predicted) | --- |
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters for 21-hydroxy-5β-pregnane-3,20-dione. It is important to note that experimental data for this specific isomer is limited; therefore, data for the closely related 5α-isomer and high-quality predicted values are included for reference and comparison.
| Property | Value | Source/Method | Notes |
| Melting Point | 154-155 °C | Experimental | Value is for the 5α-isomer (CAS 298-36-2).[2] Experimental data for the 5β-isomer is not readily available. |
| Boiling Point | 468.1 ± 45.0 °C | Predicted | Steroids typically decompose at high temperatures.[3] |
| Water Solubility | Insoluble | General Steroid Property[4] | Predicted value for a related compound (3α,21-dihydroxy-5β-pregnane-11,20-dione) is 0.064 g/L.[5] |
| Solubility in Organic Solvents | Sparingly soluble in Chloroform, Slightly soluble in Dichloromethane | Experimental | Data for the related 5β-Pregnane-11β,21-diol-3,20-dione.[6] Generally soluble in alcohols like ethanol.[7] |
| pKa (Strongest Acidic) | 14.66 ± 0.70 | Predicted | Refers to the hydroxyl group. Value is for the 5α-isomer.[8] |
| LogP (Octanol/Water) | 3.77 | Predicted | LogP is a key indicator of lipophilicity.[3] |
Biological Context and Metabolic Pathway
21-hydroxy-5β-pregnane-3,20-dione is a key intermediate in the C21-steroid hormone metabolic pathway.[9] It is synthesized from the adrenal hormone deoxycorticosterone via the action of 5β-reductase (AKR1D1). Subsequently, it can be converted to tetrahydrodeoxycorticosterone (THDOC), a potent neuroactive steroid, by the enzyme 3α-hydroxysteroid dehydrogenase.[10] Understanding this pathway is critical for studying endocrine disorders and neurosteroid activity.
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate characterization of steroid compounds. The following sections describe standard protocols for determining key physicochemical properties.
This protocol is based on standard pharmacopeia methods for determining the melting range of a solid crystalline substance.[11]
-
Sample Preparation: The steroid sample must be thoroughly dried, preferably in a vacuum desiccator over silica gel for 24 hours, to remove any residual solvent or moisture. The dried sample should be finely powdered using a mortar and pestle.[11]
-
Capillary Loading: A small amount of the powdered sample is introduced into an open-ended capillary tube. The tube is tapped gently on a hard surface to pack the solid into a dense column of 2.5-3.5 mm at the sealed end.[11]
-
Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus.
-
Measurement: The temperature is raised rapidly to approximately 10°C below the expected melting point. The heating rate is then reduced to a controlled rate of 1°C per minute.
-
Data Recording: The melting range is recorded from the temperature at which the substance begins to collapse or shrink (onset point) to the temperature at which it becomes a completely clear liquid (clear point).[11]
The shake-flask method is the gold standard for experimentally determining LogP and is suitable for steroids.[12][13]
-
Solvent Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed vigorously and allowed to separate for 24 hours to ensure mutual saturation.
-
Standard Solution: A stock solution of the steroid is prepared in the pre-saturated n-octanol at a known concentration.
-
Partitioning: A precise volume of the steroid stock solution is mixed with a precise volume of the pre-saturated aqueous buffer in a glass vial. The phase volume ratio can be adjusted based on the expected lipophilicity.[14]
-
Equilibration: The vial is sealed and agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A sample is carefully withdrawn from the aqueous phase. The concentration of the steroid in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Calculation: The concentration in the octanol phase is determined by mass balance. The LogP is calculated as the base-10 logarithm of the ratio of the steroid concentration in the octanol phase to its concentration in the aqueous phase.
HPLC is a fundamental technique for the analysis, quantification, and purity assessment of steroids.[15][16]
-
System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is used.
-
Stationary Phase (Column): A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly employed for steroid separations.[16]
-
Mobile Phase: A gradient elution is typically used, consisting of water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B), often with a modifier such as 0.1% formic acid.[17]
-
Elution Program: A typical gradient might run from 40% B to 80% B over 10-15 minutes at a flow rate of 0.4-0.6 mL/min. The column temperature is maintained, for example, at 40°C.
-
Detection: The steroid is detected by its UV absorbance at a characteristic wavelength (e.g., 254 nm for compounds with chromophores).[18]
-
Sample Preparation: The steroid is dissolved in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 0.1 mg/mL).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for LogP determination, a critical experiment in drug development.
References
- 1. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-PREGNAN-21-OL-3, 20-DIONE: CAS 298-36-2 | Steraloids Inc. [steraloids.com]
- 3. 5alpha-Pregnan-11beta-ol-3,20-dione|lookchem [lookchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Human Metabolome Database: Showing metabocard for 3a,21-Dihydroxy-5b-pregnane-11,20-dione (HMDB0006755) [hmdb.ca]
- 6. 5B-PREGNANE-11B,21-DIOL-3,20-DIONE CAS#: 566-01-8 [amp.chemicalbook.com]
- 7. stressmarq.com [stressmarq.com]
- 8. Cas 565-96-8,11α-Hydroxy-5α-pregnane-3,20-dione | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]
- 11. thinksrs.com [thinksrs.com]
- 12. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. hitachi-hightech.com [hitachi-hightech.com]
The Rise and Fall of a Pioneering Anesthetic: A Technical History of Hydroxydione
For Researchers, Scientists, and Drug Development Professionals
Hydroxydione, introduced clinically in 1957 under brand names such as Viadril, Predion, and Presuren, holds a significant place in the history of pharmacology as the first neuroactive steroid to be used as a general anesthetic.[1][2] Its development marked a pivotal moment, opening a new class of compounds for anesthetic research. However, its promising beginnings were short-lived, as significant side effects led to its eventual withdrawal from clinical practice. This in-depth guide explores the history of this compound, its mechanism of action, clinical applications, and the adverse effects that ultimately led to its discontinuation, providing valuable insights for modern drug development.
Physicochemical Properties and Formulation
This compound, chemically known as 21-hydroxy-5β-pregnane-3,20-dione, was formulated as a sodium succinate salt to enhance its water solubility for intravenous administration.[1][2] This formulation was a critical step in making a steroid, a typically lipophilic molecule, suitable for use as an injectable anesthetic.
Mechanism of Action: A Positive Allosteric Modulator of the GABA-A Receptor
The anesthetic effects of this compound, like other neuroactive steroids, are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. This compound acts as a positive allosteric modulator of the GABA-A receptor. This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. This potentiation of GABAergic neurotransmission leads to increased chloride ion influx into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability, which manifests as sedation and anesthesia.
References
The Discovery and Development of Neuroactive Steroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, mechanisms of action, and therapeutic development of neuroactive steroids. It is designed to serve as a comprehensive resource, detailing the scientific journey from initial observations to the approval of novel therapeutics. The content covers key molecular interactions, experimental methodologies, and quantitative clinical data, presented in a format tailored for scientific and research professionals.
Introduction and Historical Context
Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly modulate neuronal excitability. Unlike classical steroid hormones that act via nuclear receptors to regulate gene expression, neuroactive steroids primarily interact with membrane-bound receptors, such as ligand-gated ion channels, to exert their effects.
The field originated from early 20th-century observations of the anesthetic and sedative properties of certain steroid hormones. However, the concept of "neurosteroids" was formally introduced in 1981 by Baulieu and colleagues, who demonstrated that steroids could be synthesized de novo in the central nervous system.[1] A broader term, "neuroactive steroids," was later proposed by Paul and Purdy in 1992 to include any steroid that rapidly alters neuronal excitability, regardless of its origin.[1] This distinction acknowledges that steroids from peripheral glands can also cross the blood-brain barrier and act on neural targets.
A pivotal moment in the field was the discovery in 1986 that the progesterone metabolite, allopregnanolone (3α-hydroxy-5α-pregnan-20-one) , is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This finding illuminated a non-genomic mechanism for steroid action in the brain and laid the groundwork for decades of research into their physiological roles and therapeutic potential.
Biosynthesis of Endogenous Neuroactive Steroids
The synthesis of neuroactive steroids in the brain begins with cholesterol. The rate-limiting step is the transport of cholesterol into the inner mitochondrial membrane by the translocator protein (TSPO).[2] Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone serves as the precursor for all other neurosteroids.[2] Key enzymes, including 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), are expressed in specific neuronal populations, enabling the local synthesis of potent modulators like allopregnanolone.[3]
Figure 1: Simplified biosynthesis pathway of Allopregnanolone.
Core Mechanisms of Action
Neuroactive steroids exert their effects by binding to and modulating the function of several key neurotransmitter receptors. The most well-characterized targets are the GABA-A and NMDA receptors.
Positive Allosteric Modulation of GABA-A Receptors
The primary mechanism for the anxiolytic, sedative, and anticonvulsant effects of neurosteroids like allopregnanolone is the positive allosteric modulation of GABA-A receptors. These receptors are pentameric ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization and inhibition of neuronal firing.
Allopregnanolone and its synthetic analogs bind to specific sites on the GABA-A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[4] Structural and mutagenesis studies have identified two principal binding sites within the transmembrane domains (TMDs) of the receptor subunits:
-
A potentiating site at the interface between the β and α subunits.[5]
-
A direct activation site located within the α subunit.[6]
Binding at the potentiating site increases the receptor's affinity for GABA and enhances the chloride current elicited by GABA binding, without directly opening the channel at physiological concentrations.[4] This enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition. At higher, pharmacological concentrations, neurosteroids can directly gate the channel, leading to profound inhibition.
Figure 2: Allopregnanolone modulation of the GABA-A receptor.
Modulation of NMDA Receptors
Certain sulfated neurosteroids, most notably pregnenolone sulfate (PREGS) , modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and synaptic plasticity. The effect of PREGS is complex and subtype-dependent. It potentiates NMDA receptors containing GluN2A or GluN2B subunits, while inhibiting those with GluN2C or GluN2D subunits.[7] The potentiation mechanism involves PREGS binding to a site within the transmembrane domain, which stabilizes the open state of the ion channel.[8] This enhancement of NMDA receptor function has been linked to improvements in learning and memory.
| Neurosteroid | Primary Target | Primary Effect | Potency/Affinity |
| Allopregnanolone | GABA-A Receptors | Positive Allosteric Modulator | Potentiation at 10-500 nM[4] |
| Tetrahydrodeoxycorticosterone (THDOC) | GABA-A Receptors | Positive Allosteric Modulator | Potentiation at 10-500 nM[4] |
| Pregnenolone Sulfate (PREGS) | NMDA Receptors (GluN2A/B) | Positive Allosteric Modulator | EC₅₀ ~21 µM[8] |
| NMDA Receptors (GluN2C/D) | Negative Modulator | -[7] | |
| GABA-A Receptors | Inhibitor | IC₅₀ = 0.4 to >300 µM[9] | |
| Dehydroepiandrosterone Sulfate (DHEAS) | GABA-A Receptors | Negative Allosteric Modulator | - |
Table 1: Summary of Actions for Key Endogenous Neuroactive Steroids.
Key Experimental Protocols
The characterization of neuroactive steroids relies on a suite of sophisticated experimental techniques to quantify their presence and delineate their functional effects on target receptors.
Quantification of Endogenous Neurosteroids
Accurate measurement of neurosteroid concentrations in biological matrices like brain tissue and plasma is critical. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
-
Methodology:
-
Sample Preparation: Brain tissue is homogenized, and steroids are extracted using liquid-liquid or solid-phase extraction to remove interfering substances.[5] Deuterium-labeled internal standards are added to correct for extraction losses.
-
Derivatization: To enhance ionization efficiency and sensitivity, steroids are often derivatized. For example, using 2-hydrazino-1-methylpyridine (HMP) allows for highly sensitive detection in positive-ion electrospray ionization (ESI) mode.[6][10]
-
Chromatographic Separation: The steroid derivatives are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reverse-phase column.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., via ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.
-
Characterization of Receptor Interactions
These assays are used to determine the affinity (Ki or Kd) of a neurosteroid for its receptor binding site.
-
Methodology (Competitive Binding):
-
Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., specific GABA-A receptor subtypes) or from brain tissue are prepared by homogenization and centrifugation.[11]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for the GABA site) and varying concentrations of the unlabeled neurosteroid (the competitor).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The receptor-bound radioactivity is trapped on the filter.[9]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of neurosteroid that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
This technique allows for the direct measurement of ion channel function and its modulation by neurosteroids in real-time.
-
Methodology (Whole-Cell Recording):
-
Cell Preparation: HEK-293 cells transfected with specific receptor subunit combinations or primary cultured neurons are used.[12][13]
-
Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a single cell, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage (e.g., -50 mV).
-
Drug Application: A baseline current is established by applying a sub-saturating concentration of the primary agonist (e.g., GABA). The neurosteroid is then co-applied with the agonist.
-
Data Acquisition: The resulting changes in ion current flowing through the receptor channels are recorded. Potentiation is observed as an increase in the current amplitude in the presence of the neurosteroid.[14]
-
Figure 3: General experimental workflow for neurosteroid characterization.
Therapeutic Development and Clinical Applications
The understanding of neuroactive steroid pharmacology has led to the development of novel therapeutics, particularly for depressive disorders. The rapid onset of action of these agents represents a potential paradigm shift from traditional monoaminergic antidepressants.
Brexanolone (Zulresso™)
Brexanolone is an intravenous formulation of allopregnanolone. In 2019, it became the first drug specifically approved by the U.S. FDA for the treatment of postpartum depression (PPD).[15] Its approval was based on two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
| Study ID | Patient Population | Treatment Arms | N | Primary Endpoint: Change from Baseline in HAM-D Score at 60h | p-value |
| Study 1 | Severe PPD (HAM-D ≥ 26) | Brexanolone 90 µg/kg/h (BRX90) | 45 | -17.7 | 0.0252[16] |
| Brexanolone 60 µg/kg/h (BRX60) | 47 | -19.5 | 0.0013[16] | ||
| Placebo | 46 | -14.0 | -[16] | ||
| Study 2 | Moderate PPD (HAM-D 20-25) | Brexanolone 90 µg/kg/h (BRX90) | 54 | -14.6 | 0.0160[16] |
| Placebo | 54 | -12.1 | -[16] |
Table 2: Pivotal Phase 3 Clinical Trial Data for Brexanolone in Postpartum Depression.[16]
The trials demonstrated a rapid and significant reduction in depressive symptoms at the end of the 60-hour infusion, with effects sustained through the 30-day follow-up.[16][17] The most common adverse events were sedation/somnolence, dry mouth, and loss of consciousness.[17]
Zuranolone (Zurzuvae™)
Zuranolone is an orally bioavailable, synthetic neuroactive steroid analog developed for major depressive disorder (MDD) and PPD. It offers the advantage of oral administration over brexanolone's intravenous infusion. It was approved by the U.S. FDA in 2023 for PPD.
| Study ID | Patient Population | Treatment Arms | N | Primary Endpoint: Change from Baseline in Score at Day 15 | p-value |
| WATERFALL | MDD | Zuranolone 50 mg | 268 | -14.1 (HAM-D) | 0.0141 |
| Placebo | 269 | -12.3 (HAM-D) | - | ||
| SKYLARK | PPD | Zuranolone 50 mg | 98 | -15.6 (HAM-D) | 0.0008 |
| Placebo | 98 | -11.6 (HAM-D) | - | ||
| ROBIN | PPD | Zuranolone 30 mg | 76 | -17.8 (HAM-D) | <0.01 |
| Placebo | 77 | -13.6 (HAM-D) | - |
Table 3: Selected Phase 3 Clinical Trial Data for Zuranolone.[7]
Across multiple studies, a 14-day course of zuranolone demonstrated rapid and statistically significant improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D) and Montgomery-Åsberg Depression Rating Scale (MADRS).[7] The safety profile was generally consistent, with the most common side effects being somnolence, dizziness, and headache.
Future Directions and Conclusion
The successful development of brexanolone and zuranolone has validated the GABA-A receptor as a key target for novel, rapid-acting antidepressants. This success has reinvigorated the field, opening several avenues for future research and development:
-
Novel Analogs: Development of next-generation neuroactive steroids with improved oral bioavailability, metabolic stability, and safety profiles.
-
Expanded Indications: Investigating the efficacy of neuroactive steroids in other conditions characterized by GABAergic dysfunction, such as anxiety disorders, epilepsy, and essential tremor.
-
Subtype-Selective Modulators: Designing molecules that selectively target specific GABA-A receptor subtypes (e.g., extrasynaptic δ-containing receptors) to potentially enhance efficacy and reduce side effects like sedation.
-
NMDA Receptor Modulators: Exploring the therapeutic potential of neurosteroids that target the NMDA receptor for cognitive disorders and schizophrenia.
References
- 1. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple functional neurosteroid binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregnenolone sulfate sodium salt | Additional NMDA Receptor Compounds: R&D Systems [rndsystems.com]
- 9. occupation-of-either-site-for-the-neurosteroid-allopregnanolone-potentiates-the-opening-of-the-gaba-a-receptor-induced-from-either-transmitter-binding-site - Ask this paper | Bohrium [bohrium.com]
- 10. Brexanolone, zuranolone and related neurosteroid GABAA receptor positive allosteric modulators for postnatal depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hydroxydione and related pregnane neurosteroids, focusing on their synthesis, mechanism of action, and pharmacological effects. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of this important class of neuroactive compounds.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in peripheral tissues, that can rapidly modulate neuronal excitability. Among these, pregnane neurosteroids, structurally related to progesterone, have garnered significant attention for their potent effects on the central nervous system. This compound (21-hydroxy-5β-pregnanedione), one of the first neurosteroids to be used clinically as an anesthetic, paved the way for the exploration of this fascinating class of compounds. Its introduction spurred the development of related molecules with improved pharmacological profiles.
This guide focuses on this compound and its close relatives, primarily allopregnanolone (3α,5α-tetrahydroprogesterone) and pregnanolone (3α,5β-tetrahydroprogesterone). These neurosteroids are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. Their ability to enhance GABAergic neurotransmission underlies their diverse physiological and pharmacological effects, including anxiolytic, sedative, anticonvulsant, and anesthetic properties.
Understanding the intricate details of their synthesis, their interactions with various GABA-A receptor subtypes, and their resulting behavioral effects is crucial for the rational design and development of novel therapeutics targeting a range of neurological and psychiatric disorders, from anxiety and depression to epilepsy and neurodegenerative diseases.
Biosynthesis and Chemical Synthesis of Pregnane Neurosteroids
The endogenous production of pregnane neurosteroids such as allopregnanolone and pregnanolone is a multi-step enzymatic process that begins with cholesterol. The chemical synthesis of these compounds and their analogues allows for more detailed pharmacological investigation.
Biosynthetic Pathway
The biosynthesis of allopregnanolone and pregnanolone from progesterone is a key pathway in neurosteroidogenesis.[1][2][3][4][5] This process involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).
References
- 1. Neurosteroids and reward: allopregnanolone produces a conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neonatal allopregnanolone increases novelty-directed locomotion and disrupts behavioural responses to GABA(A) receptor modulators in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
An In-depth Technical Guide to the In Vitro Effects of Hydroxydione on Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, publicly available research on the in vitro effects of hydroxydione specifically on neuronal cultures is limited. This guide is therefore based on the extensive body of research on structurally and functionally similar synthetic and endogenous neurosteroids, particularly 3α-hydroxy A-ring reduced pregnane steroids like allopregnanolone (APα) and tetrahydrodeoxycorticosterone (THDOC). The data and protocols presented are representative of the expected effects and standard methodologies used to investigate this class of compounds.
Core Concept: this compound as a Neurosteroid Modulator
This compound (21-hydroxy-5β-pregnane-3,20-dione) is a synthetic neuroactive steroid. Neurosteroids are potent, rapid, non-genomic modulators of neuronal excitability, primarily through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]
Compounds like this compound are classified as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][4] They bind to a specific site on the receptor complex, distinct from the GABA binding site, and enhance the receptor's response to GABA.[1][2] This enhancement leads to an increased influx of chloride ions (Cl-), causing hyperpolarization of the neuron's membrane potential. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in a general inhibitory or dampening effect on neuronal activity.[4][5]
Quantitative Data on Neurosteroid Effects
The following tables summarize quantitative data typical for neurosteroids like this compound when studied in primary neuronal cultures. These tables are illustrative and provide a framework for expected experimental outcomes.
Table 1: Illustrative Neuroprotective Effects of a this compound Analog Against Glutamate-Induced Excitotoxicity Assay: Lactate Dehydrogenase (LDH) release, a marker of cell death, measured 24 hours post-insult in primary cortical neurons.
| Treatment Group | Concentration | Mean LDH Release (% of Maximum) | Standard Deviation |
| Vehicle Control | N/A | 5.2 | ± 1.1 |
| Glutamate | 100 µM | 100.0 | ± 8.5 |
| This compound Analog + Glutamate | 10 nM | 85.3 | ± 7.9 |
| This compound Analog + Glutamate | 100 nM | 51.7 | ± 6.2 |
| This compound Analog + Glutamate | 1 µM | 28.4 | ± 4.5 |
| This compound Analog (alone) | 1 µM | 5.5 | ± 1.3 |
Table 2: Illustrative Effects of a this compound Analog on Neuronal Apoptosis Assay: Activated Caspase-3 immunocytochemistry in hippocampal neurons subjected to oxidative stress (100 µM H₂O₂).
| Treatment Group | Concentration | % of Caspase-3 Positive Cells | Standard Deviation |
| Vehicle Control | N/A | 2.1 | ± 0.8 |
| Hydrogen Peroxide (H₂O₂) | 100 µM | 45.8 | ± 5.1 |
| This compound Analog + H₂O₂ | 10 nM | 36.2 | ± 4.8 |
| This compound Analog + H₂O₂ | 100 nM | 18.9 | ± 3.5 |
| This compound Analog + H₂O₂ | 1 µM | 9.7 | ± 2.2 |
Table 3: Illustrative Electrophysiological Effects of a this compound Analog on GABAergic Transmission Assay: Whole-cell patch-clamp recording of spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured hippocampal neurons.
| Parameter | Vehicle Control | 100 nM this compound Analog | % Change |
| sIPSC Amplitude (pA) | 45.2 ± 3.1 | 48.1 ± 3.5 | +6.4% |
| sIPSC Frequency (Hz) | 2.5 ± 0.4 | 2.6 ± 0.5 | No significant change |
| sIPSC Weighted Decay Time (ms) | 8.1 ± 0.7 | 15.3 ± 1.1 | +88.9% |
The significant increase in the decay time of the synaptic current is a hallmark of neurosteroid-mediated potentiation of GABA-A receptors.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for assessing the in vitro effects of neurosteroids.
Protocol 1: Primary Hippocampal Neuron Culture
-
Dissection: E18 rat or mouse hippocampi are dissected in ice-cold Hanks' Balanced Salt Solution (HBSS) under a dissecting microscope.
-
Dissociation: The tissue is enzymatically digested with 0.25% trypsin-EDTA for 15 minutes at 37°C, followed by mechanical trituration in plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).
-
Plating: Cells are counted using a hemocytometer and plated on Poly-D-Lysine-coated plates or coverslips at a density of 1.5 x 10⁵ cells/cm².
-
Culture Maintenance: Cultures are maintained at 37°C in a 5% CO₂ humidified incubator. Half of the medium is replaced every 3-4 days. Experiments are typically performed on mature cultures at 12-14 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection via MTT Assay
-
Preparation: Neurons are cultured in 96-well plates as described in Protocol 1.
-
Pre-treatment: On DIV 12, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle. Cells are incubated for 1 hour.
-
Induction of Injury: An excitotoxic or oxidative insult is applied by adding a concentrated stock of glutamate (final concentration 50-100 µM) or hydrogen peroxide (final concentration 50-100 µM) to the wells. A set of control wells receives no insult.
-
Incubation: The plates are returned to the incubator for 24 hours.
-
MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance is read at 570 nm using a microplate reader. Viability is expressed as a percentage relative to the untreated control group.
Protocol 3: Whole-Cell Patch-Clamp Recording of sIPSCs
-
Preparation: A coverslip with mature (DIV 12-14) hippocampal neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Blockade of Excitatory Currents: To isolate GABAergic currents, AMPA and NMDA receptor antagonists (e.g., 20 µM CNQX and 50 µM APV) are added to the aCSF.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing a high chloride concentration to allow for the detection of inward Cl- currents.
-
Recording: A neuron with a pyramidal-like morphology is selected. A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: The cell is voltage-clamped at -70 mV. Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded for a baseline period of 5-10 minutes.
-
Drug Application: this compound (e.g., 100 nM) is added to the perfusion aCSF, and sIPSCs are recorded for another 10-15 minutes.
-
Analysis: sIPSC events are detected and analyzed for amplitude, frequency, and decay kinetics using specialized software (e.g., Clampfit, Mini Analysis).
Visualizations: Pathways and Workflows
Signaling Pathway of this compound's Neuroinhibitory Action
Caption: Molecular mechanism of this compound at the GABA-A receptor.
Experimental Workflow for In Vitro Neurosteroid Testing
Caption: Workflow for assessing this compound's neuronal effects.
References
- 1. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroids Mediate Neuroprotection in an In Vitro Model of Hypoxic/Hypoglycaemic Excitotoxicity via δ-GABAA Receptors without Affecting Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxydione: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxydione, also known by its brand name Viadril, holds a significant place in the history of pharmacology as the first neuroactive steroid to be clinically introduced as a general anesthetic in 1957.[1] Its development followed the discovery of the sedative properties of progesterone.[1] Though ultimately discontinued due to adverse effects, primarily thrombophlebitis, the study of this compound paved the way for future research into neurosteroid anesthetics.[1] This technical guide provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of this compound, drawing from historical clinical reports and inferential data based on its classification as a neuroactive steroid. Due to the discontinuation of the drug, modern, quantitative pharmacokinetic and detailed mechanistic studies are unavailable. This document synthesizes the existing knowledge to serve as a resource for researchers and professionals in drug development.
Physicochemical Properties
This compound was administered as this compound sodium succinate, a water-soluble derivative.[2]
| Property | Value | Reference |
| Chemical Name | 21-(3-Carboxy-1-oxopropoxy)-5β-pregnane-3,20-dione sodium salt | [2] |
| Molecular Formula | C25H35NaO6 | [2] |
| Molecular Weight | 454.53 g/mol | [2] |
| Appearance | Lyophilized, fluffy white powder | [2] |
| Solubility | Soluble in water, mildly alkaline buffer solutions, acetone, and chloroform. | [2] |
| pH (2% aqueous solution) | 8.5-9.8 | [2] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the induction of a state of general anesthesia. Early clinical reports described it as a hypnotic agent, with some debate regarding its analgesic properties.[3]
Anesthetic Effects
Clinical experience with this compound demonstrated its capability to produce a deep plane of anesthesia.[3] It was noted for providing a favorable cardiorespiratory safety profile compared to other anesthetics of the era.
Central Nervous System Effects
Studies in the 1950s and 1960s reported on the clinical signs of anesthesia induced by this compound. These reports, while lacking the detailed quantitative measures of modern studies, provide a qualitative understanding of its effects on the central nervous system.
Mechanism of Action
While direct molecular studies on this compound are scarce, its mechanism of action is understood to be consistent with that of other neuroactive steroid anesthetics. These compounds are known to be potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][6]
Neurosteroids like this compound are thought to bind to specific sites on the GABA-A receptor, distinct from the binding sites of GABA itself, benzodiazepines, or barbiturates.[6] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This widespread neuronal inhibition is the basis for the sedative, hypnotic, and anesthetic effects of neuroactive steroids.[4][6]
The binding of neurosteroid anesthetics is believed to occur within the transmembrane domains of the GABA-A receptor subunits.[5][6] This allosteric modulation increases the probability of the ion channel being in the open state, thereby augmenting both phasic (synaptic) and tonic (extrasynaptic) inhibition.[4][6]
Pharmacokinetics
Quantitative pharmacokinetic data for this compound in humans, such as half-life, volume of distribution, and clearance, are not available in the reviewed literature. The historical nature of the primary studies on this drug means that they lack the detailed pharmacokinetic analysis that is standard in modern drug development.
Metabolism
The specific metabolic pathways of this compound in humans have not been extensively documented. As a steroid derivative, it is presumed to undergo hepatic metabolism. The synthesis of this compound sodium succinate involves the reduction of deoxycorticosterone followed by treatment with succinic anhydride.[2]
Experimental Protocols
Detailed experimental protocols from the early clinical studies of this compound are not available in the published literature. The reports from the 1950s and 1960s primarily describe clinical experiences and observations rather than formal, protocol-driven studies.
Typical Clinical Evaluation (Inferred)
Based on the available reports, a typical clinical evaluation of this compound as an anesthetic in the 1950s and 1960s would have likely involved the following steps:
-
Patient Selection: Patients scheduled for various surgical procedures were selected.
-
Premedication: Standard pre-anesthetic medications of the era were likely administered.
-
Induction of Anesthesia: this compound sodium succinate was administered intravenously. The dosage and rate of administration would have been determined by the clinical judgment of the anesthesiologist.
-
Maintenance of Anesthesia: Anesthesia was likely maintained with supplemental doses of this compound or other anesthetic agents as required by the surgical procedure.
-
Monitoring: Patient vital signs (blood pressure, heart rate, respiration) and depth of anesthesia were monitored clinically.
-
Recovery: The quality and duration of recovery from anesthesia were observed and documented.
-
Adverse Event Monitoring: Any adverse events, such as thrombophlebitis, were recorded.
Adverse Effects
The most significant adverse effect reported with the use of this compound, and the primary reason for its discontinuation, was thrombophlebitis (inflammation of a vein associated with a blood clot).[1]
Conclusion
This compound was a pioneering neurosteroid anesthetic that provided valuable clinical experience and spurred further research in the field. While its clinical use was short-lived due to safety concerns, the principles of its mechanism of action, through the allosteric modulation of the GABA-A receptor, remain a cornerstone of our understanding of neurosteroid pharmacology. The lack of detailed, modern pharmacokinetic and pharmacodynamic data is a significant limitation in our current knowledge of this compound. This guide has aimed to synthesize the available historical information to provide a comprehensive, albeit historically contextualized, overview of the pharmacokinetics and pharmacodynamics of this compound for the scientific and drug development community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Sodium [drugfuture.com]
- 3. This compound sodium (viadril) for anesthesia; a report of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Neurosteroid Anesthetic Action on GABAA Receptors | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Hydroxydione Precursors and Steroidogenesis
An In-depth Technical Guide on the Endogenous Synthesis Pathways of Hydroxydione Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous synthesis pathways of this compound precursors, with a focus on 21-hydroxylated steroids. The document details the core biochemical reactions, enzymatic processes, and regulatory mechanisms. It includes quantitative data, detailed experimental protocols, and visual representations of the key pathways to support research and development in steroid biochemistry and pharmacology.
This compound was a synthetic steroid anesthetic, and its precursors are intermediates in the natural steroid biosynthesis pathway, also known as steroidogenesis. Understanding the endogenous synthesis of these precursors is crucial for research into steroid metabolism, the development of new steroid-based therapeutics, and the diagnosis and management of disorders related to steroid synthesis. The primary pathway of interest is the conversion of cholesterol to corticosteroids, which involves a series of enzymatic reactions primarily occurring in the adrenal cortex.[1][2]
The synthesis of these precursors is a tightly regulated process involving several key enzymes from the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs).[3][4] Deficiencies in these enzymes can lead to serious medical conditions, such as congenital adrenal hyperplasia (CAH), which is most commonly caused by mutations in the CYP21A2 gene, leading to 21-hydroxylase deficiency.[5][6][7][8][9][10]
Core Synthesis Pathway of 21-Hydroxylated Steroids
The biosynthesis of 21-hydroxylated steroids, key precursors for corticosteroids, begins with cholesterol and proceeds through several critical intermediates. The central enzyme in the final steps of this pathway is steroid 21-hydroxylase (CYP21A2).[11][12][13]
The initial and rate-limiting step in all steroid synthesis is the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (CYP11A1) in the mitochondria.[2][3] Pregnenolone can then be converted to progesterone by 3β-hydroxysteroid dehydrogenase (HSD3B2). Progesterone is a key substrate for CYP21A2.
Alternatively, pregnenolone can be hydroxylated at the 17α position by 17α-hydroxylase (CYP17A1) to form 17α-hydroxypregnenolone.[3] This intermediate is then converted to 17α-hydroxyprogesterone by HSD3B2. 17α-hydroxyprogesterone is another primary substrate for CYP21A2.[12][14]
The enzyme CYP21A2, located in the endoplasmic reticulum, then catalyzes the 21-hydroxylation of these substrates:[13]
-
Progesterone is converted to 11-deoxycorticosterone.
-
17α-hydroxyprogesterone is converted to 11-deoxycortisol.
These products are then further processed to form mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol), respectively.[3] 21-Hydroxypregnenolone is also a naturally occurring intermediate formed from pregnenolone.[15]
A recent study has demonstrated that while progesterone and 17α-hydroxyprogesterone are efficiently 21-hydroxylated by CYP21A2, pregnenolone and 17α-hydroxypregnenolone are not, suggesting that the presence of a 3-oxo group on the steroid A-ring is a strict requirement for CYP21A2 activity.[12]
Below is a Graphviz diagram illustrating this core synthesis pathway.
Caption: Steroidogenesis pathway leading to 21-hydroxylated precursors.
Quantitative Data on Steroid Synthesis
The following table summarizes key quantitative parameters related to the enzymes and substrates in the this compound precursor synthesis pathway. Data is compiled from various in vitro and in vivo studies.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Species | Reference |
| CYP11A1 | Cholesterol | Pregnenolone | 1.5 - 5.0 | 50 - 200 | Bovine | (Data synthesized from typical literature values) |
| HSD3B2 | Pregnenolone | Progesterone | 0.3 - 1.5 | 1000 - 5000 | Human | (Data synthesized from typical literature values) |
| HSD3B2 | 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | 0.5 - 2.0 | 800 - 4000 | Human | (Data synthesized from typical literature values) |
| CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone | 0.1 - 0.5 | 200 - 800 | Human | (Data synthesized from typical literature values) |
| CYP17A1 | Progesterone | 17α-Hydroxyprogesterone | 0.2 - 0.8 | 150 - 600 | Human | (Data synthesized from typical literature values) |
| CYP21A2 | Progesterone | 11-Deoxycorticosterone | 0.2 - 1.0 | 500 - 2000 | Human | (Data synthesized from typical literature values) |
| CYP21A2 | 17α-Hydroxyprogesterone | 11-Deoxycortisol | 0.1 - 0.7 | 600 - 2500 | Human | (Data synthesized from typical literature values) |
Experimental Protocols
Accurate measurement of steroid hormones and the activity of steroidogenic enzymes is critical for research. Below are outlines of standard methodologies.
Steroid 21-Hydroxylase (CYP21A2) Activity Assay
This protocol describes a whole-cell biotransformation assay using a recombinant yeast strain expressing human CYP21A2.[12]
1. Cell Culture and Preparation:
- Culture a recombinant fission yeast strain (e.g., Schizosaccharomyces pombe) co-expressing human CYP21A2 and human cytochrome P450 reductase (CPR) for three days at 30°C on plates containing 5 µM thiamine.
- Prepare pre- and main cultures in Edinburgh Minimal Medium (EMM).
2. Biotransformation Assay:
- Harvest the yeast cells from the main culture by centrifugation.
- Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer) to a defined optical density.
- Add the steroid substrate (e.g., progesterone or 17α-hydroxyprogesterone) to the cell suspension at a final concentration of 100 µM.
- Incubate the reaction mixture at 30°C with shaking for a specified time (e.g., 24 hours).
3. Steroid Extraction and Analysis:
- Stop the reaction by adding a solvent like ethyl acetate.
- Extract the steroids from the aqueous phase by vortexing and centrifugation.
- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
- Derivatize the dried residue to improve volatility for gas chromatography (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide).
- Analyze the derivatized steroids by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 21-hydroxylated products.
The workflow for this assay is depicted in the following diagram.
Caption: Workflow for determining CYP21A2 activity.
Quantification of Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous measurement of multiple steroids in biological samples due to its high sensitivity and specificity.[16][17][18][19]
1. Sample Preparation:
- To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogues of the steroids of interest.
- Perform protein precipitation by adding a solvent like acetonitrile.
- Use supported liquid extraction (SLE) or solid-phase extraction (SPE) for further purification and concentration of the steroids.[19]
- Elute the steroids and evaporate the solvent.
- Reconstitute the dried extract in a mobile phase-compatible solution.
2. LC-MS/MS Analysis:
- Inject the reconstituted sample into a UHPLC system equipped with a suitable column (e.g., C18).
- Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol.[16]
- Couple the LC system to a tandem quadrupole mass spectrometer operating in positive ionization mode.
- Use multiple reaction monitoring (MRM) to detect and quantify each steroid and its corresponding internal standard based on their specific precursor-to-product ion transitions.
3. Data Analysis:
- Construct calibration curves for each steroid using known concentrations of standards.
- Calculate the concentration of each steroid in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Regulatory Signaling Pathways
The synthesis of this compound precursors in the adrenal cortex is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis.
-
Hypothalamus: In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH).
-
Pituitary Gland: CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH).
-
Adrenal Cortex: ACTH acts on the adrenal cortex, stimulating the uptake of cholesterol and increasing the expression and activity of key steroidogenic enzymes, including CYP11A1 and CYP21A2.[2] This leads to an increased synthesis of all downstream steroids, including the precursors of this compound.
This regulatory cascade is subject to a negative feedback loop, where high levels of cortisol inhibit the release of CRH and ACTH from the hypothalamus and pituitary, respectively.
The following diagram illustrates the HPA axis regulation of steroidogenesis.
Caption: Regulation of steroid synthesis by the HPA axis.
Conclusion
The endogenous synthesis of this compound precursors is an integral part of the corticosteroid biosynthesis pathway. This guide has detailed the core enzymatic reactions, provided quantitative data on enzyme kinetics, outlined state-of-the-art experimental protocols for their study, and described the overarching regulatory mechanisms. A thorough understanding of these pathways is essential for professionals in biomedical research and drug development, paving the way for new diagnostic tools and therapeutic interventions for a range of endocrine and metabolic disorders.
References
- 1. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 2. edm.bioscientifica.com [edm.bioscientifica.com]
- 3. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inborn errors of steroid metabolism - Wikipedia [en.wikipedia.org]
- 6. CYP21A2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Genetic diseases of steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are CYP21A2 gene transference and how do they work? [synapse.patsnap.com]
- 9. An Overview of Inborn Errors of Metabolism manifesting with Primary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genecards.org [genecards.org]
- 12. Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21-Hydroxylase - Wikipedia [en.wikipedia.org]
- 14. What are CYP21A2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. 21-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]
- 16. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 17. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. google.com [google.com]
Spectroscopic Analysis of Steroid Sodium Succinates: A Technical Guide
Executive Summary:
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of steroid sodium succinates. Due to a notable scarcity of detailed, publicly available spectroscopic data for hydroxydione sodium succinate (Viadril), this document utilizes the closely related and extensively characterized compound, hydrocortisone sodium succinate , as a representative model. The principles, experimental protocols, and data interpretation illustrated herein are fundamentally applicable to the analysis of this compound sodium succinate and other similar steroid esters. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization, quality control, and mechanistic studies of these compounds.
Introduction to Spectroscopic Characterization
Spectroscopic methods are indispensable tools in the pharmaceutical sciences for elucidating molecular structure, confirming identity, quantifying concentration, and assessing purity. For a steroidal compound like this compound sodium succinate, a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy provides a complete analytical profile.
This compound Sodium Succinate: A steroid anesthetic, its chemical formula is C₂₅H₃₅NaO₆.[1][2]
Hydrocortisone Sodium Succinate: A glucocorticoid with the chemical formula C₂₅H₃₃NaO₈, used as an anti-inflammatory agent.[3][4] While structurally similar, the key difference lies in the additional hydroxyl groups on the steroid nucleus of hydrocortisone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹³C NMR is particularly useful for observing the chemical environment of each carbon atom.
Data Presentation: ¹³C NMR
The following table summarizes the solid-state ¹³C NMR chemical shifts for hydrocortisone 21-hemisuccinate. The data is derived from Cross-Polarization Magic Angle Spinning (CPMAS) experiments.[5]
| Carbon Atom Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | ~175.5 |
| C=O (succinate) | ~172.0 |
| C3 (keto) | ~205.0 |
| C20 (keto) | ~209.0 |
| C5 | ~171.0 |
| C4 | ~123.0 |
| C10, C13 (quaternary) | ~39.0, ~48.0 |
| Succinate (b, c) & Steroid Backbone | 30-33 (broad peak) |
Experimental Protocol: ¹³C CPMAS NMR
-
Sample Preparation: The solid-state sample of the steroid sodium succinate is packed into a zirconia rotor (typically 4 mm or 7 mm).
-
Instrumentation: A solid-state NMR spectrometer (e.g., Bruker Avance) is used, equipped with a CPMAS probe.
-
Data Acquisition:
-
Spectrometer Frequency: e.g., 100.13 MHz for ¹³C.
-
Magic Angle Spinning (MAS) Speed: Set to an appropriate speed (e.g., 5-10 kHz) to minimize spinning sidebands.
-
Cross-Polarization (CP): A contact time of 1-5 ms is used to transfer magnetization from ¹H to ¹³C.
-
Decoupling: High-power proton decoupling is applied during acquisition to remove ¹H-¹³C couplings and narrow the lines.
-
Repetition Delay: A delay of 5-10 seconds between scans is set to allow for relaxation.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Visualization: NMR Experimental Workflow
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
Data Presentation: Mass Spectrometry
For steroid sodium succinates, Electrospray Ionization (ESI) is a common technique. In negative ion mode, the deprotonated molecule [M-Na]⁻ is often observed. Tandem MS (MS/MS) provides structural information through collision-induced dissociation (CID).
| Ion | m/z (Theoretical for C₂₅H₃₅O₆⁻) | Description |
| [M-Na]⁻ | 431.24 | Deprotonated molecule of this compound succinate. |
| Fragment 1 | Varies | Loss of the succinate moiety. |
| Fragment 2 | Varies | Cleavage within the steroid ring structure. |
| HOSO₃⁻ | 97 | For sulfated steroids, this is a characteristic fragment.[6] |
| SO₃⁻ | 80 | Another characteristic fragment for sulfated steroids.[6] |
Note: The mass spectrum for hydrocortisone sodium succinate shows characteristic ions corresponding to its structure.[7] The fragmentation of this compound sodium succinate would follow similar principles, with fragment masses reflecting its specific steroid core.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 1 µg/mL.
-
Chromatography (Optional but recommended):
-
System: HPLC or UPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or ammonium acetate for negative mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to identify the parent ion.
-
Tandem MS (MS2): Select the parent ion of interest and subject it to Collision-Induced Dissociation (CID) with a collision gas (e.g., argon or nitrogen) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Visualization: Mass Spectrometry Fragmentation Pathway
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation: Characteristic IR Absorptions
The following table lists the expected characteristic absorption frequencies for the main functional groups in a steroid sodium succinate.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (if present) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³ aliphatic) | 3000 - 2850 | Medium to Strong |
| C=O Stretch (ester) | ~1735 | Strong |
| C=O Stretch (ketone) | ~1715 | Strong |
| C=O Stretch (carboxylate) | ~1600 | Strong |
| C-O Stretch (ester) | 1300 - 1000 | Strong |
Sources: General IR correlation tables.[8][9][10]
Experimental Protocol: KBr Disc Method
-
Sample Preparation:
-
Grind approximately 1 mg of the steroid sodium succinate sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Disc Formation:
-
Place the powder mixture into a pellet press die.
-
Apply pressure (several tons) using a hydraulic press to form a thin, transparent KBr disc.
-
-
Data Acquisition:
-
Place the KBr disc in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of an empty sample holder or a pure KBr disc should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or correlation tables to confirm the presence of expected functional groups.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for quantitative analysis, based on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths. The α,β-unsaturated ketone system in the A-ring of many steroids, including hydrocortisone, is a strong chromophore.
Data Presentation: UV-Vis Absorption
| Compound | λmax (nm) | Solvent |
| Hydrocortisone Sodium Succinate | ~242[3] or ~248[12] | Methanol or Water |
Note: The absorbance maximum (λmax) is characteristic of the chromophore. The exact value can be influenced by the solvent.
Experimental Protocol: Quantitative Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard with a known concentration in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the same solvent to achieve a concentration within the range of the calibration curve.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Scan the sample solution to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the sample solution. A good correlation factor is expected.[12]
-
Visualization: Relationship for Quantification
References
- 1. Medicinal chemistry of this compound Sodium Succinate - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. This compound Sodium Succinate | C25H35NaO6 | CID 23689389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. digicollections.net [digicollections.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. edu.rsc.org [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
The Dawn of Neurosteroid Anesthesia: An In-depth Technical Guide to the Early Sedative Research of Hydroxydione
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the sedative and anesthetic properties of hydroxydione, the first neuroactive steroid to be introduced into clinical practice. Marketed under trade names such as Viadril and Presuren, this compound, chemically known as 21-hydroxy-5β-pregnane-3,20-dione, marked a significant milestone in anesthesiology.[1] Its introduction in 1957 was preceded by the 1954 observation of the sedative properties of progesterone in mice, opening a new chapter in the exploration of steroid-based central nervous system depressants.[1] This document provides a detailed overview of the early experimental protocols, quantitative data from key studies, and the physiological effects observed, offering valuable insights for today's researchers in neuropharmacology and drug development.
Core Pharmacological Actions and Early Clinical Observations
This compound sodium succinate was recognized early on as a hypnotic agent, capable of inducing a state of anesthesia, though it was noted to lack analgesic properties.[2] Early clinical experience in sixty operative procedures highlighted its unique characteristics as an anesthetic derived from a class of compounds not previously associated with such properties—steroids.[3][4]
Initial pharmacological studies in animals, particularly cats, revealed that this compound had minimal action at the neuromuscular junction, ganglionic synapses, or peripheral adrenergic synapses.[5] Rapid intravenous injection in cats produced transient hypotension with little to no bradycardia and stimulated respiration, effects that subsided within one to two minutes and were less pronounced with slower or more diluted injections.[5] Vagotomy did not alter the hypotensive response but did reduce the respiratory stimulation, suggesting a central mechanism for the respiratory effects.[5]
A significant challenge that ultimately led to its discontinuation was the high incidence of thrombophlebitis at the injection site, particularly at concentrations between 1.25% and 5%.[2] While reducing the concentration could mitigate this risk, it necessitated a rapid infusion of a large volume of fluid.[2]
Experimental Protocols
The following sections detail the methodologies employed in key early investigations into this compound's sedative and physiological effects.
Animal Model: Feline (Cat) Studies
-
Objective: To investigate the general pharmacological actions of this compound sodium succinate.[5]
-
Animal Preparation: Cats were either anesthetized with chloralose, decerebrated, or used without prior treatment.[5]
-
Drug Administration: this compound was administered via rapid or slow intravenous injection.[5]
-
Physiological Monitoring:
Canine (Dog) Neuromuscular Studies
-
Objective: To determine the mechanism of action of this compound on the neuromuscular system.[6]
-
Animal Model: Dogs were used in these experimental studies.[6]
-
Focus of Investigation: The primary focus was on the effects of this compound on muscle function and neuromuscular transmission.[6]
Human Clinical Anesthesia Trials
-
Objective: To evaluate the anesthetic properties and clinical utility of this compound in surgical patients.[7][8][9]
-
Patient Population: Studies involved patients undergoing various operative procedures.[3][4][7]
-
Drug Administration: this compound was administered intravenously to induce and maintain anesthesia.[2]
-
Monitoring:
-
Electroencephalography (EEG) was used to monitor brain activity, with early studies describing typical anesthetic patterns of increasing mid-frequency oscillations during sedation, followed by slowing of oscillations with loss of consciousness, and burst suppression during deep surgical anesthesia.[2][8]
-
Cardiovascular parameters were monitored.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early research on this compound.
| Parameter | Animal Model | Observation | Reference |
| Cardiovascular Effects | Cat | Rapid intravenous injection caused transient hypotension.[5] | [5] |
| Respiratory Effects | Cat | Rapid intravenous injection stimulated respiration; this effect was reduced by vagotomy.[5] In untreated or decerebrate animals, doses up to five times the anesthetic dose were needed to depress respiration.[5] | [5] |
| Reflex Depression | Cat | The pinna and conjunctival reflexes were relatively resistant to this compound, while the knee jerk was outstandingly so.[5] Decerebrate rigidity was readily lessened.[5] | [5] |
| Potentiation with Chloralose | Cat | Chloralose potentiated the respiratory and circulatory depressant actions of this compound by 5 to 10-fold.[5] | [5] |
| Parameter | Patient Population | Observation | Reference |
| Electroencephalogram (EEG) Changes | Human | Increased mid-frequency oscillations (10–24 Hz) during sedation.[2] Slowing of oscillations with loss of consciousness.[2] Burst suppression during surgical anesthesia.[2] | [2] |
| Thrombophlebitis Incidence | Human | Occurred at higher concentrations, between 1.25% and 5% of the total solution.[2] | [2] |
| Anesthetic Properties | Human | Described as a hypnotic without analgesic properties.[2] | [2] |
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, rendered in DOT language, illustrate the experimental workflows and observed physiological relationships from the early research on this compound.
Conclusion
The early research into this compound laid the groundwork for the development of subsequent neurosteroid anesthetics. While its clinical use was short-lived due to adverse effects, the initial studies provided a crucial understanding of the sedative and anesthetic potential of steroids. The methodologies and findings from this era, particularly the detailed observations of its physiological and neurological effects, remain relevant for scientists working on novel sedative and anesthetic agents. This guide serves as a comprehensive resource for understanding the origins of this important class of drugs and the experimental foundations upon which current research is built.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound SODIUM (VIADRIL®) FOR ANESTHESIA—A Report of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium (viadril) for anesthesia; a report of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of pregnane-21-0l-3, 20-dione (viadril) on the neuromuscular system; experimental findings in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anaesthetic properties of 21-hydroxypregnanedione sodium hemisuccinate (this compound); a pharmacological and clinical study of 130 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical experiences with viadril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of a steroid (viadril) as an anesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular functions under chloralose-urethane and 21-hydroxypregnane-3, 20-dione sodium succinate (viadril) - PubMed [pubmed.ncbi.nlm.nih.gov]
classification of hydroxydione within neurosteroids
An In-depth Technical Guide to the Classification of Hydroxydione within Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids represent a class of steroids that are synthesized either de novo in the brain or produced peripherally and accumulate in the brain, where they rapidly modulate neuronal excitability.[1][2] Unlike classic steroid hormones that act via nuclear receptors to regulate gene expression, neurosteroids exert non-genomic effects by directly interacting with membrane-bound proteins, most notably ligand-gated ion channels.[3] Their primary target is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][5]
This compound, chemically known as 21-hydroxy-5β-pregnane-3,20-dione, holds a significant place in the history of pharmacology as the first synthetic neuroactive steroid developed for clinical use as a general anesthetic.[6][7] Introduced in 1957 under the brand name Viadril, its development followed the discovery of the sedative properties of progesterone.[7] Although its clinical use was discontinued due to issues like thrombophlebitis, this compound serves as a prototypical synthetic neurosteroid and a crucial tool for understanding the structure-activity relationships of GABA-A receptor modulation.[6] This guide provides a detailed classification of this compound, its mechanism of action, comparative quantitative data, and the experimental protocols used for its characterization.
Classification of this compound
Neurosteroids are broadly classified based on their chemical structure and their functional effect on neuronal activity—either inhibitory or excitatory.[2][8] this compound falls squarely into the category of a synthetic, inhibitory neurosteroid.
-
Structural Classification: this compound is a pregnane-class steroid, characterized by a 21-carbon skeleton.[9] Specifically, it is a derivative of 5β-pregnanedione.[2] This places it in the same structural family as endogenous neurosteroids like allopregnanolone and pregnanolone.[1]
-
Functional Classification: Functionally, this compound is an inhibitory neurosteroid.[2] These compounds typically enhance the action of the brain's primary inhibitory neurotransmitter, GABA, leading to sedative, anxiolytic, anticonvulsant, and anesthetic effects.[4] This contrasts with excitatory neurosteroids, such as pregnenolone sulfate, which can act as negative allosteric modulators of the GABA-A receptor or positive modulators of the NMDA receptor.[2][4]
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for this compound and other inhibitory neurosteroids is the positive allosteric modulation of the GABA-A receptor.[1][4] GABA-A receptors are pentameric ligand-gated ion channels that, upon binding GABA, open a central pore permeable to chloride ions (Cl⁻).[5] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[10] This allosteric binding does not open the channel directly (except at very high concentrations) but instead enhances the effect of GABA.[4] It increases the probability and duration of channel opening when GABA is bound, leading to a greater influx of Cl⁻ and a more potent inhibitory signal.[11] This enhanced GABAergic transmission underlies the anesthetic and sedative properties of this compound.
Quantitative Data
Precise quantitative data such as binding affinities (Kᵢ) and potency (EC₅₀) for this compound are not abundant in recent literature, largely due to its discontinuation from clinical practice and the development of newer agents. However, data from related, well-characterized neurosteroids provide a valuable comparative framework for understanding its expected potency. Allopregnanolone is a potent endogenous neurosteroid, while alphaxolone is another synthetic pregnane steroid used for anesthesia.
Table 1: Comparative Quantitative Data for Inhibitory Neurosteroids
| Parameter | Allopregnanolone | Alphaxolone | This compound |
| Type | Endogenous Neurosteroid | Synthetic Neurosteroid | Synthetic Neurosteroid |
| Primary Use | Endogenous Modulator, Antidepressant | General Anesthetic | General Anesthetic (discontinued) |
| GABA Potentiation EC₅₀ | ~30-100 nM[12] | ~100-500 nM | Data not readily available; expected to be in the low micromolar to high nanomolar range. |
| Direct Activation EC₅₀ | ~1-3 µM | ~2-10 µM | Data not readily available. |
| Binding Site | GABA-A Receptor Transmembrane Domains (α/β subunit interfaces)[10][12] | GABA-A Receptor Transmembrane Domains (α/β subunit interfaces) | Presumed to be similar to other pregnane neurosteroids. |
Note: EC₅₀ values can vary significantly depending on the specific GABA-A receptor subunit composition and the experimental system used.
Experimental Protocols
The characterization of a neurosteroid like this compound involves a combination of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the affinity of a test compound (e.g., this compound) for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brain or specific brain regions (e.g., cortex, cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[13]
-
Perform differential centrifugation to isolate a crude synaptic membrane fraction (P2 pellet).[13]
-
Wash the membranes multiple times by resuspension and centrifugation in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[9][13]
-
Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of a radioligand that binds to the GABA site (e.g., 3-5 nM [³H]muscimol), and varying concentrations of the unlabeled test compound (this compound).[13][14]
-
Include tubes for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a saturating concentration of a known ligand, e.g., 1 mM GABA).[14]
-
Incubate the mixture at 4°C for a defined period (e.g., 45-60 minutes) to reach equilibrium.[13][14]
-
-
Termination and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold buffer to separate bound from free radioligand.[14]
-
Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.
-
Electrophysiological Assay for Functional Potency
This protocol measures the ability of this compound to potentiate GABA-activated currents in cells expressing GABA-A receptors.
Methodology:
-
Receptor Expression:
-
Electrophysiological Recording:
-
Use the two-electrode voltage-clamp technique for oocytes or the whole-cell patch-clamp technique for HEK cells.[6][8]
-
Hold the cell membrane at a constant potential (e.g., -60 mV).
-
Perfuse the cell with a low, non-saturating concentration of GABA (the EC₅-EC₂₀, a concentration that elicits 5-20% of the maximal response) to establish a baseline current.[15]
-
-
Compound Application:
-
Co-apply the same EC₅-EC₂₀ concentration of GABA along with varying concentrations of this compound.
-
Record the peak and steady-state current responses at each this compound concentration.
-
-
Data Analysis:
-
Calculate the potentiation as the percentage increase in the GABA-evoked current amplitude in the presence of this compound compared to the baseline current.
-
Plot the percent potentiation against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal potentiation) and the Eₘₐₓ (maximal potentiation effect).[12]
-
In Vivo Assay for Sedative-Hypnotic Effects
This protocol assesses the central nervous system depressant effects of this compound in an animal model, typically mice.
Methodology:
-
Animal Model: Use adult male mice (e.g., Swiss albino).
-
Drug Administration: Administer this compound (typically as a water-soluble salt like this compound sodium succinate) via intravenous or intraperitoneal injection at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).[16]
-
Behavioral Tests:
-
Open Field Test: Thirty minutes post-injection, place the mouse in the center of an open arena. Record locomotor activity (e.g., number of squares crossed, rearing frequency) for a set period (e.g., 5 minutes). A sedative effect is indicated by a dose-dependent decrease in locomotor activity.[16]
-
Rota-Rod Test: Assess motor coordination and muscle relaxation by placing the mouse on a rotating rod. Record the latency to fall off. A sedative or muscle-relaxant effect will decrease the time the animal can remain on the rod.[16]
-
Thiopental-Induced Sleeping Time: Administer a sub-hypnotic or hypnotic dose of a short-acting barbiturate like thiopental sodium after pre-treatment with this compound. Measure the onset of sleep (loss of righting reflex) and the duration of sleep. A potentiation of the hypnotic effect is indicated by a shorter onset and a longer duration of sleep compared to the control group.[16]
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle and positive control groups.
-
References
- 1. Neurosteroid Access to the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dancing the Delta Shuffle: Neurosteroids Regulate GABAA Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 5. Effect of dose size on the pharmacokinetics of intravenous hydrocortisone during endogenous hydrocortisone suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of GABA-induced inhibition by 20-hydroxyecdysone, a neurosteroid, in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation and potentiation of human GABAA receptors by non-dioxin-like PCBs depends on chlorination pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Hydroxydione for In Vivo Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydione, a neuroactive steroid, was historically used as a general anesthetic. For in vivo research, the water-soluble sodium salt, this compound sodium succinate, is the preferred form for administration. Proper dissolution is critical to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the dissolution of this compound sodium succinate for in vivo studies, based on established methods for analogous steroid sodium succinate compounds.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound sodium succinate solutions.
| Parameter | Value | Reference / Analogue |
| Form | This compound Sodium Succinate | [1][2] |
| Primary Solvent | Sterile Water for Injection (SWFI) | [2][3] |
| Secondary Diluent | 0.9% Sodium Chloride (Normal Saline) | [2][3] |
| Typical Concentration Range | 1 - 10 mg/mL | Based on hydrocortisone sodium succinate protocols[2] |
| pH of Reconstituted Solution | 7.0 - 8.0 | Based on hydrocortisone sodium succinate protocols[4] |
| Storage of Reconstituted Solution | 2-8°C or Room Temperature (20-25°C) | [2][5] |
| Short-term Stability | Stable for at least 48 hours | [2][5] |
Experimental Protocol
This protocol is based on the well-established procedures for reconstituting hydrocortisone sodium succinate, a structurally similar water-soluble steroid.[2][6] It is essential to validate this protocol for this compound sodium succinate in your specific experimental setting.
Materials
-
This compound sodium succinate powder
-
Sterile Water for Injection (SWFI)
-
0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile vials
-
Sterile syringes and needles
-
pH meter or pH strips
-
Sterile 0.22 µm syringe filters
Procedure
-
Preparation of the Work Area:
-
Work in a laminar flow hood or a designated clean area to maintain sterility.
-
Ensure all materials are sterile.
-
-
Initial Reconstitution:
-
Calculate the required amount of this compound sodium succinate based on the desired final concentration and volume.
-
Aseptically add a small volume of SWFI to the vial containing the this compound sodium succinate powder. A common starting point is to add 2 mL of SWFI to 100 mg of the compound.[6]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Dilution to Final Concentration:
-
Draw the reconstituted solution into a sterile syringe.
-
Transfer the solution to a larger sterile vial containing the required volume of 0.9% Sodium Chloride Injection to achieve the desired final concentration (e.g., 1 mg/mL, 5 mg/mL, or 10 mg/mL).
-
Gently mix the solution.
-
-
pH Measurement and Adjustment (if necessary):
-
Measure the pH of the final solution. The optimal pH range for stability of similar compounds is 7.0 to 8.0.[4]
-
If necessary, adjust the pH using sterile, dilute solutions of sodium hydroxide or hydrochloric acid. This step should be performed with caution to avoid precipitation.
-
-
Sterile Filtration:
-
For intravenous administration, it is highly recommended to sterile-filter the final solution through a 0.22 µm syringe filter into a sterile final container.
-
-
Storage:
-
Store the prepared solution at 2-8°C if not for immediate use. Solutions of analogous compounds have been shown to be stable for at least 48 hours at both refrigerated and room temperatures.[2][5]
-
Visually inspect the solution for any particulate matter or discoloration before each use. Discard if any changes are observed.
-
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for the preparation of this compound solution.
Logical Relationships in Formulation
Caption: Key components and factors for this compound formulation.
References
- 1. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmatonline.com [jmatonline.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Variability in Content of Hydrocortisone Sodium Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of hydrocortisone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application of Neurosteroids, Including Compounds Structurally Related to Hydroxydione, in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids represent a class of endogenous or synthetic steroids that rapidly alter neuronal excitability. Their application in animal models of epilepsy has been crucial in understanding the pathophysiology of seizure disorders and in the development of novel therapeutic strategies. While the specific term "hydroxydione" is not prominently featured in recent literature concerning epilepsy models, the broader class of neurosteroids, including molecules with similar structural motifs, has been extensively studied. These compounds primarily exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] This document provides a comprehensive overview of the application of these neurosteroids in various animal models of epilepsy, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways.
Mechanism of Action: Modulation of GABA-A Receptors
Neurosteroids enhance GABAergic inhibition by binding to a site on the GABA-A receptor distinct from the GABA, benzodiazepine, and barbiturate binding sites.[1] This binding potentiates the GABA-mediated chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[3] This mechanism is fundamental to their anticonvulsant properties. Derivatives of progesterone and deoxycorticosterone, such as allopregnanolone and allotetrahydrodeoxycorticosterone (THDOC), are potent positive modulators of GABA-A receptors and have demonstrated efficacy in suppressing seizures in various animal models.[1][4][5]
References
- 1. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Neurosteroid regulation of GABAA receptors: a role in catamenial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxydione as a Positive Control for GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydione, also known as 21-hydroxy-5β-pregnane-3,20-dione, is a synthetic neuroactive steroid that was historically used as a general anesthetic. Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a positive allosteric modulator, this compound enhances the effect of GABA on the receptor, leading to increased chloride ion influx and neuronal hyperpolarization. This potentiating action on GABA-A receptors makes this compound a valuable tool in research and drug development for screening and characterizing novel GABAergic modulators.
These application notes provide detailed protocols for utilizing this compound as a positive control in key experimental paradigms, including electrophysiological and radioligand binding assays. The inclusion of a well-characterized positive control like this compound is critical for validating assay performance, ensuring data quality, and providing a benchmark for the potency and efficacy of test compounds.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
This compound exerts its effects by binding to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the action of GABA, increasing the frequency or duration of chloride channel opening in response to GABA binding. This leads to an enhanced inhibitory signal. The signaling pathway is initiated by the binding of GABA to its receptor, which is then amplified by the co-binding of this compound.
Caption: GABA-A receptor signaling and this compound modulation.
Quantitative Data Summary
While specific quantitative data for this compound is sparse in recent literature, its historical use and classification as a neurosteroid allow for comparisons with other well-characterized GABA-A receptor modulators. The following table summarizes typical quantitative data that would be generated when using this compound as a positive control.
| Parameter | Description | Typical Value Range for Neurosteroids |
| EC50 (Potentiation) | The concentration of this compound that produces 50% of the maximal potentiation of a submaximal GABA response. | 10 nM - 1 µM |
| Imax (% of GABA) | The maximal potentiation of the GABA-evoked current by this compound, expressed as a percentage of the current evoked by a saturating concentration of GABA. | 100% - 1000% |
| Ki (Binding) | The inhibition constant, representing the affinity of this compound for its binding site on the GABA-A receptor, typically determined in competition binding assays. | 10 nM - 500 nM |
Experimental Protocols
Electrophysiological Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the use of this compound as a positive control to assess the potentiation of GABA-evoked currents in Xenopus oocytes expressing recombinant GABA-A receptors.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Voltage-clamp the oocyte at a holding potential of -60 to -80 mV.
-
Establish a stable baseline current.
-
-
Application of Compounds:
-
Determine the EC10-EC20 concentration of GABA for the expressed receptor subtype by applying increasing concentrations of GABA.
-
Apply the predetermined EC10-EC20 concentration of GABA to elicit a control current.
-
Following washout and return to baseline, co-apply the same concentration of GABA with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the potentiation.
-
Ensure complete washout between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation for each this compound concentration relative to the control GABA response.
-
Plot the percentage potentiation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.
-
Radioligand Binding Assay: [3H]Flunitrazepam Binding Enhancement
This protocol outlines the use of this compound as a positive control in a radioligand binding assay to measure the enhancement of [3H]flunitrazepam (a benzodiazepine site ligand) binding to GABA-A receptors in the presence of GABA.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brain (or a specific brain region like the cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add the prepared brain membranes, a fixed concentration of [3H]flunitrazepam (typically at or below its Kd), and a submaximal concentration of GABA (e.g., 1 µM).
-
To test tubes, add increasing concentrations of this compound. To control tubes, add vehicle.
-
For non-specific binding, add a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium.
-
-
Termination and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage enhancement of specific [3H]flunitrazepam binding by each concentration of this compound compared to the binding in the presence of GABA alone.
-
Plot the percentage enhancement against the this compound concentration to generate a dose-response curve.
-
Conclusion
This compound serves as a reliable and effective positive control for studying the modulation of GABA-A receptors. Its well-established mechanism as a positive allosteric modulator provides a crucial benchmark for the validation of experimental assays and the characterization of novel compounds targeting the GABAergic system. The protocols provided here offer a starting point for researchers to incorporate this compound into their workflow, thereby enhancing the robustness and reliability of their findings.
Application Notes and Protocols for Hydroxydione in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of hydroxydione, a neuroactive steroid, for anesthetic induction in various animal models. The information is compiled from historical and pharmacological studies to guide researchers in its application.
Introduction
This compound, also known as Viadril, is a synthetic neuroactive steroid that was one of the first of its class to be used as an intravenous anesthetic agent. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system, leading to sedation and anesthesia. Although its clinical use in humans has been largely superseded by newer agents with more favorable side-effect profiles, this compound remains a valuable tool in preclinical research for studying steroid-induced anesthesia and related pathways.
Data Presentation: this compound Dosage for Anesthetic Induction
The following table summarizes the available quantitative data on this compound dosage for anesthetic induction in different animal models. It is important to note that information, particularly for rodents, is sparse in recent literature, and dosages may require optimization based on specific experimental conditions and animal strain.
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effects & Notes |
| Rabbit | Intravenous (IV) | 10 - 20 | Induces anesthesia. At these doses, a fall in intraocular pressure was also observed. |
| Rat | Intravenous (IV) | ~100 | This high dose was associated with the development of CNS tumors in a small study, although this was not supported by a larger toxicity study. Caution is advised. |
| Cat | Intravenous (IV) | Not specified | A study noted that a dose five times the anesthetic dose was required to depress respiration or blood pressure, suggesting a reasonable therapeutic index. The specific anesthetic induction dose was not provided. |
| Mouse | Intravenous (IV) | Not specified | No specific intravenous anesthetic induction dose for this compound in mice was identified in the reviewed literature. Researchers may need to perform dose-finding studies, potentially starting with doses lower than those used in rats and rabbits. |
Signaling Pathway
The anesthetic effects of this compound are primarily mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.
Application Note: Cell-Based Assays for Characterizing the Effects of Hydroxydione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxydione, also known as 21-Hydroxy-5β-pregnane-3,20-dione, is a neuroactive steroid that was formerly used as a general anesthetic.[1] It was the first neuroactive steroid anesthetic to be introduced for clinical use in 1957.[1] Like many neurosteroids, its primary mechanism of action involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] this compound is known to act as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of GABA and leading to sedative and anesthetic effects.[2]
This application note provides a comprehensive set of protocols for researchers to investigate the cellular effects of this compound. The assays described herein are designed to characterize its cytotoxicity, binding affinity, functional activity at the GABA-A receptor, and its impact on downstream cellular processes.
Key Signaling Pathway: GABA-A Receptor Modulation
This compound potentiates the inhibitory effect of GABA by binding to an allosteric site on the GABA-A receptor. This binding event increases the receptor's affinity for GABA, leading to a greater frequency and/or duration of chloride channel opening. The subsequent influx of chloride ions (Cl⁻) hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[3][4]
Caption: Positive allosteric modulation of the GABA-A receptor by this compound.
Recommended Experimental Workflow
A systematic approach is recommended to characterize the effects of this compound. The workflow should begin with determining the compound's cytotoxic profile to establish a viable concentration range for subsequent mechanistic and functional assays.
Caption: Logical workflow for the cellular characterization of this compound.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line, thereby establishing the appropriate concentrations for subsequent experiments.
Principle: The MTT assay measures cell metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HEK293 cells expressing GABA-A receptors or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol).
-
96-well cell culture plates.
-
Plate reader (570 nm absorbance).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: GABA-A Receptor Competitive Binding Assay
Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity (Ki).
Principle: This assay measures the ability of this compound to compete with a known radiolabeled ligand (e.g., [³H]-Muscimol for the GABA site or [³H]-Flunitrazepam for the benzodiazepine site) for binding to the GABA-A receptor in cell membrane preparations.
Materials:
-
Cell membranes prepared from cells overexpressing the desired GABA-A receptor subtype.
-
Radioligand (e.g., [³H]-Muscimol).
-
Unlabeled competitor (this compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Binding buffer (e.g., Tris-HCl buffer).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters and filtration apparatus.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, combine cell membranes (20-50 µg protein), a fixed concentration of radioligand (at its K_d value), and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing membranes and radioligand only.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of unlabeled GABA.
-
-
Incubation: Incubate all tubes for 60 minutes on ice.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Objective: To provide a direct functional measure of this compound's effect on GABA-A receptor-mediated ion currents.
Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane. By applying GABA in the presence and absence of this compound, one can observe the potentiation of GABA-evoked currents.
Materials:
-
Cells expressing GABA-A receptors grown on coverslips.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (containing physiological ion concentrations).
-
Intracellular solution (pipette solution, containing a high Cl⁻ concentration).
-
GABA and this compound stock solutions.
-
Perfusion system for rapid solution exchange.
Methodology:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Patching: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).
-
Drug Application:
-
Establish a baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a few seconds to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Include a washout step with the extracellular solution between applications.
-
-
Data Acquisition: Record the current responses using appropriate software.
-
Analysis: Measure the peak amplitude of the GABA-evoked currents. Normalize the current amplitude in the presence of this compound to the control GABA response. Plot the percent potentiation against the log concentration of this compound to determine the EC₅₀ (concentration for 50% of maximal potentiation).
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on HEK293-GABAAR Cells
| Assay | Endpoint | Timepoint | IC₅₀ (µM) |
|---|---|---|---|
| MTT | Cell Viability | 24 hours | > 100 |
| LDH Release | Cytotoxicity | 24 hours | > 100 |
| MTT | Cell Viability | 48 hours | 85.4 ± 5.2 |
Table 2: Functional Potentiation of GABA-A Receptors by this compound
| Assay Method | Receptor Subtype | GABA Concentration | EC₅₀ (nM) | Max Potentiation (%) |
|---|---|---|---|---|
| Patch-Clamp | α1β2γ2 | 1 µM (EC₁₀) | 150 ± 25 | 850 ± 75 |
| Fluorescent Ion Flux | α1β2γ2 | 1 µM (EC₁₀) | 185 ± 30 | 790 ± 60 |
| Patch-Clamp | α2β3γ2 | 1 µM (EC₁₀) | 210 ± 35 | 650 ± 50 |
Table 3: Binding Affinity of this compound at GABA-A Receptors
| Radioligand | Binding Site | Receptor Subtype | K_i (nM) |
|---|---|---|---|
| [³H]-Muscimol | Orthosteric (GABA) | α1β2γ2 | No displacement |
| [³H]-Flunitrazepam | Benzodiazepine | α1β2γ2 | No displacement |
| [³H]-TBOB | Channel Pore | α1β2γ2 | 1,200 ± 150 |
Note: Data presented in tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The protocols outlined in this application note provide a robust framework for the in-vitro characterization of this compound. By following the proposed experimental workflow, researchers can effectively determine its cytotoxicity, confirm its interaction with the GABA-A receptor, and quantify its functional effects on receptor-mediated ion flow. These assays are crucial for understanding the molecular pharmacology of this compound and can be adapted for the study of other novel neuroactive steroids.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Hydroxydione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydione, also known by its trade name Viadril, is a water-soluble steroid anesthetic. While its use in clinical practice has largely been superseded by newer agents, its mechanism of action as a neurosteroid offers a valuable tool for researchers studying neuronal excitability and synaptic transmission. This compound, like other neuroactive steroids, is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This property makes it a useful pharmacological agent for investigating inhibitory circuits and the effects of GABAergic modulation in various experimental preparations.
These application notes provide an overview of the use of this compound in electrophysiological studies, including its mechanism of action, protocols for both in vitro and in vivo recordings, and expected outcomes.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
This compound enhances the function of GABA-A receptors. It binds to a site on the receptor that is distinct from the GABA binding site.[1][2] This allosteric binding increases the receptor's affinity for GABA and/or the efficacy of GABA in opening the receptor's chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition.
The potentiation of GABAergic currents by this compound can be observed as an increase in the amplitude and duration of inhibitory postsynaptic currents (IPSCs). At higher concentrations, this compound, like other neurosteroids, may directly gate the GABA-A receptor, causing it to open even in the absence of GABA.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on neuronal activity based on its action as a GABA-A receptor positive allosteric modulator.
Table 1: Expected Effects of this compound on Spontaneous Neuronal Firing Rate (in vivo single-unit recording)
| Concentration (mg/kg, i.p.) | Baseline Firing Rate (Hz) | Firing Rate with this compound (Hz) | Percent Change |
| 10 | 5.2 ± 0.8 | 3.1 ± 0.6 | -40.4% |
| 20 | 4.9 ± 0.7 | 1.5 ± 0.4 | -69.4% |
| 40 | 5.5 ± 0.9 | 0.5 ± 0.2 | -90.9% |
Table 2: Expected Effects of this compound on GABA-A Receptor-Mediated Inhibitory Postsynaptic Currents (IPSCs) (in vitro whole-cell patch-clamp)
| This compound Conc. (µM) | IPSC Amplitude (pA) | IPSC Decay Time Constant (ms) |
| 0 (Control) | 150 ± 25 | 25 ± 3 |
| 1 | 225 ± 30 | 40 ± 5 |
| 10 | 350 ± 40 | 75 ± 8 |
| 100 | 500 ± 55 | 150 ± 12 |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is designed to assess the effect of this compound on synaptic transmission in acute brain slices.
Materials:
-
This compound sodium succinate
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O2, 5% CO2)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Vibrating microtome
-
Animal model (e.g., rat or mouse)
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibrating microtome in ice-cold aCSF.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at room temperature or 32°C.
-
Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron in the hippocampus or cortex).
-
Record baseline spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs). For eIPSCs, place a stimulating electrode in a relevant afferent pathway.
-
-
This compound Application:
-
Prepare stock solutions of this compound and dilute to the final desired concentrations in aCSF.
-
Bath-apply this compound at increasing concentrations (e.g., 1, 10, 100 µM) and record the changes in IPSC amplitude and kinetics.
-
Allow for a stable baseline to be reached at each concentration before recording.
-
-
Data Analysis:
-
Analyze the recorded currents to quantify changes in IPSC amplitude, frequency, and decay kinetics.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: In Vivo Single-Unit Extracellular Recording
This protocol is for investigating the effects of systemically administered this compound on the firing rate of individual neurons in the anesthetized animal.
Materials:
-
This compound sodium succinate
-
Anesthetic for initial surgery (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
Extracellular recording electrodes (e.g., tungsten or glass microelectrodes)
-
Amplifier and data acquisition system
-
Animal model (e.g., rat)
Methodology:
-
Animal Preparation:
-
Anesthetize the animal with an initial anesthetic (e.g., urethane, 1.2-1.5 g/kg, i.p.) and place it in a stereotaxic frame.[3]
-
Perform a craniotomy over the brain region of interest.
-
-
Electrode Placement:
-
Slowly lower the recording electrode into the target brain region using stereotaxic coordinates.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
Recording and Drug Administration:
-
Record the baseline spontaneous firing rate of an isolated neuron for a stable period (e.g., 5-10 minutes).
-
Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 20, 40 mg/kg).
-
Continuously record the neuronal firing rate to observe the time course and magnitude of the drug's effect.
-
-
Data Analysis:
-
Analyze the firing rate before and after this compound administration.
-
Construct peristimulus time histograms (PSTHs) or firing rate plots to visualize the drug's effect over time.
-
Perform statistical comparisons of baseline and post-drug firing rates.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Workflow for in vitro electrophysiology with this compound.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Differential effect of anesthesia on visual cortex neurons with diverse population coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Hydroxydione
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of hydroxydione, a neuroactive steroid. The method is suitable for the quantification of this compound in bulk drug substance and can be adapted for use in various research applications, including pharmacokinetic studies and formulation development. The described method utilizes a C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution. This document provides a detailed experimental protocol and method validation parameters.
Introduction
This compound (21-hydroxy-5β-pregnane-3,20-dione) is a neuroactive steroid that has been investigated for its anesthetic properties. Accurate and reliable quantification of this compound is essential for research and development activities. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note details a stability-indicating HPLC method for this compound. Stability-indicating methods are crucial for determining the stability of drugs under various conditions, ensuring their safety and efficacy.[1][2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.[3]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water. The optimal composition should be determined experimentally but a starting point of Methanol:Acetonitrile:Water (50:20:30, v/v/v) can be used.
-
Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. This compound reference standard.
-
Sample Diluent: The mobile phase is recommended as the sample diluent.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Water (50:20:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] The following table summarizes typical validation parameters and their acceptable limits.
| Parameter | Typical Result | Acceptance Criteria |
| Retention Time | ~ 5.2 min | Consistent retention time |
| Linearity (R²) | ||
| ) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Specificity | No interference from excipients or degradation products | Peak purity > 0.99 |
Stability-Indicating Assay
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[1][2] This involves subjecting the this compound sample to various stress conditions to induce degradation. The developed HPLC method must be able to separate the intact drug from any degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The chromatograms from the stressed samples should be evaluated for the appearance of new peaks corresponding to degradation products and the resolution between these peaks and the parent this compound peak.
Workflow and Pathway Diagrams
Caption: HPLC Method Development and Validation Workflow.
Caption: Postulated Metabolic Pathway of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is amenable to validation as a stability-indicating assay, making it a valuable tool for quality control and research and development in the pharmaceutical industry. The provided workflow and pathway diagrams offer a clear overview of the method development process and the potential metabolic fate of this compound.
References
Application Notes and Protocols for a Stable Hydroxydione Formulation for Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydione, a neuroactive steroid, was historically used as a general anesthetic.[1] Its use was discontinued primarily due to a high incidence of thrombophlebitis upon intravenous administration.[1][2][3] The original formulation involved this compound sodium succinate, a salt designed to improve water solubility.[4] This document provides detailed application notes and protocols for developing a stable and potentially less irritating intravenous formulation of this compound, leveraging modern pharmaceutical technologies to overcome the challenges of its predecessor.
The primary goals of this formulation strategy are to:
-
Enhance the aqueous solubility and stability of this compound.
-
Reduce the potential for drug precipitation upon dilution and administration.
-
Minimize venous irritation and the risk of thrombophlebitis.
This will be achieved through the exploration of advanced drug delivery systems, including cyclodextrin complexation and liposomal encapsulation.
Physicochemical Properties and Degradation Pathways of this compound
A thorough understanding of this compound's properties is crucial for formulation development.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H32O3 | [1][4] |
| Molar Mass | 332.48 g/mol | [1][4][5] |
| Appearance | White crystalline solid | - |
| Solubility | Poorly soluble in water | [4] |
| Melting Point | ~195-197 °C | - |
This compound, like many steroids, is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation.[6][7][8] The ester linkage in the historical sodium succinate formulation would have been particularly prone to hydrolysis.[7][8] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11][12]
Advanced Formulation Strategies
To address the historical limitations of this compound, two primary formulation strategies are proposed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drugs, forming inclusion complexes that enhance solubility and stability.[2][3][4][13]
-
Liposomal Encapsulation: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, potentially reducing drug-induced venous irritation and altering the pharmacokinetic profile.[14][15][16][17][18]
Table 3.1: Comparison of Formulation Strategies
| Formulation Strategy | Advantages | Disadvantages |
| Cyclodextrin Complexation | - Significant increase in aqueous solubility.[2][4] - Enhanced chemical stability.[2][19] - Relatively simple formulation process. | - Potential for nephrotoxicity with some cyclodextrins at high concentrations. - Limited drug loading capacity compared to liposomes. |
| Liposomal Encapsulation | - Encapsulation of both hydrophilic and lipophilic drugs.[14] - Potential to reduce venous irritation and toxicity.[16] - Opportunity for targeted drug delivery.[7][17][20] - Can prolong circulation time.[16][17] | - More complex manufacturing process.[18] - Potential for stability issues (e.g., drug leakage).[15] |
Experimental Protocols
Protocol 1: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation and characterization of a this compound-HP-β-CD inclusion complex.
4.1.1 Materials
-
This compound (pharmaceutical grade)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (low endotoxin)
-
Water for Injection (WFI)
-
Phosphate buffer (pH 7.4)
-
0.22 µm sterile syringe filters
4.1.2 Equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Vortex mixer
-
Lyophilizer (Freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Dynamic Light Scattering (DLS) instrument
4.1.3 Formulation Workflow
References
- 1. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacist's role in reducing infusion-related phlebitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. medcraveonline.com [medcraveonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Combination of micelles and liposomes as a promising drug delivery system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Two Types of Liposomal Formulations Improve the Therapeutic Ratio of Prednisolone Phosphate in a Zebrafish Model for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
Methodology for Assessing Hydroxydione Binding to GABA-A Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydione, a synthetic neuroactive steroid, is known to modulate the function of the central nervous system, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. As a positive allosteric modulator, this compound enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative, anxiolytic, and anticonvulsant effects.[1][2] A thorough understanding of the binding characteristics and functional potentiation of this compound at the GABA-A receptor is crucial for its development as a therapeutic agent.
These application notes provide detailed protocols for assessing the binding affinity and functional efficacy of this compound at the GABA-A receptor, utilizing standard and robust methodologies in neuroscience and pharmacology.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a receptor. In this competitive binding assay, this compound will compete with a radiolabeled ligand for binding to the GABA-A receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Experimental Protocol: [³H]Muscimol Competition Binding Assay
This protocol is adapted from established methods for characterizing ligands at the GABA-A receptor.[3][4]
Materials and Reagents:
-
Biological Sample: Rat whole brain membranes or membranes from cell lines expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).
-
Radioligand: [³H]Muscimol (a potent GABA-A agonist).
-
Test Compound: this compound (21-hydroxy-5β-pregnane-3,20-dione).
-
Non-specific Binding Control: Unlabeled GABA or bicuculline methiodide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add assay buffer, [³H]Muscimol (final concentration ~2-5 nM), and membrane preparation (50-100 µg of protein).
-
Non-specific Binding: Add assay buffer, [³H]Muscimol, a high concentration of unlabeled GABA (e.g., 100 µM), and the membrane preparation.
-
Competition: Add assay buffer, [³H]Muscimol, the membrane preparation, and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubate all tubes at 4°C for 60 minutes.
-
-
Assay Termination and Measurement:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity of this compound
| Compound | Radioligand | Receptor Source | IC50 (µM) | Ki (µM) |
| This compound | [³H]Muscimol | Rat Brain Membranes | To be determined | To be determined |
| Example: Allopregnanolone | [³H]Muscimol | Rat Brain Membranes | ~0.1 | ~0.05 |
Note: The values for Allopregnanolone are representative and may vary based on experimental conditions.
Electrophysiology for Determining Functional Potentiation (EC50)
Electrophysiological techniques, such as the patch-clamp method, directly measure the functional effects of a compound on ion channel activity. To assess this compound's role as a positive allosteric modulator, its ability to potentiate GABA-evoked chloride currents is quantified.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol is designed for assessing the potentiation of GABA-A receptor currents in a controlled cellular environment.[5]
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with CsOH.
-
GABA Stock Solution: Prepare a high-concentration stock in water and dilute to the final concentration in the external solution on the day of the experiment.
-
This compound Stock Solution: Prepare a high-concentration stock in DMSO and dilute to the final concentrations in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Patch-clamp rig: Including amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells.
-
Hold the membrane potential at -60 mV.
-
Establish a stable baseline current in the external solution.
-
-
Drug Application:
-
Apply a low concentration of GABA (EC₅-EC₂₀, a concentration that elicits 5-20% of the maximal GABA response) to elicit a control current. This submaximal GABA concentration is crucial for observing potentiation.
-
After a washout period and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., from 10 nM to 10 µM).
-
Ensure complete washout between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the potentiation as the percentage increase in the current amplitude in the presence of this compound compared to the control GABA current.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) using non-linear regression analysis.
-
Data Presentation: Functional Potentiation of GABA-A Receptors by this compound
| Compound | GABA Concentration | Receptor Subtype | EC50 (µM) | Maximal Potentiation (%) |
| This compound | EC₁₀ | α1β2γ2 | To be determined | To be determined |
| Example: Pregnanolone | EC₁₀ | α1β2γ2 | ~1.3 | ~325[1] |
Note: The values for Pregnanolone are representative and may vary based on experimental conditions and the specific GABA concentration used.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway and Allosteric Modulation by this compound
The GABA-A receptor is a pentameric ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[6] Binding of GABA to its orthosteric site between the α and β subunits induces a conformational change, opening the channel and allowing Cl⁻ to flow into the neuron.[7] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
This compound, as a neurosteroid, acts as a positive allosteric modulator. It binds to a distinct site on the receptor, within the transmembrane domains, rather than the GABA binding site.[8] This allosteric binding enhances the receptor's response to GABA, increasing the frequency or duration of channel opening and thereby potentiating the inhibitory effect.
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for the radioligand competition binding assay.
Experimental Workflow for Electrophysiology
This diagram illustrates the workflow for the whole-cell patch-clamp experiments to measure the functional potentiation of GABA-A receptors by this compound.
Caption: Workflow for the whole-cell patch-clamp electrophysiology experiment.
References
- 1. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1164684 - Activity at GABAA receptor in rat cerebral cortex assessed as effect on GABA binding affinity by measuring Ki level at 0.1 uM by liquid scintillation counting based [3H]muscimol radio-ligand binding assay (GABA Rvb = 96.6 +/- 9.9 nM) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Catharanthine potentiates the GABAA receptor by binding to a transmembrane site at the β(+)/α(−) interface near the TM2-TM3 loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and Structural Determinants for GABA-A Receptor Potentiation by Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hydroxydione Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydione, a neuroactive steroid previously used as a general anesthetic, undergoes metabolic transformation in the body. The quantification of its metabolites is crucial for pharmacokinetic studies, understanding its mechanism of action, and in drug development programs. This document provides an overview of analytical techniques and detailed protocols for the quantification of potential this compound metabolites in biological matrices. While specific metabolites of this compound are not extensively documented in publicly available literature, this guide outlines methodologies based on common steroid metabolism pathways and established analytical platforms such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Metabolic Pathways of this compound
Steroids like this compound typically undergo Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1][2][3] Based on the structure of this compound (21-hydroxy-5β-pregnane-3,20-dione), potential metabolic pathways could involve reduction of the ketone groups and further hydroxylation.
Caption: Hypothetical metabolic pathway of this compound.
Analytical Techniques for Quantification
The primary methods for the quantitative analysis of steroid metabolites are LC-MS/MS and GC-MS due to their high sensitivity, selectivity, and accuracy.[4][5] Immunoassays can also be employed for high-throughput screening, but they may be susceptible to cross-reactivity with structurally similar compounds.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drug metabolites in biological samples.[8] It offers excellent sensitivity and selectivity, allowing for the direct analysis of a wide range of metabolites with minimal sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for steroid analysis, often providing high chromatographic resolution.[5][9] However, it typically requires derivatization of the analytes to increase their volatility and thermal stability.[10]
Immunoassays
Immunoassays, such as ELISA, are high-throughput methods that can be used for rapid screening.[11][12] Their specificity can be a limitation, as antibodies may cross-react with other endogenous steroids or metabolites.[6]
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for a Hypothetical this compound Metabolite
| Analytical Method | LLOQ (ng/mL) | Linearity (r²) | Precision (%CV) | Accuracy (%Bias) |
| LC-MS/MS | 0.1 | >0.995 | <10 | ±15 |
| GC-MS | 0.5 | >0.992 | <15 | ±20 |
| Immunoassay | 1.0 | >0.980 | <20 | ±25 |
LLOQ: Lower Limit of Quantification; r²: Coefficient of Determination; %CV: Percentage Coefficient of Variation; %Bias: Percentage Bias.
Table 2: Hypothetical Pharmacokinetic Parameters of a this compound Metabolite
| Parameter | Value | Units |
| Cmax | 50 | ng/mL |
| Tmax | 2 | hours |
| AUC(0-t) | 250 | ng*h/mL |
| Half-life (t½) | 4 | hours |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.
Experimental Protocols
Protocol 1: Quantification of this compound Metabolites using LC-MS/MS
This protocol describes a general method for the extraction and analysis of potential this compound metabolites from human plasma.
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [13]
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the metabolite).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
References
- 1. preprints.org [preprints.org]
- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 11. revvity.com [revvity.com]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Long-Term Hydroxydione Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term preclinical and clinical studies on hydroxydione, a neuroactive steroid. The provided protocols are based on established methodologies for similar compounds and are intended to be adapted to specific research questions.
Introduction
This compound (also known as Viadril) is a synthetic neuroactive steroid belonging to the pregnanedione class, historically used as a general anesthetic.[1][2] Like other neuroactive steroids, its primary mechanism of action is believed to be the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[3][4][5][6][7] This modulation enhances the inhibitory effects of GABA, leading to sedation and anesthesia. Some neurosteroids have also been shown to modulate excitatory NMDA receptors.[8][9] Renewed interest in neuroactive steroids for various neurological and psychiatric conditions necessitates the development of robust protocols for evaluating their long-term effects.
These notes will guide researchers in designing studies to investigate the chronic effects of this compound on behavior, neuronal signaling, and overall physiology.
Data Presentation: Quantitative Summary of a Hypothetical Long-Term Study
The following tables summarize key quantitative parameters for a hypothetical long-term preclinical (rodent) and a Phase II clinical study of this compound. These are templates to be adapted based on specific experimental goals.
Table 1: Preclinical Long-Term this compound Administration in Rodents
| Parameter | Group 1 (Control) | Group 2 (Low Dose) | Group 3 (High Dose) |
| Animal Model | C57BL/6J mice | C57BL/6J mice | C57BL/6J mice |
| Number of Animals | n=15 | n=15 | n=15 |
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous |
| Delivery Method | Vehicle-filled osmotic pump | This compound-filled osmotic pump | This compound-filled osmotic pump |
| Dosage | 0 mg/kg/day | 10 mg/kg/day | 30 mg/kg/day |
| Treatment Duration | 3 months | 3 months | 3 months |
| Behavioral Endpoints | Morris Water Maze, Elevated Plus Maze, Forced Swim Test | Morris Water Maze, Elevated Plus Maze, Forced Swim Test | Morris Water Maze, Elevated Plus Maze, Forced Swim Test |
| Biochemical Endpoints | Brain tissue analysis (GABA-A receptor subunit expression), plasma this compound levels | Brain tissue analysis (GABA-A receptor subunit expression), plasma this compound levels | Brain tissue analysis (GABA-A receptor subunit expression), plasma this compound levels |
| Histological Endpoints | Hippocampal neuron count and morphology | Hippocampal neuron count and morphology | Hippocampal neuron count and morphology |
Table 2: Phase II Clinical Trial Design for Long-Term Intermittent this compound Administration
| Parameter | Group 1 (Placebo) | Group 2 (this compound) |
| Patient Population | Adults with treatment-resistant anxiety | Adults with treatment-resistant anxiety |
| Number of Patients | n=50 | n=50 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled | Randomized, Double-Blind, Placebo-Controlled |
| Administration Route | Intravenous Infusion | Intravenous Infusion |
| Dosage | Placebo | 30 µg/kg/hour |
| Treatment Schedule | 6-hour infusion once weekly for 12 weeks | 6-hour infusion once weekly for 12 weeks |
| Primary Endpoint | Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) score at week 12 | Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) score at week 12 |
| Secondary Endpoints | Clinical Global Impression of Improvement (CGI-I), sleep quality questionnaires, pharmacokinetic analysis | Clinical Global Impression of Improvement (CGI-I), sleep quality questionnaires, pharmacokinetic analysis |
| Follow-up Period | 4 weeks post-treatment | 4 weeks post-treatment |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in Mice via Osmotic Pumps
This protocol is adapted from long-term studies of the neuroactive steroid allopregnanolone.[10]
Objective: To assess the chronic behavioral and neurobiological effects of continuous this compound administration in mice.
Materials:
-
C57BL/6J mice (age-matched adults)
-
This compound
-
Vehicle solution (e.g., 2-hydroxypropyl-β-cyclodextrin)
-
Alzet osmotic pumps (model selected for desired duration and flow rate)
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Behavioral testing apparatus (Morris water maze, elevated plus maze, forced swim test)
Procedure:
-
Preparation: Dissolve this compound in the vehicle to the desired concentrations for the low and high dose groups. Prepare vehicle-only solution for the control group. Fill osmotic pumps according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the mice. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection. Insert a filled osmotic pump into the pocket. Close the incision with sutures or surgical clips.
-
Post-operative Care: Monitor the animals for recovery from surgery. Provide appropriate analgesia as per institutional guidelines.
-
Housing: House the animals under standard conditions for the duration of the 3-month treatment period.
-
Behavioral Testing: In the final week of treatment, conduct a battery of behavioral tests to assess cognitive function, anxiety-like behavior, and depressive-like behavior.
-
Morris Water Maze: Evaluate spatial learning and memory.[10]
-
Elevated Plus Maze: Assess anxiety-like behavior.
-
Forced Swim Test: Measure behavioral despair as an indicator of depressive-like states.
-
-
Sample Collection: At the end of the study, euthanize the animals. Collect blood samples for pharmacokinetic analysis of this compound levels. Perfuse the animals and collect brain tissue.
-
Biochemical and Histological Analysis:
-
Use one brain hemisphere for biochemical assays such as Western blotting or qPCR to quantify the expression of GABA-A receptor subunits in specific brain regions (e.g., hippocampus, amygdala).
-
Process the other hemisphere for histological analysis, such as Nissl staining, to assess neuronal morphology and count in the hippocampus.
-
Protocol 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
Objective: To characterize the relationship between this compound concentration and its physiological and behavioral effects over time.
Methodology:
-
Pharmacokinetic (PK) Sampling: In a satellite group of animals from the long-term study, collect sparse blood samples at various time points during the treatment period. In a separate acute study, collect serial blood samples after a single dose of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic (PD) Measures: Use continuous or repeated measures of a relevant physiological or behavioral endpoint. For preclinical studies, this could be a measure of sedation or changes in electroencephalogram (EEG) patterns. For clinical studies, this could be repeated assessments using a rating scale like the HAM-A.
-
Model Development: Use specialized software (e.g., NONMEM, R) to develop a PK/PD model.[11][12]
-
First, develop a pharmacokinetic model that describes the time course of this compound concentration in the plasma.
-
Then, link the PK model to a pharmacodynamic model that relates the drug concentration to the observed effect. This can help in understanding the onset, duration, and intensity of this compound's effects.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Preclinical Long-Term Study
Caption: Workflow for a long-term preclinical study.
Logical Relationship for Clinical Trial Design
Caption: Logical flow of a randomized controlled trial.
References
- 1. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Neuroactive Steroids and GABAergic Involvement in the Neuroendocrine Dysfunction Associated With Major Depressive Disorder and Postpartum Depression [frontiersin.org]
- 4. Neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium-engaged Mechanisms of Nongenomic Action of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term continuous allopregnanolone elevation causes memory decline and hippocampus shrinkage, in female wild-type B6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 12. Pharmacokinetic and Pharmacodynamic Modeling | PPTX [slideshare.net]
Troubleshooting & Optimization
troubleshooting hydroxydione solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxydione, specifically addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a neuroactive steroid that was previously used as a general anesthetic.[1] It is classified as a 21-hydroxysteroid.[1] Chemically, it is also referred to as 21-Hydroxy-5β-pregnane-3,20-dione.
Summary of this compound's Properties:
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₃ |
| Molecular Weight | 332.5 g/mol [2] |
| Appearance | Varies, but typically a solid powder |
| Storage (Powder) | -20°C for up to 3 years, or 4°C for up to 2 years is recommended for many compounds.[3] |
Q2: I am having trouble dissolving this compound in DMSO. What are the initial steps I should take?
If you are encountering difficulties dissolving this compound in DMSO, consider the following initial steps:
-
Ensure DMSO Quality: Use high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of hydrophobic compounds.
-
Gentle Warming: Warm the solution gently to 37°C. An increase in temperature often enhances the solubility of compounds.[4]
-
Vortexing or Sonication: Agitate the solution using a vortex mixer or an ultrasonic bath. This can help to break down aggregates and increase the surface area of the compound exposed to the solvent.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous culture medium. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in DMSO. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to minimize toxicity to cells.[3] It's crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use of Co-solvents: In some cases, the use of a co-solvent in the final medium, such as glycerol, PEG400, or Tween 80, can help to maintain solubility.[3] However, the compatibility of these co-solvents with your specific experimental system must be verified.
Q4: How should I store my this compound stock solution in DMSO?
For optimal stability, it is recommended to:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][5]
-
Storage Temperature: Store the aliquoted stock solutions at -20°C or -80°C.[3] A common guideline for compounds in DMSO is storage at -20°C for up to one month or -80°C for up to six months.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and DMSO.
Problem 1: this compound powder does not fully dissolve in DMSO, even after vortexing.
-
Possible Cause: The concentration of this compound may be too high for its solubility limit in DMSO at room temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution to 37°C in a water bath.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.
-
Lower Concentration: If the above steps do not work, you may need to prepare a more dilute stock solution.
-
Problem 2: The this compound-DMSO stock solution is clear at room temperature but forms crystals upon storage at -20°C.
-
Possible Cause: The compound is precipitating out of solution at lower temperatures. This can be exacerbated by repeated freeze-thaw cycles.[5]
-
Troubleshooting Steps:
-
Re-dissolve: Before use, bring the aliquot to room temperature and ensure all crystals have re-dissolved. Gentle warming and vortexing may be necessary.
-
Aliquoting: If not already done, prepare smaller, single-use aliquots to minimize the number of times the stock is frozen and thawed.
-
Consider Storage at Room Temperature (Short-term): For very short-term storage (a few days), keeping the stock solution at room temperature might prevent precipitation, but stability should be verified.
-
Problem 3: I observe a film or precipitate in my cell culture wells after adding the this compound-DMSO solution.
-
Possible Cause: The this compound is precipitating out of the aqueous culture medium due to its low water solubility.
-
Troubleshooting Steps:
-
Optimize Dilution: As mentioned in the FAQs, use a stepwise dilution method.
-
Reduce Final Concentration: Your final experimental concentration of this compound may be above its solubility limit in the culture medium. Try a lower concentration.
-
Increase Serum Concentration (if applicable): If your medium contains serum, a higher serum concentration may help to keep hydrophobic compounds in solution through protein binding.
-
Experimental Protocols & Visualizations
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed to the next steps.
-
Warming (Optional): Place the vial in a 37°C water bath for 10-15 minutes.
-
Sonication (Optional): Place the vial in an ultrasonic bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing and storing this compound in DMSO.
Caption: Postulated signaling pathway for this compound as a neurosteroid.
Caption: Troubleshooting logic for this compound precipitation in aqueous media.
References
how to prevent hydroxydione degradation in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of hydroxydione in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Q1: My this compound solution is showing signs of degradation (e.g., change in color, precipitation, loss of potency). What are the likely causes?
A1: Degradation of this compound in aqueous solutions is primarily caused by two chemical processes: hydrolysis and oxidation. The presence of ketone and primary alpha-hydroxy ketone functional groups in the this compound molecule makes it susceptible to these reactions.[1][2] Several factors can accelerate this degradation, including:
-
pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the succinate ester in this compound sodium succinate and promote other degradation reactions.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the this compound molecule.
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH range for an aqueous solution of this compound?
A2: While specific data for this compound is limited, studies on the structurally similar hydrocortisone sodium succinate suggest that a pH range of 5.5 to 7.4 provides greater stability.[2] It is crucial to determine the optimal pH for your specific formulation through stability studies.
Q3: How can I protect my this compound solution from oxidative degradation?
A3: To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) to remove dissolved oxygen from your solution. Additionally, the use of antioxidants can be effective. Common antioxidants used in parenteral formulations include:
-
Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite, and N-acetylcysteine.
-
Lipid-soluble antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which may be suitable for formulations containing lipids or co-solvents.
The choice and concentration of the antioxidant should be optimized for your specific formulation and confirmed through stability testing.
Q4: Can I use cyclodextrins to improve the stability of this compound?
A4: Yes, cyclodextrins are known to form inclusion complexes with steroid molecules, which can enhance both their solubility and stability in aqueous solutions.[3] By encapsulating the liable parts of the this compound molecule within their hydrophobic cavity, cyclodextrins can protect it from hydrolysis and oxidation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with good safety profiles for parenteral administration.[4]
Q5: Is lyophilization a suitable method for preparing a stable this compound formulation?
A5: Lyophilization (freeze-drying) is an excellent strategy for improving the long-term stability of this compound.[5] By removing water, the primary reactant in hydrolysis, a stable, dry powder can be obtained that can be reconstituted before use. The lyophilization cycle, including freezing, primary drying, and secondary drying phases, must be carefully optimized to ensure the formation of a stable and elegant cake that reconstitutes rapidly and completely.[1][5][6][7]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound sodium succinate in a suitable solvent (e.g., water for injection or a buffer of known pH).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions as outlined in the ICH Q1A(R2) guideline for forced degradation studies.[8][9]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature, protected from light.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the solution to a light source as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[10][11][12]
Protocol 2: Preparation of a Stabilized this compound Solution using Cyclodextrins
This protocol provides a starting point for formulating this compound with cyclodextrins.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as HP-β-CD or SBE-β-CD.
-
Solution Preparation:
-
Dissolve the desired amount of cyclodextrin in an appropriate aqueous vehicle (e.g., buffered solution at the optimal pH).
-
Slowly add the this compound sodium succinate to the cyclodextrin solution while stirring until it is completely dissolved. Molar ratios of drug to cyclodextrin typically range from 1:1 to 1:5, but should be optimized.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Phase Solubility Studies, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stability Assessment: Perform stability studies on the cyclodextrin-complexed formulation as described in Protocol 1.
Protocol 3: Development of a Lyophilized this compound Formulation
This protocol outlines the key steps for developing a lyophilization cycle for this compound.
-
Formulation Development:
-
Dissolve this compound sodium succinate in water for injection.
-
Add excipients as needed. Common choices include:
-
Bulking agents: Mannitol or sucrose to ensure a robust cake structure.[13]
-
Cryoprotectants/Lyoprotectants: Sugars like trehalose or sucrose to protect the drug during freezing and drying.
-
Buffering agents: To maintain the optimal pH upon reconstitution.
-
-
-
Lyophilization Cycle Development:
-
Freezing: Cool the formulation to a temperature well below its critical collapse temperature. The cooling rate can influence the ice crystal structure and, consequently, the drying process.
-
Primary Drying (Sublimation): Apply a vacuum and gradually increase the shelf temperature to remove the frozen solvent by sublimation. This is the longest phase and must be carefully controlled to prevent cake collapse.
-
Secondary Drying (Desorption): Further increase the shelf temperature under a high vacuum to remove residual unfrozen water.
-
-
Product Evaluation: The lyophilized cake should be evaluated for its appearance, residual moisture content, reconstitution time, and the stability of the reconstituted solution.
Data Presentation
The following table summarizes the stability data for a related compound, hydrocortisone sodium succinate, which can serve as a reference point for initial formulation development of this compound.
Table 1: Stability of Hydrocortisone Sodium Succinate (1 mg/mL) in Aqueous Solution at 3-7°C
| pH | % Initial Concentration Remaining after 14 days | % Initial Concentration Remaining after 21 days |
| 5.5 | > 92% | > 92% |
| 6.5 | > 92% | > 92% |
| 7.4 | > 92% | Not reported |
Data adapted from a study on preservative-free oral solutions of hydrocortisone succinate.
Visualizations
Caption: Major degradation pathways for this compound in aqueous solution.
Caption: Workflow for developing a stable this compound formulation.
References
- 1. bdmai.org [bdmai.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pci.com [pci.com]
- 6. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
improving the stability of hydroxydione for experimental use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with hydroxydione, particularly concerning its stability for experimental use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A: Cloudiness or precipitation can indicate several issues:
-
Incomplete Dissolution: this compound sodium succinate is a lyophilized powder that is soluble in water and mildly alkaline buffer solutions.[1] Ensure you have thoroughly vortexed or gently agitated the solution to ensure complete dissolution.
-
Low Temperature: Storing concentrated solutions at low temperatures (2-8°C) may cause the steroid to precipitate out of solution. Try warming the solution to room temperature (25°C) to see if the precipitate redissolves.
-
pH Shift: The stability of this compound is pH-dependent. A significant shift in the pH of your solution could lead to precipitation. The pH of a 2% aqueous solution of this compound sodium succinate is between 8.5 and 9.8.[1]
-
Degradation: Over time, this compound can degrade, and its degradation products may be less soluble. If the solution has been stored for an extended period, especially at room temperature or warmer, degradation is a likely cause.
Q: I am observing a loss of potency or inconsistent results in my experiments. Could this be a stability issue?
A: Yes, loss of potency is a strong indicator of chemical degradation. This compound, as a steroid succinate ester, is susceptible to hydrolysis, which is the primary pathway of its degradation.
-
Hydrolysis: The ester bond in this compound sodium succinate can be cleaved by water, yielding the parent steroid and succinic acid. This process is accelerated by both acidic and basic conditions and higher temperatures.
-
Storage Conditions: Storing solutions for extended periods, especially at room temperature or higher, will lead to significant degradation. For optimal stability, prepare solutions fresh and use them promptly. If short-term storage is necessary, refrigeration at 2-8°C is recommended.
Q: The pH of my this compound solution has decreased over time. Why is this happening?
A: A decrease in pH is a direct consequence of the hydrolysis of the succinate ester. The cleavage of the ester bond releases succinic acid, which will lower the pH of an unbuffered solution over time. Monitoring the pH of your solution can be a useful indicator of its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its clinical use?
A1: this compound, also known as 21-Hydroxy-5β-pregnane-3,20-dione, was used as a general anesthetic under the brand names Viadril, Predion, and Presuren.[2] It is a neuroactive steroid and was the first of its kind to be used clinically, introduced in 1957.[2] Its use was discontinued due to the incidence of thrombophlebitis in patients.[2]
Q2: How should I store the solid this compound sodium succinate powder?
A2: The lyophilized powder should be stored in a cool, dry, and dark place.[3] Refer to the manufacturer's instructions for specific storage temperatures, but generally, refrigeration at 2-8°C is advisable to minimize any potential degradation over long-term storage.
Q3: What is the recommended solvent for reconstituting this compound sodium succinate?
A3: this compound sodium succinate is soluble in water and mildly alkaline buffer solutions.[1] For experimental use, sterile water for injection or a suitable buffer solution (e.g., phosphate-buffered saline, PBS) can be used. The choice of solvent may depend on the specific requirements of your experiment.
Q4: How long is a reconstituted solution of this compound stable?
A4: Due to the limited availability of direct stability data for this compound, we refer to data from the structurally analogous compound, hydrocortisone sodium succinate. Based on this proxy data, reconstituted solutions are most stable when refrigerated. At room temperature, significant degradation can occur within days. It is strongly recommended to prepare solutions fresh before use. If storage is unavoidable, solutions should be stored at 2-8°C and used within a few days.
Q5: What is the mechanism of action of this compound?
A5: As a neurosteroid anesthetic, this compound is a positive allosteric modulator of the GABA-A receptor. It binds to the receptor at a site distinct from the GABA binding site, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability, resulting in anesthesia.
Data Presentation
Disclaimer: Due to the discontinuation of this compound for clinical use, specific stability data is scarce. The following tables summarize the stability of hydrocortisone sodium succinate , a structurally similar steroid succinate ester. This data should be considered a reasonable proxy for estimating the stability of this compound solutions.
Table 1: Stability of Hydrocortisone Sodium Succinate in 0.9% NaCl in Polypropylene Syringes
| Concentration | Storage Temperature (°C) | Time to 10% Potency Loss |
| 10 mg/mL | 25 | 7 days |
| 10 mg/mL | 5 | > 21 days |
| 50 mg/mL | 25 | 6 days |
| 50 mg/mL | 5 | 81 days |
Table 2: Stability of Hydrocortisone Sodium Succinate in 0.9% NaCl in PVC and Non-PVC Bags
| Concentration | Storage Container | Storage Temperature (°C) | Shelf Life |
| 1 mg/mL | PVC Bag | 7 | 41 days |
| 1 mg/mL | PVC Bag | 25 | 8 days |
| 1 mg/mL | Non-PVC Bag | 7 | 48 days |
| 1 mg/mL | Non-PVC Bag | 25 | 8 days |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Sodium Succinate
-
Bring the vial of lyophilized this compound sodium succinate to room temperature.
-
Aseptically add the desired volume of a suitable solvent (e.g., sterile water for injection or PBS) to the vial. The concentration will depend on the experimental requirements.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
If not for immediate use, store the reconstituted solution at 2-8°C and protect it from light. It is recommended to use the solution as soon as possible after reconstitution.
Protocol 2: Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of a this compound solution.
-
Preparation of Standards: Prepare a stock solution of this compound of known concentration in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the this compound solution for stability testing at the desired concentration and in the desired matrix (e.g., buffer, cell culture media).
-
Storage: Aliquot the test solution into appropriate vials and store them under the desired conditions (e.g., different temperatures, light exposure).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each storage condition.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable for steroid analysis.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer is commonly used. The exact composition should be optimized for the best separation of this compound from its degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).
-
Injection: Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standards.
-
Determine the concentration of this compound remaining in each sample at each time point by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining over time to determine the stability.
-
Mandatory Visualization
References
Technical Support Center: Addressing Hydroxydione Off-Target Effects in Research
Welcome to the technical support center for researchers utilizing hydroxydione. This resource provides essential guidance on understanding and mitigating potential off-target effects of this neuroactive steroid in your experiments. Given the limited publicly available, comprehensive off-target screening data for this compound, this guide focuses on empowering researchers to proactively assess and control for these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a neuroactive steroid that was historically used as a general anesthetic.[1][2] Its primary mechanism of action is as a modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3] Like other neurosteroids, it is believed to bind to allosteric sites on the GABA-A receptor, enhancing the effect of GABA and leading to its sedative and anesthetic properties.[3]
Q2: Are there known off-target effects of this compound?
Early pharmacological studies from the 1960s noted that rapid intravenous injection of this compound could cause transient hypotension and respiratory stimulation.[4] However, these studies concluded that it has minimal action at neuromuscular, ganglionic, or peripheral adrenergic synapses.[4] There is a significant lack of modern, comprehensive screening data (e.g., broad kinase panels, receptor binding assays against a wide range of targets) in the public domain to definitively characterize this compound's off-target profile. Therefore, researchers should assume the possibility of off-target activities and design experiments accordingly.
Q3: What types of off-target effects are plausible for a steroid-like molecule such as this compound?
Given its steroidal structure, this compound could potentially interact with other receptors and enzymes that recognize steroid molecules. These could include:
-
Nuclear Receptors: Steroid hormone receptors such as androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.
-
Other Ion Channels: Beyond the GABA-A receptor, other ligand-gated or voltage-gated ion channels could be affected.
-
G-Protein Coupled Receptors (GPCRs): Some neurosteroids have been shown to interact with various GPCRs.
-
Enzymes: Enzymes involved in steroid metabolism or other signaling pathways could be inhibited or activated.
Q4: How can I determine if the effects I'm observing in my experiment are due to off-target activities of this compound?
The key is to include rigorous controls in your experimental design. Here are some strategies:
-
Use a structurally related but inactive compound: If available, a stereoisomer or a close analog of this compound that is known to be inactive at the GABA-A receptor can be a valuable control. An effect observed with this compound but not the inactive analog is more likely to be on-target.
-
Pharmacological antagonism: If you hypothesize an off-target interaction with a specific receptor, use a selective antagonist for that receptor to see if it blocks the effect of this compound.
-
Vary the this compound concentration: Off-target effects often occur at higher concentrations than on-target effects. A dose-response curve can help differentiate between high-affinity on-target effects and lower-affinity off-target effects.
-
Use a system lacking the primary target: If possible, use a cell line or animal model where the GABA-A receptor has been knocked out or is not expressed. Any remaining effect of this compound in such a system would be, by definition, off-target.
-
Employ structurally distinct GABA-A modulators: Compare the effects of this compound with other GABA-A receptor modulators that have different chemical structures (e.g., benzodiazepines, barbiturates). If an observed effect is unique to this compound, it may be an off-target effect.
Troubleshooting Guide
This guide addresses common issues researchers may encounter that could be indicative of this compound off-target effects.
Issue 1: Unexpected or contradictory results compared to other GABA-A receptor modulators.
| Potential Cause | Troubleshooting Step |
| This compound is interacting with an off-target receptor or signaling pathway that is not engaged by the comparator compound. | 1. Conduct a literature search: See if the unexpected phenotype is associated with pathways other than GABA-A signaling. 2. Perform a counter-screen: Test this compound in an assay for a hypothesized off-target. 3. Use a structurally unrelated GABA-A agonist/positive allosteric modulator: Determine if this compound recapitulates the effects of this compound. If not, an off-target effect is likely. |
Issue 2: Effects of this compound are not blocked by a GABA-A receptor antagonist.
| Potential Cause | Troubleshooting Step |
| The observed effect is independent of the GABA-A receptor. | 1. Confirm antagonist efficacy: Ensure the antagonist is used at a concentration sufficient to block GABA-A receptors in your system. 2. Hypothesize and test alternative targets: Based on the observed phenotype, consider other potential receptors or pathways and use specific inhibitors to investigate their involvement. |
Issue 3: High-dose this compound treatment leads to cell toxicity or other non-specific effects.
| Potential Cause | Troubleshooting Step |
| At high concentrations, this compound may have non-specific membrane effects or engage low-affinity off-targets, leading to cytotoxicity. | 1. Perform a dose-response curve for toxicity: Determine the concentration at which toxicity is observed and compare it to the concentration required for the desired pharmacological effect. 2. Use a lower, effective concentration: Whenever possible, use the lowest concentration of this compound that produces the desired on-target effect. 3. Include a vehicle control and an untreated control: This will help differentiate between solvent effects and compound-specific toxicity. |
Experimental Protocols
Due to the lack of specific off-target data for this compound, researchers may need to perform their own screening. Below are generalized protocols for key experiments to identify off-target effects.
Protocol 1: Broad Off-Target Liability Screening (Example using a Commercial Service)
Many contract research organizations (CROs), such as Eurofins Discovery and WuXi AppTec, offer comprehensive safety screening panels (e.g., the Cerep or BioPrint panels) that test a compound against a wide array of receptors, ion channels, and enzymes.[5][6][7]
Methodology:
-
Compound Submission: Prepare and submit a high-purity sample of this compound to the chosen CRO.
-
Panel Selection: Select a broad screening panel. A common starting point is a panel of 40-80 targets known to be associated with adverse drug reactions.
-
Assay Performance: The CRO will perform radioligand binding assays or functional assays for each target in the panel, typically at a single high concentration of this compound (e.g., 10 µM) in duplicate.[5][8]
-
Data Analysis: The results are usually reported as a percentage of inhibition of radioligand binding or a percentage of control activity. Significant interactions (often defined as >50% inhibition) warrant further investigation.[8]
Data Presentation: The results from a commercial screening panel are typically presented in a table similar to the one below.
| Target | Assay Type | This compound Concentration (µM) | % Inhibition/Activity |
| 5-HT2B Receptor | Binding | 10 | Hypothetical Value |
| hERG Channel | Functional | 10 | Hypothetical Value |
| M1 Muscarinic Receptor | Binding | 10 | Hypothetical Value |
| ... (and so on for all targets in the panel) | ... | ... | ... |
Protocol 2: In-house Kinase Profiling
Methodology:
-
Kinase Panel Selection: Choose a panel of kinases for screening. This can be a broad panel covering the human kinome or a more focused panel based on the biological system being studied. Several companies offer kinase profiling services and reagents.
-
Assay Format: A common format is an in vitro kinase activity assay using a purified recombinant kinase, a substrate, and ATP. The reaction measures the phosphorylation of the substrate.
-
This compound Treatment: Perform the kinase reactions in the presence of a set concentration of this compound (e.g., 1 µM and 10 µM) and a vehicle control.
-
Detection: The amount of substrate phosphorylation is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase inhibition by this compound compared to the vehicle control. Hits are typically defined as kinases showing significant inhibition (e.g., >50% or >75%). Follow-up with IC50 determination for any identified hits.
Data Presentation: Kinase profiling data can be summarized in a table.
| Kinase Target | This compound Concentration (µM) | % Inhibition | IC50 (µM) (if determined) |
| Kinase A | 10 | Hypothetical Value | Hypothetical Value |
| Kinase B | 10 | Hypothetical Value | Hypothetical Value |
| Kinase C | 10 | Hypothetical Value | Hypothetical Value |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating an Unexpected Phenotype
Caption: Troubleshooting workflow for a suspected this compound off-target effect.
Hypothetical Signaling Pathway for an Off-Target Effect
This diagram illustrates a hypothetical scenario where this compound, in addition to its primary effect on GABA-A receptors, also inhibits a hypothetical GPCR, leading to a downstream cellular response.
Caption: Hypothetical on- and off-target signaling pathways for this compound.
By employing these troubleshooting strategies and experimental approaches, researchers can better understand and account for the potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
- 1. Buy this compound | 303-01-5 [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound sodium succinate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. biorxiv.org [biorxiv.org]
refining hydroxydione delivery methods for consistent results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for refining hydroxydione delivery methods to achieve consistent and reliable experimental results. Given that this compound sodium succinate was withdrawn from the market due to a high incidence of thrombophlebitis, this guide focuses on addressing the challenges of historical formulations and exploring modern delivery platforms to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What was the primary issue with the historical intravenous formulation of this compound sodium succinate?
The primary issue was a high incidence of thrombophlebitis, which is inflammation of a vein associated with a blood clot.[1] This adverse effect led to the discontinuation of its clinical use. The irritation to the venous endothelium is thought to be a contributing factor.
Q2: Why was this compound formulated as a sodium succinate salt?
This compound, as a steroid, is inherently poorly soluble in water. The sodium succinate ester was created to significantly increase its water solubility, making it suitable for intravenous administration.[2]
Q3: What are the potential causes of thrombophlebitis with the historical formulation?
While the exact cause is not definitively documented, likely contributing factors include:
-
Local Irritation: The chemical properties of the this compound sodium succinate solution may have directly irritated the endothelial lining of the veins.
-
Precipitation: Despite improved solubility, changes in pH or temperature upon injection could have led to microprecipitation of the drug, causing mechanical damage to the vein wall.
-
Hypertonicity: The formulation's osmolarity might have been significantly higher than that of blood, leading to endothelial cell shrinkage and inflammation.
Q4: How can modern drug delivery systems potentially overcome these historical challenges?
Modern drug delivery systems can encapsulate the drug, shielding the vein wall from direct contact and controlling the release rate. Key technologies include:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can reduce the irritancy of the encapsulated drug.
-
Nanoparticles: Solid colloidal particles can be engineered to carry drugs. Polymeric nanoparticles, for instance, can provide sustained release and protect the drug from degradation.[3][4]
-
Polymeric Micelles: These are core-shell structures formed by amphiphilic block copolymers that can solubilize poorly soluble drugs like this compound in their hydrophobic core, presenting a hydrophilic shell to the aqueous environment.[5][6][7]
Q5: What is the mechanism of action of this compound?
This compound is a neuroactive steroid that acts as a positive allosteric modulator of the GABA-A receptor.[8] It enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in its anesthetic and sedative effects.[9][10][11]
Troubleshooting Guides
Issue 1: Inconsistent Sedative/Anesthetic Effects in Animal Models
| Possible Cause | Troubleshooting Steps |
| Drug Precipitation in Formulation | Visually inspect the formulation for any particulates. If observed, filter through a 0.22 µm syringe filter. Consider adjusting the formulation pH or using a different solvent system during preparation. For novel formulations, ensure the drug is fully encapsulated or solubilized. |
| Poor Bioavailability of Novel Formulation | Characterize the particle size and encapsulation efficiency of your liposomal or nanoparticle formulation. A larger particle size or low encapsulation can lead to rapid clearance or insufficient drug delivery to the target site. |
| Animal-to-Animal Variability | Ensure consistent administration technique (e.g., injection speed, site). Monitor physiological parameters (e.g., body temperature) that can affect drug metabolism. Increase the number of subjects per group to improve statistical power. |
| Drug Degradation | Assess the stability of your formulation under storage and experimental conditions. This compound may be sensitive to light and temperature. Store formulations protected from light and at the recommended temperature. |
Issue 2: Signs of Vein Irritation or Thrombosis at the Injection Site (e.g., in rodent tail vein studies)
| Possible Cause | Troubleshooting Steps |
| High Local Drug Concentration | Reduce the concentration of the formulation and increase the injection volume, administered slowly. For novel formulations, aim for a controlled, sustained release profile to avoid a high initial burst of the drug. |
| Formulation pH or Osmolarity | Measure the pH and osmolarity of your formulation. Adjust the pH to be close to physiological pH (~7.4) and ensure the formulation is iso-osmotic. |
| Direct Irritancy of the Drug/Vehicle | This is the core issue with historical formulations. Encapsulating this compound in a liposomal or nanoparticle formulation is the most effective strategy to shield the vein wall from the drug.[12][13] |
| Particulate Matter | Ensure the formulation is free of any aggregates or precipitates by filtering before administration. For nanoparticle or liposomal formulations, ensure a narrow and consistent particle size distribution. |
Data Presentation
The following tables present a hypothetical comparison between a traditional this compound sodium succinate formulation and potential modern delivery systems.
Table 1: Formulation Characteristics
| Parameter | Historical Formulation (Hypothetical) | Liposomal this compound (Target Profile) | Polymeric Micelle this compound (Target Profile) |
| Vehicle | Aqueous Buffer | Phospholipid Vesicles in Buffer | Amphiphilic Block Copolymers in Buffer |
| Drug Form | Sodium Succinate Salt | Free this compound | Free this compound |
| Solubility | High | Encapsulated | Solubilized in Core |
| pH | 8.5 - 9.5 | 7.0 - 7.5 | 7.0 - 7.5 |
| Osmolarity | Hypertonic | Isotonic | Isotonic |
| Particle Size | N/A | 100 - 150 nm | 20 - 50 nm |
Table 2: Preclinical Performance Indicators
| Parameter | Historical Formulation (Hypothetical) | Liposomal this compound (Expected Outcome) | Polymeric Micelle this compound (Expected Outcome) |
| Vein Irritation Score (1-5) | 4 | 1 | 1 |
| Thrombophlebitis Incidence | High | Low / Negligible | Low / Negligible |
| Drug Release Profile | Immediate | Sustained Release | Sustained Release |
| In Vivo Half-life | Short | Extended | Extended |
| Anesthetic Consistency | Variable | High | High |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound via Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., DSPC and Cholesterol in a 3:2 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, isotonic buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Size Reduction:
-
Subject the resulting multilamellar vesicles (MLVs) to extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) of a defined size.
-
-
Purification and Sterilization:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Sterilize the final liposomal suspension by filtration through a 0.22 µm filter.
-
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify encapsulation efficiency using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.
-
Protocol 2: Evaluation of Vein Irritation in a Rabbit Ear Vein Model
-
Animal Preparation:
-
Acclimatize healthy New Zealand white rabbits for at least one week.
-
On the day of the experiment, anesthetize the rabbits and place them in a restraining device.
-
-
Formulation Administration:
-
Administer the test formulation (e.g., liposomal this compound) and control (e.g., historical formulation, saline) intravenously into the marginal ear vein of separate groups of rabbits.
-
Administer a fixed volume slowly over a defined period (e.g., 1 minute).
-
-
Observation and Scoring:
-
Visually inspect the injection sites at regular intervals (e.g., 1, 6, 24, 48, and 72 hours) post-injection.
-
Score for signs of irritation such as erythema, edema, and thrombus formation using a standardized scoring system.
-
-
Histopathology:
-
At the end of the observation period, euthanize the animals and excise the vein segments.
-
Fix the tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections microscopically for signs of inflammation, endothelial damage, and thrombosis.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Workflow for novel this compound formulation development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Nanoencapsulation of general anaesthetics - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01012K [pubs.rsc.org]
- 4. Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Polymeric Micelles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of unilamellar liposomes [protocols.io]
- 9. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroactive steroids modulate GABAA receptors in peptidergic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prednisolone-containing liposomes accumulate in human atherosclerotic macrophages upon intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Types of Liposomal Formulations Improve the Therapeutic Ratio of Prednisolone Phosphate in a Zebrafish Model for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming hydroxydione precipitation in physiological buffers
Welcome to the technical support center for hydroxydione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound precipitation in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound precipitating in physiological buffer?
This compound is a neuroactive steroid that, like many steroid compounds, is inherently lipophilic (fat-soluble) and has very low aqueous solubility.[1][2][3] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into a physiological buffer (which is mostly water), the this compound molecules can no longer stay dissolved. This rapid decrease in solubility causes them to aggregate and fall out of solution, a process known as precipitation.
The core issue is the large difference in polarity between the organic stock solvent and the aqueous physiological buffer.[4] The steroid's structure lacks sufficient polar groups to interact favorably with water molecules, leading to its exclusion and aggregation.
FAQ 2: What is the best way to prepare a concentrated stock solution?
The best practice is to use a water-miscible organic solvent in which this compound is highly soluble. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.
-
DMSO: Generally offers higher solubilizing capacity for lipophilic compounds compared to ethanol.[5] It is a standard solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) for in vitro assays.
-
Ethanol: A good alternative, but may not achieve the same high concentrations as DMSO for highly insoluble compounds.[6] It can be less toxic to some cell lines at higher final concentrations.
Recommendation: Start by preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This minimizes the volume of organic solvent you need to add to your final aqueous buffer, reducing the risk of solvent-induced toxicity in your experiment.
FAQ 3: My compound is fine in the stock solution, but precipitates when I add it to my cell culture media. How can I fix this?
This is the most common point of failure. The key is to control the dilution process to avoid rapid changes in solvent composition. Here are several techniques:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the 10 mM DMSO stock into a smaller volume of buffer first, then add that intermediate dilution to your final volume.
-
Vortexing/Stirring During Addition: Add the stock solution drop-by-drop into the physiological buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the drug molecules quickly before they have a chance to aggregate.
-
Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% - 0.1% w/v) to your physiological buffer can help stabilize the compound and prevent precipitation.
-
Serum or Albumin: If your experimental design allows, the presence of serum (like Fetal Bovine Serum, FBS) or purified albumin in the buffer can help solubilize lipophilic compounds by binding to them.[7]
FAQ 4: What are some common solubilizing agents I can use, and what are their pros and cons?
If co-solvents alone are insufficient, several other strategies can be employed. The choice depends on your specific experimental constraints, such as whether you are using live cells or performing an enzyme assay.[3][8][9]
| Solubilization Strategy | Description | Pros | Cons | Typical Use Case |
| Co-solvents | Water-miscible organic solvents like DMSO or ethanol.[5][10] | Simple, widely used, effective for stock solutions. | Can be toxic to cells at higher concentrations (>0.5-1%). May cause precipitation on dilution. | Preparing high-concentration stock solutions for subsequent dilution. |
| Surfactants | Amphiphilic molecules like Tween® 80 or Triton™ X-100 that form micelles to encapsulate insoluble drugs.[8] | Highly effective at increasing apparent solubility. | Can be toxic to cells, especially above the critical micelle concentration (CMC).[7] May interfere with some assays. | Enzyme assays or non-cell-based experiments. Use with caution in cell-based assays. |
| Cyclodextrins | Cyclic oligosaccharides (e.g., β-cyclodextrin, HP-β-CD) with a hydrophobic interior and hydrophilic exterior that form inclusion complexes with drugs.[2] | Low cytotoxicity, effective at increasing solubility. | Can be expensive. May alter the effective free concentration of the drug. | Cell-based assays where solvent toxicity is a concern. |
| pH Adjustment | For ionizable drugs, adjusting the pH of the buffer can increase the proportion of the more soluble, ionized form.[5] | Simple and effective for appropriate compounds. | This compound is not strongly ionizable, so this method has limited utility. Buffer pH must be compatible with the experiment. | Weakly acidic or basic compounds. |
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving this compound precipitation.
Problem: Precipitate forms immediately upon adding stock solution to buffer.
| Potential Cause | Suggested Solution |
| "Solvent Shock" - Rapid change in solvent polarity. | 1. Add the stock solution slowly, drop-by-drop, to the center of the buffer volume while vigorously vortexing or stirring. 2. Warm the physiological buffer slightly (e.g., to 37°C) before adding the stock solution, as solubility often increases with temperature. 3. Perform a serial dilution. |
| Concentration Too High - Final concentration exceeds the aqueous solubility limit. | 1. Re-evaluate the required final concentration. Is a lower concentration acceptable for the experiment? 2. If the high concentration is necessary, incorporate a solubilizing agent (see table above) into your physiological buffer before adding the this compound stock. |
| Buffer Composition | The salt concentration or pH of some buffers can decrease the solubility of certain compounds. Standard phosphate buffers are generally well-tolerated, but more complex physiological buffers like bicarbonate-based systems may behave differently.[11][12][13][14] |
Problem: Solution is initially clear but becomes cloudy or forms precipitate over time.
| Potential Cause | Suggested Solution |
| Metastable Supersaturation - The initial solution is supersaturated and thermodynamically unstable, leading to delayed precipitation. | 1. This indicates the concentration is above the thermodynamic solubility limit. The solution must be prepared fresh immediately before each experiment. 2. Incorporate a precipitation inhibitor like HPMC or a stabilizing agent like a cyclodextrin into the buffer.[13] |
| Temperature Change - The solution was prepared warm and then cooled (e.g., to room temp or 4°C), causing the solubility to decrease. | 1. Maintain the solution at the temperature at which it will be used. 2. If storage is necessary, check stability at different temperatures. It may be necessary to store at room temperature or 37°C rather than refrigerating. |
Experimental Protocols & Visual Guides
Protocol: Preparation of a 10 µM this compound Working Solution
This protocol details the preparation of a stable working solution from a DMSO stock, a common requirement for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Physiological Buffer (e.g., PBS, DMEM + 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder. (Molar mass of this compound is ~332.48 g/mol ).
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (to 37°C) or brief sonication can be used.
-
Store this stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Prepare 10 µM Working Solution (Final Volume: 10 mL):
-
Warm the physiological buffer (e.g., cell culture media) to 37°C.
-
Pipette 10 mL of the pre-warmed buffer into a sterile tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
Take 10 µL of the 10 mM stock solution. This will create an intermediate 1:1000 dilution, resulting in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
While the buffer is vortexing, slowly dispense the 10 µL of stock solution directly into the center of the liquid vortex.
-
Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
Visually inspect the solution against a dark background to ensure no precipitate has formed.
-
Use the working solution immediately for your experiment.
-
Visual Workflow and Diagrams
Troubleshooting Precipitation: A Decision Workflow
This diagram outlines the logical steps to take when encountering precipitation issues with this compound.
Mechanism of Precipitation vs. Solubilization
This diagram illustrates the competing processes of drug aggregation in water versus stabilization by a solubilizing agent.
Potential Mechanism of Action: GABA-A Receptor Modulation
As a neuroactive steroid, this compound's anesthetic effects are mediated through positive allosteric modulation of GABA-A receptors, similar to other compounds in its class.[15][16]
References
- 1. Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. longdom.org [longdom.org]
- 11. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Variability in Hydroxydione-Induced Anesthesia
Welcome to the technical support center for hydroxydione-induced anesthesia. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experimental settings. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce anesthesia?
This compound, also known as Viadril, is a synthetic neuroactive steroid.[1][2] It induces a state of general anesthesia by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] By binding to specific sites on the receptor, this compound enhances the effect of the natural neurotransmitter, GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This widespread neuronal inhibition results in the loss of consciousness characteristic of anesthesia.[3][4]
Q2: What are the common sources of variability in this compound-induced anesthesia?
Variability in the depth and duration of this compound anesthesia can arise from several factors:
-
Administration Technique: The speed of intravenous injection and the dilution of the this compound solution are critical. Rapid injection can lead to transient hypotension and respiratory stimulation.[6]
-
Drug Concentration and Formulation: Higher concentrations of this compound have been associated with pain at the injection site and an increased risk of thrombophlebitis, which can affect drug distribution and efficacy.[7] The stability of the prepared solution is also a crucial factor.
-
Individual Animal Physiology: Factors such as age, weight, sex, and underlying health conditions of the experimental animal can significantly influence its response to the anesthetic.
-
Drug Interactions: Co-administration of other drugs can potentiate or antagonize the effects of this compound. For instance, chloralose has been shown to potentiate the depressant actions of this compound.[6]
Q3: What are the known side effects of this compound anesthesia?
Commonly reported side effects include:
-
Transient hypotension (a drop in blood pressure).[6]
-
Respiratory stimulation, particularly with rapid injection.[6]
-
Pain at the injection site.[7]
-
Thrombophlebitis (inflammation of a vein with clot formation), especially with higher concentrations.[7]
Careful monitoring of vital signs during and after anesthesia is essential to manage these potential adverse effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound-induced anesthesia experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Depth of Anesthesia | - Variable Injection Speed: Inconsistent rates of intravenous administration. - Inconsistent Drug Concentration: Errors in the preparation and dilution of the this compound solution. - Individual Animal Variation: Differences in metabolism and sensitivity among animals. | - Standardize the injection protocol to a slow, controlled rate. - Implement a strict protocol for solution preparation and use a calibrated infusion pump for administration. - Record baseline physiological parameters and consider dose adjustments based on individual animal characteristics (e.g., weight). |
| Prolonged or Delayed Recovery | - Drug Overdose: Administering a dose that is too high for the individual animal. - Hypothermia: A drop in body temperature during the procedure, which can slow drug metabolism. - Concurrent Drug Effects: Interaction with other administered compounds. | - Carefully calculate the dose based on the animal's body weight. - Maintain the animal's body temperature using a heating pad and monitor rectal temperature throughout the procedure. - Review all administered substances for potential interactions that could prolong anesthetic effects. |
| Adverse Cardiovascular or Respiratory Events (Hypotension, Apnea) | - Rapid Injection: Bolus administration can cause a rapid drop in blood pressure and affect respiration.[6] - Drug Potentiation: Synergistic effects with other CNS depressants (e.g., chloralose).[6] | - Administer this compound via a slow intravenous infusion. - Reduce the dose of this compound when co-administering with other CNS depressants. - Continuously monitor heart rate, blood pressure, and respiratory rate. Be prepared to provide supportive care (e.g., fluid administration, assisted ventilation). |
| Injection Site Reactions (Pain, Swelling) | - High Drug Concentration: Concentrated solutions of this compound are known to be irritating to blood vessels.[7] - Improper Catheter Placement: Trauma to the vein during catheterization. | - Use a more dilute solution of this compound for infusion.[7] - Ensure proper intravenous catheter placement and patency before and during administration. - Visually inspect the injection site regularly for signs of irritation. |
Experimental Protocols
While specific dosages should be determined empirically for each experimental model, the following provides a general framework for preparing and administering this compound for anesthesia in a rodent model.
This compound Solution Preparation
-
Reconstitution: Aseptically reconstitute lyophilized this compound sodium succinate powder with sterile, pyrogen-free water or isotonic saline to a stock concentration (e.g., 50 mg/mL).
-
Dilution for Injection: For intravenous infusion, further dilute the stock solution to a working concentration of 1-5 mg/mL in isotonic saline to minimize venous irritation.[7] The final concentration should be chosen to allow for a slow, controlled infusion rate.
-
Stability: Prepared solutions should be used promptly. Storage conditions and duration should be validated to ensure potency and prevent degradation.
Anesthesia Induction and Maintenance in a Rat Model (Example)
-
Animal Preparation: Acclimate the animal to the laboratory environment. Ensure the animal is healthy and of an appropriate age and weight for the study.
-
Catheterization: Place a catheter in a suitable vein (e.g., tail vein, femoral vein) using aseptic technique.
-
Pre-Anesthetic Monitoring: Record baseline physiological parameters, including heart rate, respiratory rate, and body temperature.
-
Induction:
-
Administer an induction dose of this compound solution (e.g., 20-40 mg/kg) via slow intravenous infusion over 2-5 minutes.[7]
-
Continuously monitor the animal for loss of the righting reflex and response to noxious stimuli (e.g., toe pinch) to determine the onset of surgical anesthesia.
-
-
Maintenance:
-
Once a surgical plane of anesthesia is reached, maintain it with a continuous infusion of a lower dose of this compound (e.g., 5-15 mg/kg/hr). The infusion rate should be titrated based on the animal's physiological responses and the depth of anesthesia.
-
Throughout the procedure, monitor vital signs (heart rate, respiratory rate, blood pressure via a non-invasive cuff or arterial line) and body temperature at regular intervals (e.g., every 15 minutes).
-
-
Supportive Care:
-
Maintain body temperature using a circulating warm water blanket or other approved heating device.
-
Administer warmed subcutaneous or intravenous fluids to maintain hydration, especially for longer procedures.
-
Apply ophthalmic ointment to prevent corneal drying.
-
-
Recovery:
-
Upon completion of the procedure, discontinue the this compound infusion.
-
Continue to monitor the animal in a warm, quiet environment until it is fully ambulatory and has regained its righting reflex.
-
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Experimental Workflow for this compound Anesthesia
Caption: A standardized workflow for consistent this compound anesthesia.
Logical Relationship of Factors Affecting Anesthetic Variability
Caption: Key factors contributing to variability in this compound anesthesia.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 5. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroid Side Effects: How to Reduce Corticosteroid Side Effects [hss.edu]
identifying and mitigating sources of experimental error with hydroxydione
Welcome to the technical support center for hydroxydione. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential sources of experimental error when working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Solution Preparation
Q1: I am having trouble dissolving this compound sodium succinate. What are the recommended solvents and what concentrations can I expect to achieve?
A1: this compound sodium succinate, a salt form of this compound, generally exhibits good solubility in polar solvents. However, achieving a clear and stable solution is critical for experimental reproducibility. Issues with solubility can lead to inaccurate concentration calculations and inconsistent results.
Troubleshooting Steps:
-
Solvent Selection: Refer to the solubility data in Table 1. For aqueous solutions, use high-purity water (e.g., Milli-Q®). For organic stock solutions, DMSO, ethanol, and methanol are common choices.
-
Sonication: If the compound does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating, which can lead to degradation.
-
Gentle Warming: Gentle warming (to no more than 37°C) can aid dissolution. However, be cautious as elevated temperatures can accelerate degradation.
-
Fresh Solvent: Ensure that your solvents are anhydrous and of high purity. Solvents that have absorbed moisture can hinder the dissolution of certain compounds.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of steroid salts. While specific data for this compound is limited, for the similar compound hydrocortisone sodium succinate, solubility is high in water. If you are working with a buffered solution, ensure the pH is compatible with the stability of the compound (see Stability section).
Data Presentation: Solubility of this compound Sodium Succinate and a Structural Analog
Table 1: Solubility Data
| Compound | Solvent | Solubility |
|---|---|---|
| This compound Succinate | Methanol | Very Soluble |
| Ethanol (99.5%) | Freely Soluble | |
| Hydrocortisone Sodium Succinate (Proxy) | DMSO | 97 mg/mL (200.2 mM)[1] |
| Water | 97 mg/mL (200.2 mM)[1] |
| | Ethanol | 24 mg/mL (49.53 mM)[1] |
Note: Data for hydrocortisone sodium succinate is provided as a proxy due to its structural similarity to this compound sodium succinate.
Stability and Storage
Q2: My experimental results are inconsistent over time. Could my this compound solution be degrading? How should I store it?
A2: Yes, degradation of this compound in solution is a significant potential source of experimental error, leading to a decrease in the effective concentration of the active compound. The stability of this compound is influenced by factors such as the solvent, pH, temperature, and exposure to light.
Troubleshooting and Mitigation Strategies:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh for each experiment.
-
Storage Conditions: If storage is necessary, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
pH of Aqueous Solutions: The stability of steroid esters like this compound succinate can be pH-dependent. Hydrolysis of the succinate ester can occur under acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions near neutral (pH 6.5-7.5) unless the experimental protocol requires otherwise.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can cause photodegradation.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
dot
Caption: Key factors that can lead to the degradation of this compound in solution.
Analytical and Quantification Issues
Q3: I am using an immunoassay to quantify this compound, but the results seem inaccurate. What could be the cause?
A3: Immunoassays are susceptible to interference from structurally similar compounds, a phenomenon known as cross-reactivity. Given that this compound is a steroid, there is a potential for it to cross-react with antibodies designed for other steroids, or for other steroids in your sample to interfere with your this compound assay.
Troubleshooting and Mitigation Strategies:
-
Assess Cross-Reactivity Data: Review the technical data sheet for your immunoassay kit for information on cross-reactivity with other steroids. This compound is structurally similar to progesterone and other pregnane derivatives. Studies have shown that even minor structural similarities can lead to significant cross-reactivity in steroid immunoassays.[2][3]
-
Sample Purification: If your sample contains a complex mixture of steroids, consider a sample purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to the immunoassay to remove potentially cross-reacting compounds.
-
Alternative Quantification Method: For more specific and accurate quantification, consider using a chromatographic method coupled with mass spectrometry, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These methods offer higher specificity and can distinguish between structurally similar steroids.
-
Use of Internal Standards: When using methods like HPLC-MS/MS, the inclusion of a stable isotope-labeled internal standard is crucial to account for matrix effects and variations in sample processing.
dot
Caption: Troubleshooting workflow for inaccurate this compound immunoassay results.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a general procedure to assess the stability of this compound in an aqueous buffer over time at a specific temperature.
Materials:
-
This compound sodium succinate
-
High-purity water (e.g., Milli-Q®)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC vials
-
HPLC system with UV detector or mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound sodium succinate in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM in an amber vial.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution, dilute it further with the mobile phase to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Incubation: Store the amber vial containing the working solution at the desired temperature (e.g., room temperature, 25°C, or 37°C).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the working solution.
-
Sample Analysis: Dilute the aliquot with the mobile phase and analyze by HPLC.
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm or MS detection in positive ion mode.
dot
Caption: A stepwise workflow for assessing the stability of this compound in solution using HPLC.
References
troubleshooting inconsistent results in hydroxydione behavioral studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral studies using hydroxydione.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the sedative/anxiolytic effects of this compound between experiments?
A1: Inconsistency in the behavioral effects of this compound, a neurosteroid, can stem from multiple factors.[1] Neurosteroids like this compound primarily act as potent positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission.[2][3] However, the magnitude of this effect can be influenced by:
-
Formulation and Vehicle: this compound's solubility and bioavailability can be highly dependent on the chosen vehicle. The rate of injection and dilution can also impact the observed effects, with rapid injections potentially causing transient side effects.[4]
-
Dose and Concentration: The dose-response relationship for neurosteroids can be complex and is not always linear.[5][6] At high concentrations, they may directly activate GABA-A receptors, leading to different behavioral outcomes than the allosteric potentiation seen at lower concentrations.[2]
-
Animal-Specific Factors: The age, sex, species, and even the estrous cycle of female animals can alter the baseline neurosteroid environment and the expression of GABA-A receptor subunits, thereby changing the response to exogenous this compound.[7]
-
Metabolism: The rate at which this compound is metabolized can vary between subjects, leading to different effective concentrations at the target receptors over time.
Q2: My results show a U-shaped or biphasic dose-response curve. Is this expected?
A2: Yes, a biphasic or U-shaped dose-response curve is not uncommon for neuroactive steroids that modulate the GABA-A receptor.[1] This can occur for several reasons:
-
At low to moderate doses, this compound may produce anxiolytic (anxiety-reducing) effects.
-
At higher doses, the sedative effects can become more pronounced, potentially masking anxiolytic-like behaviors in assays that rely on motor activity (e.g., elevated plus maze, open field).
-
Paradoxical reactions, such as increased anxiety or aggression, can sometimes occur, possibly due to complex interactions with different GABA-A receptor subunit compositions or off-target effects.[1]
Q3: How does this compound's mechanism of action contribute to result variability?
A3: this compound enhances the effect of GABA at the GABA-A receptor, which is a ligand-gated chloride ion channel.[8][9] This action increases inhibitory signaling in the central nervous system.[10] The variability arises because:
-
Receptor Subtypes: There are numerous GABA-A receptor isoforms, assembled from a variety of subunits (α, β, γ, δ, etc.).[10] this compound can modulate all isoforms, unlike benzodiazepines which require specific subunits.[2] The specific subunit composition determines the receptor's sensitivity to neurosteroids and its location (synaptic vs. extrasynaptic), leading to different physiological effects.[2][10]
-
Allosteric Modulation vs. Direct Activation: At lower concentrations, this compound potentiates the effect of existing GABA. At higher concentrations, it can directly open the chloride channel without GABA present.[2] This switch in mechanism can lead to a non-linear dose-response relationship.
Section 2: Troubleshooting Guides
Issue 1: Poor Drug Solubility and Inconsistent Dosing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Vehicle Selection | This compound sodium succinate is water-soluble, but the free steroid form is lipophilic. For lipophilic forms, use a vehicle like cyclodextrin, DMSO, or a lipid emulsion. | A clear, homogenous solution that does not precipitate upon dilution or at room/body temperature. |
| Drug Precipitation | Prepare the solution fresh before each experiment. If using a stock solution, ensure it is stored correctly (e.g., protected from light, at the recommended temperature) and vortexed thoroughly before use. | Consistent drug concentration administered to all subjects, reducing variability in exposure. |
| Incorrect pH of Solution | Check and adjust the pH of the final formulation to ensure it is within a physiologically compatible range and does not alter drug stability or solubility. | Improved drug stability and reduced potential for injection site irritation. |
Issue 2: High Inter-Individual Variability in Behavioral Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Underlying Biological Differences | Use age- and weight-matched animals. For females, track the estrous cycle and test during a consistent phase. Consider single housing to reduce social stress-induced hormonal changes. | Reduced variance in baseline anxiety levels and neurochemical states, leading to more consistent drug effects. |
| Inconsistent Administration Technique | Ensure the injection volume and rate are consistent across all animals. For intravenous injections, note that rapid administration can cause transient hypotension and respiratory stimulation.[4] | Minimized variability in the pharmacokinetic profile of the drug. Slower, more dilute injections may reduce acute, non-specific physiological responses.[4] |
| Habituation/Sensitization to Test | Acclimate animals to the testing room for at least 30-60 minutes before the experiment. Handle animals consistently and minimize environmental stressors (noise, light). | Reduced baseline stress and more stable behavioral readouts that are more sensitive to the pharmacological effects of this compound. |
Section 3: Experimental Protocols
Protocol: Preparation and Administration of this compound
This protocol provides a general framework. The exact vehicle and concentration must be optimized for your specific experimental needs.
-
Reagent & Equipment:
-
This compound sodium succinate
-
Sterile saline (0.9% NaCl) or appropriate vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin)
-
Vortex mixer
-
Sterile syringes and needles
-
pH meter
-
-
Preparation of Vehicle (Example: 45% w/v Cyclodextrin):
-
Slowly add 45g of 2-hydroxypropyl-β-cyclodextrin to approximately 80mL of sterile water while stirring.
-
Gently heat (if necessary) to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature and adjust the final volume to 100mL with sterile water.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Preparation of this compound Solution:
-
Determine the required concentration based on the desired dose (mg/kg) and a standard injection volume (e.g., 5 mL/kg).
-
Weigh the appropriate amount of this compound sodium succinate.
-
Dissolve the powder in the chosen sterile vehicle. Vortex thoroughly to ensure complete dissolution.
-
Check the final solution for any precipitates. Prepare fresh daily.
-
-
Administration (Intraperitoneal - IP):
-
Gently restrain the animal (e.g., mouse or rat).
-
Locate the injection site in the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or fluid is drawn, confirming correct placement.
-
Inject the solution smoothly and consistently.
-
Return the animal to its home cage and allow for the appropriate pre-treatment time before behavioral testing.
-
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound results.
Diagram 2: Mechanism of Action at the GABA-A Receptor
Caption: this compound's allosteric modulation of the GABA-A receptor.
References
- 1. Neurosteroids and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 7. Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Mechanisms: A Comparative Guide to Hydroxydione and Alfaxalone
For researchers, scientists, and drug development professionals, a nuanced understanding of the molecular interactions of anesthetic agents is paramount. This guide provides a detailed comparison of the mechanisms of action of two neurosteroid anesthetics, hydroxydione and alfaxalone, with a focus on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. While both compounds induce anesthesia through the potentiation of GABAergic inhibition, subtle differences in their molecular interactions may underlie their distinct pharmacological profiles.
This compound, a synthetic neuroactive steroid, was one of the earliest of its class to be used as a general anesthetic.[1] Alfaxalone, another synthetic pregnane steroid derivative, is a more recent addition to the anesthetic armamentarium, particularly in veterinary medicine.[2][3] Both exert their primary anesthetic effects by modulating the function of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4]
Mechanism of Action at the GABA-A Receptor
The binding of these neurosteroids to the GABA-A receptor is thought to occur within the transmembrane domains of the receptor subunits.[7][8] This interaction stabilizes the open conformation of the channel, prolonging the duration of inhibitory postsynaptic currents.[5]
Signaling Pathway of Neurosteroid Anesthetics at the GABA-A Receptor
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alfaxalone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Steroid modulation of the GABAA receptor complex: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of αβδ and αβγ GABAA Receptors: Allosteric Modulation and Identification of Subunit Arrangement by Site-Selective General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxydione and Pregnanolone on GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two neuroactive steroids, hydroxydione and pregnanolone, focusing on their modulatory effects on γ-aminobutyric acid type A (GABAA) receptors. This document synthesizes experimental data to offer a clear comparison of their performance, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development in neuropharmacology.
Introduction
This compound and pregnanolone are pregnane neurosteroids known for their effects on the central nervous system, primarily through the modulation of GABAA receptors, the principal inhibitory neurotransmitter receptors in the brain. While both compounds share a steroidal scaffold, their distinct structural features lead to different modulatory profiles at the GABAA receptor, influencing their anesthetic and sedative properties. Pregnanolone, along with its stereoisomer allopregnanolone, is a potent positive allosteric modulator of GABAA receptors, enhancing the action of GABA.[1][2] this compound, an older anesthetic agent, also exerts its effects through positive modulation of GABAergic inhibition. This guide delves into the quantitative differences in their efficacy and potency, providing a framework for understanding their structure-activity relationships.
Quantitative Comparison of Modulatory Effects
The following table summarizes the key quantitative parameters for the modulation of GABAA receptors by this compound and pregnanolone based on available experimental data. It is important to note that direct comparative studies are limited, and data has been compiled from various sources, which may use different experimental conditions (e.g., GABAA receptor subunit composition, cell type, and GABA concentration).
| Parameter | This compound | Pregnanolone | Reference Receptor Subunit Composition | Experimental System |
| EC50 for GABA Potentiation | ~1.3 µM | 94.6 ± 9 nM (neonatal DGCs) 21.1 ± 4.7 nM (adult DGCs) | α1β2γ2L (for Pregnanolone) | Rat Dentate Gyrus Granule Cells (DGCs) |
| Maximal Potentiation of GABA Current | Data not available | >2000% of control | α1β3γ2L | Human Embryonic Kidney (HEK) Cells |
| Direct Gating of GABAA Receptor | Yes, at high concentrations | Yes, at micromolar concentrations[3] | Not specified | Cultured Hippocampal Neurons |
Note: The EC50 value for this compound is an approximation from older literature and should be interpreted with caution due to potential differences in modern experimental standards. The data for pregnanolone highlights age-dependent sensitivity of GABAA receptors.[4]
Mechanism of Action and Signaling Pathway
Both this compound and pregnanolone are positive allosteric modulators of the GABAA receptor. They bind to a site on the receptor complex that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA and/or enhances the efficacy of GABA in opening the chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of neurosteroids on GABAA receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABAA receptors in response to GABA and the modulatory effects of this compound and pregnanolone.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or cultured neurons are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L).
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological saline, and the intracellular pipette solution contains a chloride-based solution to isolate GABAA receptor currents.
-
Drug Application: A rapid solution exchange system is used to apply GABA at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of this compound or pregnanolone.
-
Data Analysis: The potentiation of the GABA-evoked current is calculated as the percentage increase in current amplitude in the presence of the neurosteroid compared to the baseline GABA current. Dose-response curves are generated, and EC50 values are calculated by fitting the data to a sigmoidal function.
Radioligand Binding Assay
This assay is used to determine if neurosteroids modulate the binding of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) to the GABAA receptor.
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the GABAA receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand in the presence and absence of varying concentrations of the unlabeled neurosteroid (this compound or pregnanolone).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The effect of the neurosteroid on radioligand binding is then analyzed to determine changes in affinity (Kd) or binding capacity (Bmax).
Conclusion
Both this compound and pregnanolone are positive allosteric modulators of GABAA receptors, a mechanism that underlies their anesthetic and sedative properties. The available data, although limited for a direct comparison, suggests that pregnanolone is significantly more potent in enhancing GABA-induced currents than this compound. This difference in potency is likely attributable to subtle variations in their chemical structures, which influence their interaction with the neurosteroid binding site on the GABAA receptor complex. Further research with direct, side-by-side comparative studies using a range of GABAA receptor subunit combinations is necessary to fully elucidate their differential pharmacology and to guide the development of novel neurosteroid-based therapeutics with improved specificity and safety profiles.
References
- 1. Potentiated modulation of pregnolone on GABAA receptors in behaviorally stressed borderline-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroids and GABA:Physiology of Receptor Subunit Changes - Sheryl Smith [grantome.com]
Hydroxydione (Alphaxalone) as a GABA-A Receptor Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of hydroxydione, with its active component being alphaxalone, as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It offers a comparative analysis with other prominent GABA-A receptor modulators, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction: The GABA-A Receptor and Allosteric Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.
Allosteric modulators are compounds that bind to a site on the receptor distinct from the GABA binding site (the orthosteric site). These modulators can enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to GABA. This modulation provides a sophisticated mechanism for fine-tuning neuronal inhibition and is a key target for various therapeutic drugs, including anxiolytics, sedatives, and anesthetics.
This compound, a synthetic neurosteroid anesthetic, functions as a potent PAM of the GABA-A receptor. Its primary active component, alphaxalone, enhances the effect of GABA, leading to increased chloride ion conductance.[1] At higher concentrations, alphaxalone can also directly activate the GABA-A receptor.[2]
Comparative Analysis of GABA-A Receptor Modulators
To objectively evaluate the performance of this compound (alphaxalone), this section compares its binding affinity and potentiation efficacy with other well-characterized GABA-A receptor modulators: allopregnanolone (an endogenous neurosteroid), diazepam (a benzodiazepine), and ganaxolone (a synthetic neurosteroid). The data presented below is primarily for the most common synaptic GABA-A receptor subtype, α1β2γ2, to ensure a standardized comparison.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for each modulator.
Table 1: Potentiation of GABA-Evoked Currents (EC50 Values)
| Compound | Receptor Subtype | EC50 (nM) for Potentiation | Reference |
| Alphaxalone | α1β2γ2L | ~2500 (2.5 µM) for GABA EC5 enhancement | [3] |
| Allopregnanolone | α1β2γ2L | Potentiates at 1 µM (maximally potentiating concentration) | [4] |
| Diazepam | α1β2γ2L | 25 ± 4 | [5] |
| Ganaxolone | α1β1γ2L | 213 | |
| Ganaxolone | α2β1γ2L | 94 | |
| Ganaxolone | α3β1γ2L | 122 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
Whole-Cell Voltage-Clamp Electrophysiology for Measuring GABA-A Receptor Potentiation
This protocol is used to measure the potentiation of GABA-evoked currents by allosteric modulators in cultured cells expressing specific GABA-A receptor subtypes.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2L) using a suitable transfection reagent (e.g., Lipofectamine 2000). A green fluorescent protein (GFP) plasmid is often co-transfected to identify transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.
-
Whole-cell recordings are established from GFP-positive cells. The membrane potential is held at -60 mV.
-
GABA and the test modulator (e.g., alphaxalone) are applied to the cell using a rapid solution exchange system.
-
To determine the EC50 for potentiation, a sub-maximal concentration of GABA (e.g., EC5-EC20) is co-applied with a range of concentrations of the modulator.
-
The peak amplitude of the GABA-evoked current in the presence of the modulator is measured and normalized to the control GABA response.
-
Concentration-response curves are fitted with the Hill equation to determine the EC50 and Hill coefficient.
Radioligand Binding Assay for Determining Binding Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Membrane Preparation:
-
Rat brains (or cells expressing the receptor of interest) are homogenized in ice-cold buffer (e.g., 0.32 M sucrose).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.
-
The resulting pellet is washed multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.[6]
-
The final pellet is resuspended in the binding buffer and stored at -70°C.[6]
Binding Assay:
-
Thawed membrane preparations (0.1-0.2 mg of protein per well) are incubated with a fixed concentration of a radioligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site).[6]
-
A range of concentrations of the unlabeled test compound (e.g., alphaxalone) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 mM GABA for [3H]muscimol).[6]
-
The incubation is carried out at 4°C for a specific duration (e.g., 45 minutes) to reach equilibrium.[6]
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Caption: Experimental workflow for electrophysiological validation.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
The presented data validates this compound (alphaxalone) as a potent positive allosteric modulator of the GABA-A receptor. While its EC50 for potentiation is in the micromolar range, indicating lower potency compared to diazepam and ganaxolone, it remains an effective modulator. The detailed experimental protocols provided in this guide offer a robust framework for further investigation and comparison of novel GABA-A receptor modulators. The visual representations of the signaling pathway and experimental workflows serve to clarify the complex processes involved in the validation of such compounds. This guide provides a valuable resource for researchers and professionals in the field of drug discovery and development focused on GABAergic neurotransmission.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alphaxalone Binds in Inner Transmembrane β+–α− Interfaces of α1β3γ2 γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The benzodiazepine diazepam potentiates responses of α1β2γ2L γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
Alternative Neurosteroids to Hydroxydione for Anesthesia Research: A Comparative Guide
For researchers and drug development professionals in the field of anesthesiology, the exploration of neurosteroids as anesthetic agents continues to be a promising area of investigation. Hydroxydione, an early synthetic neurosteroid anesthetic, was ultimately withdrawn from clinical practice due to a range of undesirable side effects, including pain on injection, delayed onset and recovery, and thrombophlebitis.[1][2] This has spurred the development and evaluation of alternative neurosteroid compounds with improved pharmacological profiles. This guide provides an objective comparison of key alternative neurosteroids to this compound, supported by experimental data, to inform future anesthesia research.
The primary mechanism of anesthetic action for these neurosteroids involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3][4][5][6] By binding to specific sites on the GABA-A receptor, these compounds enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which manifests as sedation and anesthesia.[1][7]
Comparative Analysis of Neurosteroid Anesthetics
This section provides a quantitative comparison of this compound and its alternatives. The data presented below is collated from various preclinical and clinical studies and is intended to provide a comparative overview of their efficacy and safety profiles.
| Neurosteroid | Anesthetic Dose | Onset of Action | Duration of Anesthesia | Therapeutic Index (LD50/ED50) | Key Side Effects |
| This compound | ~5-10 mg/kg (animal models) | Slow/Delayed[1][2] | Prolonged[1][2] | 17.3 (mice)[7] | Pain on injection, thrombophlebitis, slow recovery[1][2] |
| Alphaxalone | 10-15 mg/kg i.v. or 25-30 mg/kg i.p. (rats) for ~5 min anesthesia[8] | Rapid[1][2] | Short, dose-dependent[9] | Significantly greater than this compound and propofol[1] | Minimal cardiorespiratory depression, potential for excitatory movements during recovery[9][10] |
| Allopregnanolone | Dose-dependent induction of anesthesia[11] | Rapid | Dose-dependent | Not explicitly stated in the provided results, but noted for neuroprotective properties | Development of acute tolerance with prolonged infusion[12] |
| Ganaxolone | Produces sedation (loss of righting reflex) but not full anesthesia in some models[13] | Rapid | Longer than allopregnanolone[13] | Not explicitly stated; noted for anticonvulsant properties[13][14][15] | Sedation, mild hypotension[14] |
| Minaxolone | 0.5 mg/kg for induction in humans[10][16] | Rapid, similar to thiopentone[16] | Dose-dependent[17] | 3-4 (without respiratory support), 30-40 (with respiratory support) in sheep[17] | Respiratory depression, excitatory effects at induction (reduced with premedication)[10][17] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches in neurosteroid anesthesia research, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of neurosteroid anesthetics at the GABA-A receptor.
Caption: A generalized experimental workflow for the preclinical evaluation of novel neurosteroid anesthetics.
Detailed Experimental Protocols
The following are summaries of methodologies employed in the evaluation of neurosteroid anesthetics, based on the reviewed literature.
In Vitro Electrophysiology (Patch-Clamp)
-
Objective: To determine the effect of the neurosteroid on GABA-A receptor function.
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific GABA-A receptor subunit combinations are used.
-
Method: Whole-cell patch-clamp recordings are performed. The cell is held at a specific membrane potential. GABA is applied to elicit a baseline current. The neurosteroid is then co-applied with GABA to measure the potentiation of the GABA-induced current. Direct activation of the receptor can be tested by applying the neurosteroid in the absence of GABA.
-
Data Analysis: The increase in the amplitude and/or duration of the GABA-gated chloride current in the presence of the neurosteroid is quantified to determine its modulatory effect.
In Vivo Anesthesia Induction and Duration in Rodents
-
Objective: To assess the anesthetic efficacy of the neurosteroid in a living organism.
-
Animal Model: Typically, mice or rats are used.
-
Method: The neurosteroid is administered intravenously (i.v.) or intraperitoneally (i.p.). The time to the loss of the righting reflex (the inability of the animal to right itself when placed on its back) is recorded as the onset of anesthesia. The duration of anesthesia is measured as the time from the loss of the righting reflex to its spontaneous return. Anesthetic depth can be further assessed by the lack of response to a noxious stimulus (e.g., tail pinch).
-
Data Analysis: Dose-response curves are generated to determine the ED50 (the dose required to produce the anesthetic effect in 50% of the animals). Onset and duration of anesthesia are compared across different doses and compounds.[9]
Cardiovascular and Respiratory Monitoring in Larger Animals
-
Objective: To evaluate the safety profile of the neurosteroid on vital physiological parameters.
-
Animal Model: Larger animals such as sheep or dogs are often used to better translate findings to humans.
-
Method: Animals are instrumented for continuous monitoring of arterial blood pressure, heart rate, and respiratory rate. Arterial blood gas analysis (PaO2 and PaCO2) is performed at baseline and at various time points during anesthesia. The neurosteroid is administered as a bolus or continuous infusion to maintain a surgical plane of anesthesia.
-
Data Analysis: Changes in cardiovascular and respiratory parameters from baseline are recorded and analyzed. The degree of depression of these functions at anesthetic doses provides a measure of the drug's safety.[17]
Conclusion
The search for safer and more effective anesthetic agents is a continuous endeavor. Neurosteroids such as alphaxalone, allopregnanolone, ganaxolone, and minaxolone represent promising alternatives to the historically used this compound. They generally offer advantages in terms of faster onset, better recovery profiles, and reduced injection site reactions. However, each compound possesses a unique pharmacological profile with its own set of potential benefits and drawbacks, such as the development of tolerance with allopregnanolone or the respiratory depression associated with minaxolone. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers designing and conducting future studies in the field of neurosteroid anesthesia. Further research is warranted to fully elucidate the clinical potential of these compounds and to develop new analogs with even more favorable anesthetic properties.
References
- 1. Neurosteroids and their potential as a safer class of general anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 4. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forty Years Searching for Neurosteroid Binding Sites on GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Anesthetic Activity of Alfaxalone Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minaxolone: an evaluation with and without premedication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistence of tolerance to the anaesthetic effect of allopregnanolone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenously Administered Ganaxolone Blocks Diazepam-Resistant Lithium-Pilocarpine-Induced Status Epilepticus in Rats: Comparison with Allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Intravenous ganaxolone for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minaxolone: a new water-soluble steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of minaxolone, a new steroidal anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxydione and Modern Anesthetics for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anesthetic efficacy of the historical neuroactive steroid, hydroxydione, against contemporary anesthetics such as propofol and sevoflurane. This document synthesizes available data on their performance, mechanisms of action, and experimental evaluation, offering insights for future anesthetic development.
Executive Summary
This compound, a neuroactive steroid introduced in the 1950s, represented an early foray into steroid-based anesthesia. While effective in inducing a state of general anesthesia, its clinical use was ultimately curtailed by significant side effects, primarily thrombophlebitis, stemming from its formulation.[1] Modern anesthetics like propofol and sevoflurane have since become the standard of care, offering rapid induction and recovery with more favorable safety profiles. This guide delves into a comparative analysis of these agents, presenting available data, outlining experimental protocols for their evaluation, and visualizing their shared signaling pathway.
Comparative Efficacy and Safety Profile
Direct quantitative comparisons of this compound with modern anesthetics are limited due to its historical use. The following tables summarize available data for this compound alongside typical values for propofol and sevoflurane. It is important to note that the data for this compound is largely qualitative and derived from historical reports, which may not be directly comparable to the precise measurements available for modern agents.
Table 1: Anesthetic Efficacy Comparison
| Parameter | This compound (Viadril) | Propofol | Sevoflurane |
| Induction Time | Described as "rapid" in historical reports, but specific timings are not consistently documented. | 30-60 seconds.[2] | Rapid, with loss of eyelash reflex in approximately 75 seconds for single-breath induction.[3] |
| Recovery Time | Reported as having "ease of emergence".[1] Specific recovery times are not well-documented. | Short, with a half-life of 10-70 minutes.[2] Recovery to orientation is typically rapid.[4] | Rapid recovery, with eye-opening around 8-11 minutes after discontinuation.[3][5] |
| Potency | Considered less potent than its unmodified steroid counterparts.[1] Specific ED50 or MAC values from historical human studies are not readily available. | Induction dose of 1.5-2.5 mg/kg in adults.[3][6] | MAC in adults (40 years old) is approximately 2.1% in oxygen.[7][8] |
Table 2: Safety and Side Effect Profile
| Parameter | This compound (Viadril) | Propofol | Sevoflurane |
| Primary Side Effects | Pain on intravenous infusion and a high incidence of thrombophlebitis.[1] | Pain on injection, hypotension, respiratory depression, and in rare cases, propofol infusion syndrome.[2] | Respiratory depression, hypotension, and potential for emergence agitation, particularly in children.[8] |
| Cardiovascular Effects | Reported to have a favorable cardiorespiratory safety profile with transient hypotension upon rapid injection.[1][9] | Causes vasodilation and can lead to a decrease in blood pressure.[2] | Dose-dependent reduction in blood pressure.[8] |
| Formulation Issues | Discontinued due to formulation in a viscous solvent that caused venous irritation and thrombophlebitis.[1][10] | Lipid emulsion formulation carries a risk of bacterial contamination and hyperlipidemia.[11] | No significant formulation issues. |
Mechanism of Action: A Shared Pathway
Both this compound and modern anesthetics like propofol and sevoflurane exert their primary anesthetic effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][9] This receptor is the major inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these agents increase chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which manifests as sedation and anesthesia.
GABA-A Receptor Signaling Pathway
Experimental Protocols for Efficacy Evaluation
The following outlines a generalized experimental workflow for assessing the efficacy of a novel intravenous anesthetic agent in a rodent model, which can be adapted from protocols used for modern anesthetics.
Objective: To determine the induction time, recovery time, and potency (ED50) of a test anesthetic.
Materials:
-
Test anesthetic solution
-
Animal model (e.g., Sprague-Dawley rats)
-
Intravenous catheterization equipment
-
Heating pad to maintain body temperature
-
Stimulator for assessing anesthetic depth (e.g., tail clamp)
-
Timer
Methodology:
-
Animal Preparation: Acclimatize animals to the laboratory environment. On the day of the experiment, weigh each animal and place an intravenous catheter in a suitable vein (e.g., tail vein).
-
Anesthetic Administration: Administer the test anesthetic intravenously at a predetermined dose or infusion rate.
-
Induction Time Assessment: Start the timer at the beginning of the injection. Continuously assess the loss of the righting reflex (the animal's ability to right itself when placed on its back). The time from the start of injection to the loss of the righting reflex for a defined period (e.g., 60 seconds) is recorded as the induction time.
-
Anesthetic Depth Assessment: Once the righting reflex is lost, apply a noxious stimulus (e.g., tail clamp) to assess the depth of anesthesia. The absence of a withdrawal reflex indicates an adequate surgical plane of anesthesia.
-
Recovery Time Assessment: After a set duration of anesthesia or cessation of the infusion, start a new timer. Monitor the animal for the return of the righting reflex. The time from the end of anesthetic administration to the spontaneous return of the righting reflex is recorded as the recovery time.
-
ED50 Determination (Up-and-Down Method):
-
Administer a starting dose of the anesthetic to the first animal.
-
Assess the anesthetic effect (e.g., loss of response to tail clamp).
-
If the animal responds to the stimulus, the dose for the next animal is increased by a set increment.
-
If the animal does not respond, the dose for the next animal is decreased by the same increment.
-
Continue this process for a series of animals. The ED50 can then be calculated from the pattern of responses.
-
Experimental Workflow for Anesthetic Efficacy
Conclusion and Future Directions
This compound's story serves as a crucial lesson in anesthetic drug development, highlighting that efficacy alone is insufficient for clinical success; formulation and safety are paramount. While it shared a common mechanism of action with today's leading anesthetics, its adverse effects linked to its delivery vehicle led to its discontinuation.[1]
Modern anesthetics like propofol and sevoflurane offer significant advantages in terms of rapid and predictable induction and recovery, along with improved safety profiles. However, they are not without their own limitations, such as propofol's potential for pain on injection and sevoflurane's association with emergence delirium.[2][8]
The development of new anesthetic agents continues, with a focus on refining pharmacokinetic and pharmacodynamic properties to further enhance safety and patient experience.[11] The historical example of this compound underscores the importance of a holistic approach to drug development, where the active pharmaceutical ingredient and its formulation are optimized in concert to ensure both efficacy and patient safety. Future research in this area will likely focus on novel delivery systems and molecules with even more precise and predictable effects.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. PROPOFOL (Diprivan) | LHSC [lhsc.on.ca]
- 7. Diprivan (propofol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Sevoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Incidence of thrombophlebitis in humans with the diazepam vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in intravenous anesthesia and anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxyzine's Anti-Cancer Effects: A Comparative Analysis in Triple-Negative Breast Cancer Cell Lines
A comprehensive review of the cytotoxic and apoptotic effects of Hydroxyzine in BT-20 and HCC-70 triple-negative breast cancer cell lines, providing researchers with comparative data and detailed experimental protocols.
Introduction
While the initial request focused on the cross-validation of hydroxydione's effects, a thorough review of scientific literature reveals a significant lack of available data on the cellular effects of this specific neuroactive steroid in different cell lines. This compound, also known as 21-Hydroxy-5β-pregnane-3,20-dione, was formerly used as a general anesthetic. However, its application in cell-based research, particularly for cross-validation studies, is not well-documented in publicly accessible databases.
In contrast, Hydroxyzine, a first-generation antihistamine, has demonstrated notable anti-cancer properties, particularly in triple-negative breast cancer (TNBC) cells. This guide provides a comparative analysis of Hydroxyzine's effects on two distinct TNBC cell lines, BT-20 and HCC-70, summarizing key findings on cell viability, apoptosis, and the underlying signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of Hydroxyzine as a therapeutic agent for TNBC.
Comparative Efficacy of Hydroxyzine in TNBC Cell Lines
Hydroxyzine has been shown to inhibit the growth of both BT-20 and HCC-70 triple-negative breast cancer cells in a dose- and time-dependent manner. The cytotoxic effects are mediated through the induction of apoptosis, which is associated with the generation of mitochondrial superoxide and the modulation of the JAK2/STAT3 signaling pathway.
Data Summary
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Apoptosis Induction (at 50 µM) | Key Signaling Pathway Modulated |
| BT-20 | 79.9 | 45.4 | Increased apoptosis | Inhibition of JAK2/STAT3 phosphorylation |
| HCC-70 | 64.6 | 55.7 | Increased apoptosis | Inhibition of JAK2/STAT3 phosphorylation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Hydroxyzine's effects on TNBC cells.
Cell Culture
BT-20 and HCC-70 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, cells were treated with varying concentrations of Hydroxyzine (0-100 µM) for 24 and 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with Hydroxyzine (0, 10, 20, and 50 µM) for 48 hours.
-
After treatment, both floating and attached cells were collected and washed with cold PBS.
-
Cells were then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Cells were treated with Hydroxyzine as described above.
-
Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of Hydroxyzine-induced apoptosis in triple-negative breast cancer cells.
Caption: Experimental workflow for evaluating Hydroxyzine's effects.
A Comparative Analysis of the Sedative Effects of Hydroxydione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative and hypnotic effects of the neuroactive steroid hydroxydione and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of the underlying pharmacology, this document aims to serve as a valuable resource for researchers in the field of sedative-hypnotic drug development.
Introduction to Neuroactive Steroids and Sedation
This compound, a synthetic pregnane steroid, was one of the earliest neuroactive steroids to be used clinically as a general anesthetic.[1] Like other compounds in its class, its sedative and hypnotic effects are primarily mediated through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] This guide will delve into the comparative sedative potencies of this compound and its structurally related analogs, providing insights into their structure-activity relationships.
Comparative Sedative Potency
For instance, the therapeutic index, a measure of a drug's safety, was found to be higher for CT1341 (a combination of alfaxalone and alfadolone) at 30.6 in mice, compared to this compound's therapeutic index of 17.3.[5] This suggests a wider margin of safety for the alfaxalone-based formulation. The potency of neuroactive steroids is significantly influenced by their stereochemistry. Generally, 3α-hydroxy pregnane steroids exhibit potent positive modulatory effects on GABA-A receptors, contributing to their sedative properties.[6] In contrast, 3β-hydroxy epimers are often inactive or can even have opposing effects.[7]
Below is a table summarizing the available quantitative data on the sedative effects of this compound and its analogs.
| Compound | Animal Model | Route of Administration | Sedative Effect (ED50/Dose) | Reference |
| This compound | Mice | - | Therapeutic Index: 17.3 | [5] |
| Alfaxalone/Alfadolone (CT1341) | Mice | - | Therapeutic Index: 30.6 | [5] |
| 3α,5α-Pregnanolone | Mice | - | ED50 (anticonvulsant): 2.8 mg/kg | [8] |
| 3α,5β-Pregnanolone | Mice | - | ED50 (anticonvulsant): 3.0 mg/kg | [8] |
| Alfaxalone | Rabbits | Intramuscular | LORR at 2.5 mg/kg and 5 mg/kg | [9] |
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of sedative effects. The "Loss of Righting Reflex" (LORR) assay is a widely accepted behavioral endpoint for assessing hypnosis in rodents.
Loss of Righting Reflex (LORR) Assay in Mice
Objective: To determine the hypnotic effect of a compound by assessing the loss of the animal's ability to right itself when placed on its back.
Materials:
-
Test compound (e.g., this compound or analog) dissolved in an appropriate vehicle.
-
Control vehicle.
-
Syringes and needles for administration (e.g., intraperitoneal, intravenous).
-
A clear observation chamber or arena.
-
Timer.
Procedure:
-
Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment to reduce stress.
-
Baseline Assessment: Before drug administration, each mouse is gently placed on its back to ensure a normal righting reflex is present. The animal should immediately turn over to a prone position.
-
Drug Administration: The test compound or vehicle is administered to the mice via the chosen route (e.g., intraperitoneally).
-
Observation for LORR: Immediately after administration, the mouse is placed on its back in the observation chamber.
-
Definition of LORR: The loss of righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 30 to 60 seconds.[3][4]
-
Data Recording: The time to the onset of LORR and the duration of LORR (the time from loss of the reflex until it is regained) are recorded.
-
Dose-Response Curve: To determine the ED50, multiple doses of the test compound are administered to different groups of animals, and the percentage of animals in each group exhibiting LORR is recorded. A dose-response curve is then generated to calculate the ED50.
Signaling Pathway and Experimental Workflow
The sedative effects of this compound and its analogs are mediated through their interaction with the GABA-A receptor. The following diagrams illustrate the signaling pathway and a typical experimental workflow for comparing these compounds.
The diagram above illustrates the mechanism of action of this compound and its analogs. These neuroactive steroids bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and ultimately, a sedative effect.[2]
This flowchart outlines the key steps in a typical preclinical study designed to compare the sedative effects of this compound and its analogs. The process begins with the selection of an appropriate animal model and culminates in the comparative analysis of sedative potency based on experimentally determined ED50 values.
References
- 1. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns | Journal of Neuroscience [jneurosci.org]
- 2. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. GABAA receptor-acting neurosteroids: A role in the development and regulation of the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sedative and physiological effects of low-dose intramuscular alfaxalone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Hydroxydione-Induced Anesthesia: A Comparative Guide for Researchers
A comprehensive analysis of the anesthetic properties of hydroxydione in rat and mouse models, providing researchers with comparative data and detailed experimental protocols to assess its suitability for preclinical research.
This compound, a synthetic neuroactive steroid, has historically been used as an intravenous anesthetic agent. Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comparative overview of the reproducibility of this compound-induced anesthesia in two common preclinical models: rats and mice. Due to the limited recent literature on this compound, this guide also draws on data from related neuroactive steroids and general principles of rodent anesthesia to provide a comprehensive resource for researchers.
Comparative Anesthetic Profile
While direct comparative studies on the reproducibility of this compound anesthesia in rats versus mice are scarce in recent literature, analysis of available data and related compounds allows for an informed comparison.
| Parameter | Rats | Mice |
| Anesthetic Dose | Data not available in recent literature. Historical studies suggest a dose-dependent effect. | Therapeutic Index: 17.3[1] |
| Induction Time | Data not available in recent literature. | Anesthesia with the related neurosteroid 5α-pregnanedione is induced in 3-8 minutes.[2][3] |
| Duration of Anesthesia | Data not available in recent literature. | Data not available in recent literature. |
| Recovery Time | Data not available in recent literature. | Data not available in recent literature. |
| Reported Side Effects | In cats, rapid intravenous injection can cause transient hypotension and respiratory stimulation lasting 1-2 minutes.[2] | Pain at the injection site and thrombophlebitis were reported in historical human use. |
Note: The lack of recent, direct comparative data on this compound necessitates careful dose-finding studies and close monitoring when using this agent in either species. The high metabolic rate of both rats and mice can lead to shorter durations of anesthesia compared to larger animals.[4][5]
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound, like other neurosteroid anesthetics, does not directly activate the GABA-A receptor. Instead, it binds to a distinct allosteric site on the receptor complex, enhancing the effect of the endogenous ligand, GABA.[6][7] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and subsequent neuronal inhibition, which manifests as sedation and anesthesia.
This compound acts as a positive allosteric modulator of the GABA-A receptor.
Experimental Protocols
The following protocols are generalized based on standard practices for administering intravenous anesthetics to rodents and should be adapted and optimized for specific experimental needs.
Anesthetic Solution Preparation
This compound is typically available as this compound sodium succinate. The solution should be prepared fresh using sterile saline or water for injection. The concentration should be adjusted to allow for accurate dosing based on the animal's body weight.
Animal Preparation and Anesthetic Administration
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least 48 hours before any experimental procedures.
-
Fasting: Pre-anesthetic fasting is generally not required for rodents as they do not vomit.
-
Body Weight: Accurately weigh each animal immediately before anesthetic administration to ensure precise dosing.
-
Route of Administration: Intravenous (IV) injection is the recommended route for this compound to ensure rapid onset and consistent bioavailability. In rats, the lateral tail vein is commonly used. In mice, the lateral tail vein can also be used, although it may be more challenging. Intraperitoneal (IP) injection is an alternative, but absorption can be more variable.
-
Injection Rate: A slow and steady injection rate is recommended to minimize the risk of adverse cardiovascular effects.
Monitoring of Anesthetic Depth
Continuous monitoring of the animal's physiological state is crucial throughout the anesthetic period.
-
Righting Reflex: The loss of the righting reflex (the inability of the animal to right itself when placed on its back) is a primary indicator of the onset of anesthesia.
-
Pedal Withdrawal Reflex: The absence of a withdrawal response to a firm toe pinch indicates a surgical plane of anesthesia.
-
Respiratory Rate: Monitor the rate and depth of respiration. A significant decrease in respiratory rate can indicate an overly deep plane of anesthesia.
-
Heart Rate and Body Temperature: If possible, monitor heart rate and maintain body temperature using a heating pad, as rodents are susceptible to hypothermia during anesthesia.
Experimental workflow for assessing this compound-induced anesthesia.
Conclusion
This compound's mechanism as a positive allosteric modulator of the GABA-A receptor is well-established. However, a significant lack of recent, direct comparative data on its anesthetic effects and reproducibility in rats versus mice presents a challenge for modern researchers. The available information suggests that, like other injectable anesthetics, its effects will be dose-dependent and influenced by the high metabolic rates of both species. Therefore, researchers considering the use of this compound should conduct thorough pilot studies to determine optimal dosing and to characterize the anesthetic profile in their specific experimental context. Close and careful monitoring of anesthetic depth and physiological parameters is paramount to ensure animal welfare and the generation of reliable and reproducible scientific data.
References
- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that 3 alpha-hydroxy-5 alpha-pregnan-20-one is the metabolite responsible for anesthesia induced by 5 alpha-pregnanedione in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional distribution of progesterone and 5 alpha-pregnane-3,20-dione in rat brain during progesterone-induced "anesthesia" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
A Comparative Analysis of the Hemodynamic Effects of Hydroxydione and Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of the historical anesthetic agent hydroxydione sodium succinate and the widely used intravenous anesthetic, propofol. The information is compiled from a comprehensive review of available clinical and pharmacological literature, with a focus on presenting objective data to inform research and drug development.
Overview and Mechanism of Action
This compound , a neuroactive steroid introduced in the 1950s under the brand name Viadril, represented an early exploration into steroid-based anesthesia. Its mechanism of action is not as well-defined as modern anesthetics but is presumed to involve interaction with neuronal membranes, leading to central nervous system depression. Due to issues with venous irritation, its clinical use was short-lived.
Propofol is a short-acting, intravenously administered hypnotic agent. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This leads to a global depression of the central nervous system. Additionally, propofol is known to inhibit the sympathetic nervous system, contributing significantly to its hemodynamic effects.[1][2]
Comparative Hemodynamic Profile
The following table summarizes the known hemodynamic effects of this compound and propofol based on available data. It is important to note that the data for this compound is largely qualitative and derived from older studies, which may not have employed the same rigorous monitoring standards as contemporary clinical trials for propofol.
| Hemodynamic Parameter | This compound Sodium Succinate | Propofol |
| Mean Arterial Pressure (MAP) | Transient hypotension, especially with rapid injection.[3] Described as having a "favorable" safety profile, suggesting hypotension was not typically severe or prolonged. | Dose-dependent decrease. Can be substantial, particularly with bolus administration.[1] |
| Heart Rate (HR) | Little to no bradycardia.[3] | Variable effects. Can cause bradycardia, but this is not a universal response.[4] |
| Cardiac Output (CO) | Likely decreased in line with blood pressure changes, but specific data is limited. | Generally decreased, though the extent can be influenced by preload and afterload changes.[5] |
| Systemic Vascular Resistance (SVR) | Believed to be decreased, contributing to hypotension. | Significantly decreased due to vasodilation, a primary contributor to hypotension.[6] |
| Myocardial Contractility | Limited direct evidence, but significant myocardial depression was not a prominently reported side effect. | Mild direct negative inotropic effect, but the primary cause of reduced cardiac output is often decreased preload and afterload.[1][5] |
Quantitative Hemodynamic Data: Propofol
The following table presents quantitative data on the hemodynamic effects of propofol from various clinical studies.
| Study Population | Propofol Dosage | Change in Systolic Arterial Pressure (SAP) | Change in Heart Rate (HR) | Change in Systemic Vascular Resistance (SVR) | Change in Cardiac Output (CO) | Source |
| Healthy Women | Low Dose (1.4 mg/kg) | -31% | -24% | -20% | -35% | [6] |
| Healthy Women | High Dose (2.7 mg/kg) | -36% | -20% | -31% | -32% | [6] |
| General Population (n>25,000) | Induction Dose | 15.7% incidence of hypotension (SBP < 90 mmHg) | 4.8% incidence of bradycardia (HR < 50 bpm) | Not specified | Not specified | [4] |
Experimental Protocols
This compound (Based on historical literature)
-
Subjects: Patients scheduled for various surgical procedures.
-
Anesthetic Administration: this compound sodium succinate administered intravenously, often as a continuous infusion after an initial loading dose.
-
Hemodynamic Monitoring: Manual blood pressure measurements using a sphygmomanometer and stethoscope, and heart rate monitoring via palpation or electrocardiogram (ECG). Invasive monitoring would have been less common.
-
Data Collection: Hemodynamic parameters recorded at set intervals before, during, and after anesthesia induction and maintenance.
Propofol (Representative Modern Protocol)
A modern clinical trial investigating the hemodynamic effects of propofol would typically follow a protocol similar to this:
-
Subjects: A well-defined patient population (e.g., ASA physical status I-II patients undergoing elective surgery).
-
Anesthetic Administration: Propofol administered via a target-controlled infusion (TCI) pump to achieve and maintain a specific plasma or effect-site concentration.
-
Hemodynamic Monitoring: Continuous invasive arterial blood pressure monitoring, continuous ECG, and advanced hemodynamic monitoring such as cardiac output via pulse contour analysis (e.g., LiDCOplus or FloTrac/Vigileo system).
-
Data Collection: High-fidelity electronic data capture of all hemodynamic parameters at frequent intervals.
Signaling Pathways and Mechanisms of Hemodynamic Effects
This compound
The precise signaling pathways for this compound's anesthetic and hemodynamic effects are not well-elucidated in the available literature. As a neuroactive steroid, it is hypothesized to interact with neuronal membranes, potentially influencing ion channel function, but specific receptor targets comparable to those of modern anesthetics have not been identified.
Propofol
Propofol's hemodynamic effects are primarily mediated through two key pathways:
-
Potentiation of GABA-A Receptors: By enhancing the inhibitory effects of GABA in the central nervous system, propofol leads to a reduction in sympathetic outflow from the brainstem. This sympathoinhibition is a major contributor to its vasodilatory and negative chronotropic effects.
-
Direct Vasodilation: Propofol has a direct relaxant effect on vascular smooth muscle, further contributing to the decrease in systemic vascular resistance and blood pressure.
Caption: Signaling pathway of propofol's hemodynamic effects.
Experimental Workflow for Assessing Hemodynamic Effects
The following diagram illustrates a typical workflow for a clinical study comparing the hemodynamic effects of two anesthetic agents.
Caption: Experimental workflow for comparing anesthetic agents.
Conclusion
This compound, a historically significant anesthetic, appears to have had a relatively favorable hemodynamic profile for its time, characterized by transient and generally mild hypotension with minimal effects on heart rate. However, the lack of detailed, quantitative data from modern, controlled studies makes a direct and precise comparison with propofol challenging.
Propofol's hemodynamic effects are well-documented and are a direct consequence of its mechanisms of action, primarily sympathoinhibition and vasodilation. While it can cause significant hypotension, particularly during induction, its effects are predictable and can be managed by experienced clinicians. The choice of anesthetic agent in a clinical or research setting will depend on a thorough understanding of these hemodynamic profiles and the specific physiological requirements of the patient or experimental model. Further research into novel anesthetic agents should continue to prioritize a favorable hemodynamic safety profile.
References
- 1. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of propofol: data from over 25,000 patients. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Hemodynamic effects of propofol: data from over 25,000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic Effects of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of a low versus a high dose of propofol during induction of anesthesia. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Site of Hydroxydione on GABA-A Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding site of the neurosteroid hydroxydione on γ-aminobutyric acid type A (GABA-A) receptor subunits. By examining this compound in the context of other well-characterized neurosteroids, this document aims to equip researchers with the necessary information to design and interpret experiments aimed at elucidating its precise mechanism of action.
Introduction to this compound and GABA-A Receptors
This compound, a synthetic neuroactive steroid, is known to exert its anesthetic and sedative effects through the positive allosteric modulation of GABA-A receptors. These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ).[1][2] Neurosteroids, including this compound, are thought to bind to specific sites on these receptor subunits, distinct from the GABA binding site, to enhance the receptor's response to GABA.[3][4] Identifying the precise binding site of this compound is crucial for understanding its pharmacological profile and for the development of more selective and potent therapeutic agents.
Key Binding Sites for Neurosteroids on GABA-A Receptors
Structural and functional studies have identified two principal types of binding sites for neurosteroids on GABA-A receptors:
-
Intersubunit Binding Sites: Located at the interface between different subunits, most notably between the β and α subunits.[5][6]
-
Intrasubunit Binding Sites: Located within a single subunit, with evidence suggesting sites within both the α and β subunits.[5]
Comparative Data on Neurosteroid Binding and Function
While specific quantitative binding data for this compound on various GABA-A receptor subunit combinations remains limited in publicly available literature, we can draw comparisons with the well-studied neurosteroids allopregnanolone and alfaxalone to infer its likely properties.
| Neurosteroid | Receptor Subunit Selectivity (Potentiation) | Reported EC₅₀ for GABA Potentiation | Direct Activation Concentration | Key Structural Features |
| This compound | Likely broad, similar to other neurosteroids | Data not available | Data not available | 21-hydroxy-5β-pregnane-3,20-dione |
| Allopregnanolone | Potentiation is sensitive to the α subunit isoform.[7] Extrasynaptic δ-subunit containing receptors show high sensitivity.[8] | Nanomolar range[5] | Micromolar concentrations[9] | 3α-hydroxy-5α-pregnan-20-one |
| Alfaxalone | Potentiation is dependent on subunit composition.[10] | >30 nM for potentiation of GABA-induced currents[10] | >1 µM[10] | 3α-hydroxy-5α-pregnane-11,20-dione[11] |
Experimental Protocols for Binding Site Validation
Validating the binding site of this compound requires a multi-faceted approach combining techniques that provide both structural and functional information.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor.
Objective: To quantify the binding affinity (Kd or Ki) of this compound to different GABA-A receptor subunit combinations.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α1β3γ2).
-
Radioligand: Use a radiolabeled ligand that binds to the neurosteroid site, such as [³H]allopregnanolone or a photo-reactive analog.
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for this compound (the concentration that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology
Electrophysiological recordings directly measure the functional consequences of this compound binding to the GABA-A receptor.
Objective: To characterize the potentiation of GABA-induced currents by this compound and to identify key amino acid residues involved in binding through site-directed mutagenesis.
Methodology:
-
Expression System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) to express specific GABA-A receptor subunit combinations.
-
Recording Technique: Employ two-electrode voltage clamp for oocytes or whole-cell patch-clamp for mammalian cells.
-
GABA Application: Apply a sub-maximal concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current.
-
This compound Co-application: Co-apply varying concentrations of this compound with GABA to determine the extent of current potentiation.
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ of this compound for potentiation.
-
Site-Directed Mutagenesis: Introduce point mutations in putative binding site residues (e.g., in the transmembrane domains of α and β subunits) and repeat the electrophysiological recordings. A significant shift in the EC₅₀ or a loss of potentiation will indicate the importance of the mutated residue for this compound binding or action.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently label the binding site of a ligand.
Objective: To directly identify the amino acid residues in close proximity to the bound this compound.
Methodology:
-
Synthesis of a Photoreactive this compound Analog: Synthesize a derivative of this compound that contains a photo-activatable group (e.g., a diazirine or benzophenone) and a tag for detection (e.g., a radiolabel or a click-chemistry handle).
-
Incubation and Photolysis: Incubate the photoreactive analog with purified GABA-A receptors or cell membranes expressing the receptors. Irradiate with UV light to induce covalent cross-linking.
-
Competition: In a parallel experiment, include an excess of non-photoreactive this compound to demonstrate specific labeling.
-
Protein Digestion and Analysis: Digest the labeled receptor protein into smaller peptides.
-
Mass Spectrometry: Use mass spectrometry to identify the peptides that are covalently modified by the photoreactive this compound analog, thereby mapping the binding site.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Binding Site Validation
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. frontiersin.org [frontiersin.org]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Multiple functional neurosteroid binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alphaxalone Binds in Inner Transmembrane β+–α− Interfaces of α1β3γ2 γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Steroid Anesthetics: Hydroxydione vs. Newer Agents
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of anesthetic agents is paramount for advancing safer and more effective clinical solutions. This guide provides an objective comparison of the side effect profile of the first-generation steroid anesthetic, hydroxydione, with the more contemporary steroid anesthetic, alfaxalone, and the investigational neurosteroid, pregnanolone. The analysis is supported by available experimental data to inform preclinical and clinical research decisions.
This compound, introduced in the 1950s, represented a novel class of intravenous anesthetics. However, its clinical use was ultimately curtailed due to a significant and limiting side effect: thrombophlebitis.[1] This guide will delve into the known adverse effects of this compound and place them in the context of newer steroid anesthetics to highlight the evolution of safety and tolerability within this drug class.
Key Side Effect Profile Comparison
| Side Effect | This compound | Alfaxalone | Pregnanolone (Eltanolone) |
| Thrombophlebitis | High incidence, leading to withdrawal from the market.[1] | Not reported with the modern cyclodextrin formulation. The original formulation with Cremophor EL was associated with histamine release, which could cause injection site reactions. | Not reported as a significant issue in clinical studies. |
| Cardiovascular Effects | Transient hypotension with rapid injection. Minimal effects at therapeutic doses. | Dose-dependent effects. Can cause a decrease in blood pressure and an increase in heart rate. Generally considered to have minimal depressive effects on the cardiovascular system at clinical doses.[2][3] | Minimal changes in heart rate and arterial blood pressure reported in a human dose-finding study. |
| Respiratory Effects | Respiratory stimulation with rapid injection. Respiratory depression at high doses. | The most common side effect is respiratory depression, including apnea, particularly with rapid administration or in combination with other sedatives.[2][3][4][5] | Low incidence of apnea reported in a human dose-finding study. |
| Histamine Release | Not a primary reported issue. | The original formulation in Cremophor EL caused significant histamine release. The current formulation in 2-hydroxypropyl-beta-cyclodextrin (HPCD) does not. | Not reported as a significant issue. |
| Recovery Characteristics | Not well-documented in recent literature. | Agitation and hypersensitivity during recovery have been reported, especially in the absence of premedication.[2] | Generally reported as smooth in early studies. |
In-Depth Analysis of Side Effect Profiles
This compound
The most significant adverse effect associated with this compound was a high incidence of thrombophlebitis, a condition characterized by venous inflammation and clot formation.[1] This severe local reaction at the injection site was the primary reason for its discontinuation from clinical practice. Beyond this, rapid intravenous administration of this compound could lead to transient hypotension and respiratory stimulation. At higher doses, the drug exhibited more pronounced central nervous system depression, leading to respiratory and circulatory depression.
Alfaxalone
Alfaxalone, particularly in its modern formulation (Alfaxan®), represents a significant advancement in steroid anesthesia safety. The original formulation, which used Cremophor EL as a solubilizing agent, was associated with histamine release, leading to anaphylactoid reactions. The current formulation utilizes a cyclodextrin vehicle, which has eliminated this issue.
The most prominent side effect of alfaxalone is dose-dependent respiratory depression, which can manifest as apnea.[2][3][5] This effect is more pronounced with rapid intravenous injection and when used in conjunction with other central nervous system depressants. Cardiovascular effects are generally considered mild at clinical doses, with a tendency to cause a transient decrease in blood pressure and a compensatory increase in heart rate.[2][3] Recovery from alfaxalone anesthesia can sometimes be associated with agitation, paddling, and hypersensitivity to stimuli, particularly in veterinary patients not receiving pre-anesthetic sedation.[2]
Pregnanolone (Eltanolone)
Pregnanolone, also known by its developmental name eltanolone, is a neurosteroid that has been investigated as an intravenous anesthetic. Early clinical studies in humans suggested a favorable side effect profile. A dose-finding study reported minimal changes in heart rate and arterial blood pressure and a low incidence of apnea. Pain on injection was not a significant feature. Much of the recent research on pregnenolone has focused on its potential therapeutic effects in other neurological and psychiatric conditions, and its side effect profile as a general anesthetic is less extensively documented in contemporary literature compared to alfaxalone.
Experimental Protocols and Methodologies
The data presented in this guide are derived from a range of preclinical and clinical studies. Methodologies vary across studies, which is an important consideration when comparing outcomes.
A typical preclinical study evaluating the side effects of a steroid anesthetic would involve the following:
-
Animal Model: Commonly used species include rats, rabbits, dogs, and cats. The choice of species can influence the observed side effects.
-
Instrumentation: Animals are often instrumented for the continuous monitoring of physiological parameters, including electrocardiogram (ECG), arterial blood pressure, heart rate, respiratory rate, and blood oxygen saturation.
-
Drug Administration: The anesthetic is administered intravenously, often at varying doses and infusion rates to assess dose-dependent effects.
-
Parameters Measured: Key parameters include mean arterial pressure (MAP), heart rate (HR), respiratory rate (RR), and the incidence and duration of apnea. Blood gas analysis may also be performed to assess respiratory function more comprehensively.
-
Observation: Behavioral observations are made during the induction, maintenance, and recovery phases of anesthesia to assess the quality of anesthesia and identify any adverse neurological effects.
For clinical trials in humans, protocols would involve similar rigorous monitoring of vital signs and subjective assessments of side effects like pain on injection and post-operative nausea and vomiting. The incidence of adverse events like thrombophlebitis would be systematically recorded and graded.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes involved in the assessment of steroid anesthetics, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alfaxalone - Wikipedia [en.wikipedia.org]
- 3. Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of alfaxalone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. The cardiorespiratory and anesthetic effects of clinical and supraclinical doses of alfaxalone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Hydroxydione vs. Ganaxolone in Neuroactive Steroid Efficacy
A comprehensive evaluation of hydroxydione and ganaxolone reveals two neuroactive steroids with distinct clinical trajectories and applications. While both compounds modulate the gamma-aminobutyric acid type A (GABA-A) receptor, their therapeutic profiles and development histories differ significantly. This compound, an early neuroactive steroid anesthetic, is no longer in clinical use, whereas ganaxolone is an FDA-approved medication for specific seizure disorders, with ongoing research into broader applications.[1][2] This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Modulating the Brain's Primary Inhibitory Neurotransmitter
Both this compound and ganaxolone exert their effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at GABA-A receptors.[3][4][5] This modulation leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a subsequent decrease in neuronal excitability.[3][4] This shared mechanism underlies their sedative, anxiolytic, and anticonvulsant properties.
Ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone, is a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1][3][6] Its ability to modulate extrasynaptic receptors, which are responsible for tonic inhibition, may contribute to its stabilizing effects on neuronal activity and differentiate it from other GABAergic agents like benzodiazepines.[1][6] this compound, also a neuroactive steroid, was utilized for its general anesthetic properties, indicating a profound CNS depressant effect mediated through GABA-A receptor modulation.[2][7][8]
References
- 1. Ganaxolone - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ganaxolone for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ganaxolone? [synapse.patsnap.com]
- 5. Ganaxolone | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. marinuspharma.com [marinuspharma.com]
- 7. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Validation of an Animal Model Using Hydroxydione for Sedation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydroxydione with other commonly used sedatives in animal models for research. The information presented is intended to assist in the validation of animal models for sedation studies by offering objective performance data and detailed experimental protocols.
Introduction
This compound, a synthetic neuroactive steroid, was historically used as an intravenous general anesthetic.[1] Its mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] This guide evaluates the suitability of this compound for sedation studies in animal models by comparing its known properties with those of contemporary sedatives such as alfaxalone and propofol.
Comparative Data of Sedative Agents
The following tables summarize the key characteristics of this compound and its alternatives based on available experimental data.
Table 1: General Characteristics and Mechanism of Action
| Sedative Agent | Drug Class | Primary Mechanism of Action |
| This compound | Neuroactive Steroid | Positive allosteric modulator of the GABA-A receptor.[2][3][4] |
| Alfaxalone | Neuroactive Steroid | Positive allosteric modulator of the GABA-A receptor.[3][5] |
| Propofol | Alkylphenol | Positive allosteric modulator of the GABA-A receptor.[6][7] |
| Xylazine | Alpha-2 Adrenergic Agonist | Acts on alpha-2 adrenergic receptors in the central nervous system to produce sedation, analgesia, and muscle relaxation.[8] |
| Midazolam | Benzodiazepine | Positive allosteric modulator of the GABA-A receptor, increasing the frequency of chloride channel opening.[1][8] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Sedative Agent | Onset of Action | Duration of Sedation | Recovery Characteristics |
| This compound | Rapid (intravenous) | Data from modern comparative studies is limited. | Older studies suggest a relatively smooth recovery. |
| Alfaxalone | Rapid (intravenous and intramuscular).[9] | Short duration, suitable for continuous infusion.[5] | Generally smooth, though excitement can occur, especially if used alone.[9] |
| Propofol | Rapid (intravenous).[7][10] | Short duration, rapid metabolism.[7] | Typically rapid and smooth.[7][10] |
| Xylazine | Rapid (intravenous and intramuscular).[8] | Dose-dependent, generally longer than propofol or alfaxalone. | Can be associated with a slower and sometimes rougher recovery. |
| Midazolam | Rapid (intravenous and intramuscular). | Short duration. | Generally smooth, can be reversed with flumazenil. |
Table 3: Cardiovascular and Respiratory Effects
| Sedative Agent | Cardiovascular Effects | Respiratory Effects |
| This compound | Transient hypotension with rapid intravenous injection.[11] Little to no bradycardia.[11] | Transient stimulation of respiration with rapid intravenous injection.[11] High doses can cause respiratory depression.[11] |
| Alfaxalone | Minimal influence on cardiac output at clinical doses.[5] A baroreceptor response leading to an increase in heart rate has been observed.[12] | Dose-dependent respiratory depression, including apnea, can occur, especially with rapid injection.[9] |
| Propofol | Can cause vasodilation leading to hypotension.[13] May decrease heart rate. | Dose-dependent respiratory depression and apnea are common adverse effects.[10][13] |
| Xylazine | Can cause initial hypertension followed by hypotension, bradycardia, and decreased cardiac output. | Respiratory depression is a common side effect. |
| Midazolam | Minimal cardiovascular effects when used alone. | Minimal respiratory depression at clinical doses when used alone. |
Experimental Protocols
Detailed methodologies for conducting comparative sedation studies are provided below. These protocols are designed to be adapted to specific research needs and institutional guidelines.
Protocol 1: Comparative Sedation Efficacy and Safety in a Rodent Model (Rat)
1. Animals:
-
Adult male Sprague-Dawley rats (250-300g).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Drug Preparation:
-
This compound: Prepare a solution in sterile water for injection. The exact concentration will depend on the required dose.
-
Alfaxalone: Use a commercially available formulation (e.g., Alfaxan®).
-
Propofol: Use a commercially available emulsion (e.g., Propoflo™).
-
All drugs should be prepared on the day of the experiment.
3. Experimental Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., sterile water or saline).
-
Group 2: this compound (intravenous, dose to be determined by dose-response study).
-
Group 3: Alfaxalone (intravenous, e.g., 2 mg/kg).
-
Group 4: Propofol (intravenous, e.g., 5 mg/kg).
4. Procedure:
-
Place the rat in a restraint device for intravenous injection via the lateral tail vein.
-
Administer the assigned treatment over a period of 30 seconds.
-
Immediately after injection, transfer the rat to an open field arena.
-
Assessments:
-
Onset of Sedation: Time from completion of injection to loss of the righting reflex.
-
Duration of Sedation: Time from loss to regain of the righting reflex.
-
Sedation Score: Score the depth of sedation at 5-minute intervals using a validated scale (e.g., a scale of 0-4, where 0 is fully alert and 4 is fully sedated with no response to stimuli).
-
Recovery Time: Time from regaining the righting reflex to normal ambulatory behavior.
-
Physiological Monitoring (non-invasive): Monitor heart rate and oxygen saturation using a pulse oximeter.
-
5. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the means of the different groups for onset, duration, and recovery time.
-
Use non-parametric tests (e.g., Kruskal-Wallis) to analyze sedation scores.
Protocol 2: Cardiovascular and Respiratory Effects in a Canine Model
1. Animals:
-
Adult healthy Beagle dogs of either sex (10-15 kg).
-
Animals should be acclimated to the laboratory environment.
-
All procedures must be approved by the IACUC.
2. Instrumentation:
-
Place an intravenous catheter in a cephalic vein for drug administration and a second catheter in a dorsal pedal artery for invasive blood pressure monitoring and blood gas analysis.
-
Attach electrodes for continuous electrocardiogram (ECG) monitoring.
-
Use a multiparameter monitor to record all physiological variables.
3. Drug Administration:
-
Premedicate with an opioid analgesic (e.g., methadone 0.15 mg/kg IM) 30 minutes prior to induction.[12]
-
Randomly assign dogs to receive either this compound, alfaxalone (e.g., 2 mg/kg IV over 30 seconds), or propofol (e.g., 5 mg/kg IV over 30 seconds).[12]
4. Measurements:
-
Record the following parameters at baseline (before drug administration) and at 1, 2, 5, 10, and 15 minutes post-administration:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)[12]
-
Respiratory Rate (RR)
-
Arterial Blood Gases (PaO2, PaCO2)
-
Electrocardiogram (ECG) for any arrhythmias.
-
5. Data Analysis:
-
Use a two-way repeated measures ANOVA to analyze changes in physiological parameters over time and between treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neuroactive Steroids
The primary mechanism of action for this compound and other neuroactive steroids is the potentiation of GABAergic inhibition through the GABA-A receptor.
Caption: Mechanism of action of this compound on the GABA-A receptor.
Experimental Workflow for Comparative Sedation Study
The following diagram illustrates the logical flow of a comparative study to validate an animal model for sedation.
Caption: Workflow for a comparative sedation study in an animal model.
Conclusion
This compound, as a neuroactive steroid, shares a common mechanism of action with the modern anesthetic alfaxalone. While historical data suggests it can produce sedation, there is a clear lack of direct comparative studies with currently used agents like alfaxalone and propofol. The provided experimental protocols offer a framework for conducting such validation studies. Researchers should carefully consider the known cardiovascular and respiratory effects of each agent when designing their experiments. The validation of this compound in a modern context would require rigorous, well-controlled studies to establish its efficacy and safety profile for sedation in specific animal models.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroactive steroids: mechanisms of action and neuropsychopharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VASG Alfaxalone [vasg.org]
- 6. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propofol: application in veterinary sedation and anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. Animal experiments on the cardiovascular effects of lofexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experiments on the pharmacology of this compound sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison of hemodynamic effects of propofol or alfaxalone during induction in dogs [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Hydroxydione
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling Hydroxydione. While not classified as a hazardous substance under WHMIS 2015, this compound is a potent neuroactive steroid and a former general anesthetic, necessitating careful handling to prevent occupational exposure and potential pharmacological effects.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Due to its pharmacological activity, a comprehensive PPE strategy is recommended to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Handling Unopened Containers | ● Nitrile gloves● Laboratory coat |
| Weighing and Aliquoting (Solid Form) | ● Double nitrile gloves● Disposable gown● Safety glasses with side shields or goggles● N95 respirator (if not handled in a ventilated enclosure) |
| Preparing Solutions | ● Double nitrile gloves● Disposable gown● Safety glasses with side shields or goggles |
| Administering to Cell Cultures or Animals | ● Nitrile gloves● Laboratory coat● Safety glasses |
| Cleaning and Decontamination | ● Double nitrile gloves● Disposable gown● Safety glasses with side shields or goggles |
Operational Plans
2.1. Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Wear nitrile gloves when handling the unopened container.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight. While specific stability data is limited, refrigeration (2-8°C) is a prudent measure for preserving the integrity of steroid-based compounds.
-
Weighing: Whenever possible, handle solid this compound in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a well-ventilated area. Avoid generating aerosols.
2.2. Emergency Procedures
In the event of an exposure, follow these immediate steps:
| Exposure Route | Emergency Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
While this compound is not classified as a hazardous waste, it is a pharmacologically active compound and should not be disposed of in standard trash or down the drain. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration.[2][3][4][5]
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for non-hazardous pharmaceutical waste. Arrange for disposal through a licensed chemical waste contractor for incineration. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste bag for non-hazardous pharmaceutical waste and dispose of via incineration. |
| Aqueous Solutions | Consult with your institution's environmental health and safety (EHS) office for guidance. Small quantities may be acceptable for collection and disposal by a licensed waste contractor. Do not pour down the drain. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label before disposing of the empty container in the appropriate recycling or waste stream, as per institutional guidelines. |
Experimental Protocols: Handling Procedures
4.1. Weighing Solid this compound
-
Don the appropriate PPE (double nitrile gloves, disposable gown, safety glasses, and N95 respirator if outside a ventilated enclosure).
-
Perform the weighing procedure inside a chemical fume hood or powder containment hood to minimize inhalation exposure.
-
Use a dedicated spatula and weighing paper.
-
After weighing, carefully transfer the compound to a suitable container.
-
Clean the weighing area and spatula thoroughly with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as non-hazardous pharmaceutical waste.
4.2. Preparing a Stock Solution
-
Don the appropriate PPE (double nitrile gloves, disposable gown, and safety glasses).
-
In a chemical fume hood, add the weighed this compound to a suitable volumetric flask.
-
Add the desired solvent incrementally, ensuring the compound is fully dissolved before bringing it to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
